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  • Product: 5-Chloro-4-methyl-2-nitrobenzonitrile
  • CAS: 97113-40-1

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile

Introduction: The Significance of a Versatile Chemical Intermediate 5-Chloro-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide r...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Versatile Chemical Intermediate

5-Chloro-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide range of complex organic molecules. Its unique substitution pattern, featuring a nitrile, a nitro group, a chlorine atom, and a methyl group, provides multiple reactive sites for further chemical transformations. This makes it a valuable intermediate for researchers and professionals in the pharmaceutical and agrochemical industries, where it can be utilized in the development of novel therapeutic agents and crop protection solutions.[1][2] This in-depth guide provides a field-proven, two-step synthetic pathway to 5-Chloro-4-methyl-2-nitrobenzonitrile, emphasizing the causal relationships behind the experimental choices and ensuring a reproducible and self-validating protocol.

Strategic Overview of the Synthetic Pathway

The synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile is most efficiently achieved through a two-step process commencing with the commercially available starting material, 4-Chloro-3-methylaniline.[3] The synthetic strategy involves:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of 4-Chloro-3-methylaniline to yield the key intermediate, 5-Chloro-4-methyl-2-nitroaniline.

  • Sandmeyer Reaction: Conversion of the amino group of 5-Chloro-4-methyl-2-nitroaniline into a nitrile group via a diazonium salt intermediate.[4][5][6]

This approach is both logical and practical, leveraging well-established and reliable chemical transformations to achieve the target molecule with good yield and purity.

Synthesis_of_5-Chloro-4-methyl-2-nitrobenzonitrile 4-Chloro-3-methylaniline 4-Chloro-3-methylaniline 5-Chloro-4-methyl-2-nitroaniline 5-Chloro-4-methyl-2-nitroaniline 4-Chloro-3-methylaniline->5-Chloro-4-methyl-2-nitroaniline Step 1: Nitration (HNO3, H2SO4) 5-Chloro-4-methyl-2-nitrobenzonitrile 5-Chloro-4-methyl-2-nitrobenzonitrile 5-Chloro-4-methyl-2-nitroaniline->5-Chloro-4-methyl-2-nitrobenzonitrile Step 2: Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN)

Caption: A two-step synthetic pathway for 5-Chloro-4-methyl-2-nitrobenzonitrile.

Quantitative Data Summary

The following table summarizes the key reactants and their properties for the synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile.

CompoundMolecular FormulaMolar Mass ( g/mol )Role
4-Chloro-3-methylanilineC₇H₈ClN141.60Starting Material
Nitric Acid (65%)HNO₃63.01Nitrating Agent
Sulfuric Acid (98%)H₂SO₄98.08Catalyst
5-Chloro-4-methyl-2-nitroanilineC₇H₇ClN₂O₂186.60Intermediate
Sodium NitriteNaNO₂69.00Diazotizing Agent
Hydrochloric Acid (37%)HCl36.46Acid Catalyst
Copper(I) CyanideCuCN89.56Cyanating Agent
5-Chloro-4-methyl-2-nitrobenzonitrile C₈H₅ClN₂O₂ 196.59 Final Product

Detailed Experimental Protocols

Step 1: Synthesis of 5-Chloro-4-methyl-2-nitroaniline

Expertise & Experience: The nitration of anilines requires careful temperature control to prevent over-nitration and side reactions. The amino group is a strong activating group, and its protonation in strong acid helps to moderate its reactivity and direct the incoming nitro group. The use of a mixture of concentrated nitric acid and sulfuric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.[7]

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 14.16 g (0.1 mol) of 4-Chloro-3-methylaniline to 50 mL of concentrated sulfuric acid. Stir the mixture until the aniline is completely dissolved.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • Prepare the nitrating mixture by slowly adding 7.0 mL (0.11 mol) of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a separate beaker, keeping the mixture cool in an ice bath.

  • Slowly add the nitrating mixture dropwise to the stirred aniline solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Allow the ice to melt completely, then filter the solid product under vacuum.

  • Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.

  • Dry the crude 5-Chloro-4-methyl-2-nitroaniline in a vacuum oven at 50-60 °C. The product can be used in the next step without further purification, or it can be recrystallized from ethanol for higher purity.[8]

Trustworthiness: The self-validating nature of this protocol lies in the careful control of the reaction temperature. Maintaining a low temperature throughout the addition of the nitrating mixture is critical to ensure the regioselectivity of the nitration and to minimize the formation of undesired isomers and oxidation byproducts. The neutralization wash is essential to remove any residual acid, which could interfere with the subsequent Sandmeyer reaction.

Step 2: Synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile via Sandmeyer Reaction

Expertise & Experience: The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of an amino group to a variety of functionalities, including the nitrile group.[5][6] The reaction proceeds through a diazonium salt intermediate, which is formed by treating the primary aromatic amine with nitrous acid (generated in-situ from sodium nitrite and a strong acid). These diazonium salts are often unstable and are typically used immediately without isolation. The subsequent reaction with copper(I) cyanide introduces the nitrile group.[4]

Protocol:

  • Diazotization:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 18.66 g (0.1 mol) of 5-Chloro-4-methyl-2-nitroaniline in a mixture of 100 mL of water and 25 mL of concentrated hydrochloric acid.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • In a separate beaker, dissolve 7.25 g (0.105 mol) of sodium nitrite in 20 mL of water and cool the solution to 0 °C.

    • Slowly add the cold sodium nitrite solution dropwise to the aniline suspension, keeping the temperature of the reaction mixture below 5 °C. The addition should take approximately 20-30 minutes.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting solution is the diazonium salt solution.

  • Cyanation:

    • In a separate 1 L beaker, prepare a solution of 10.75 g (0.12 mol) of copper(I) cyanide in 100 mL of water containing 13 g (0.2 mol) of sodium cyanide. Warm the mixture gently if necessary to achieve a clear solution, then cool it to 0-5 °C in an ice bath.

    • With vigorous stirring, slowly add the cold diazonium salt solution to the copper(I) cyanide solution. A precipitate will form, and nitrogen gas will evolve. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 1 hour to ensure the reaction goes to completion.

    • Cool the reaction mixture to room temperature and filter the solid product.

    • Wash the crude product with water and then with a dilute sodium hydroxide solution, followed by water until the washings are neutral.

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or toluene to yield pure 5-Chloro-4-methyl-2-nitrobenzonitrile.

Trustworthiness: The success of the Sandmeyer reaction hinges on the stability of the diazonium salt. Maintaining a low temperature during its formation and subsequent reaction is paramount to prevent its decomposition, which would lead to the formation of phenolic byproducts and a lower yield. The use of a slight excess of sodium nitrite ensures complete conversion of the aniline. The final heating step helps to drive the displacement of the diazonium group to completion.

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Sandmeyer Reaction A1 Dissolve 4-Chloro-3-methylaniline in H2SO4 A2 Cool to 0-5 °C A1->A2 A4 Add Nitrating Mixture Dropwise (T < 10 °C) A2->A4 A3 Prepare Nitrating Mixture (HNO3 in H2SO4) A3->A4 A5 Stir at 0-5 °C for 2h A4->A5 A6 Quench on Ice A5->A6 A7 Filter and Wash A6->A7 A8 Dry Product: 5-Chloro-4-methyl-2-nitroaniline A7->A8 B1 Diazotization: Suspend Intermediate in HCl(aq) A8->B1 Intermediate B2 Cool to 0-5 °C B1->B2 B3 Add NaNO2(aq) Dropwise (T < 5 °C) B2->B3 B5 Cyanation: Add Diazonium Salt to CuCN (T < 10 °C) B3->B5 B4 Prepare CuCN/NaCN Solution B4->B5 B6 Warm to 50-60 °C B5->B6 B7 Filter, Wash, and Dry B6->B7 B8 Recrystallize: 5-Chloro-4-methyl-2-nitrobenzonitrile B7->B8

Caption: A detailed workflow for the synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile.

References

  • ChemicalCell. (n.d.). 5-Chloro-2-Methyl-4-Nitroaniline. Retrieved from [Link]

  • Galli, S., & Galli, P. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 32(10), 1937-1956. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Chad's Prep. (2021, May 2). Sandmeyer Reactions | 22.5 Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Grivani, G., & Zolfigol, M. A. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. Retrieved from [Link]

  • PubChem. (n.d.). Aniline, 4-chloro-N-methyl-3-nitro-. Retrieved from [Link]

  • Organic Chemistry II. (2025, November 28). Sandmeyer Reactions: Mechanism, Examples, and Applications. Retrieved from [Link]

  • de Fabrizio, E. C. R., Kalatzis, E., & Ridd, J. H. (1966). Nitrosation, diazotisation, and deamination. Part XIII. Substituent effects of the nitrosation of anilinium ions. Journal of the Chemical Society B: Physical Organic, 533-539. Retrieved from [Link]

  • Google Patents. (n.d.). US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Jinan Guoding Pharmaceutical Co., Ltd. (n.d.). 5-Chloro-2-methyl-4-nitroaniline. Retrieved from [Link]

  • Cui, J., Song, J., Liu, Q., Liu, H., & Dong, Y. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Chemistry–An Asian Journal, 13(5), 482-495. Retrieved from [Link]

  • Wang, Y., et al. (2022). Catalytic Cyanation of C−N Bonds with CO2/NH3. JACS Au, 2(11), 2522-2528. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2022). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 45(3), 323-341. Retrieved from [Link]

  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(20), 11470-11516. Retrieved from [Link]

  • Vinogradova, E. V., et al. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 194-197. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide on 5-Chloro-4-methyl-2-nitrobenzonitrile: Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary In the realm of advanced medicinal chemistry and rational drug design, poly-substituted benzene rings serve as foundational scaffolds. 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced medicinal chemistry and rational drug design, poly-substituted benzene rings serve as foundational scaffolds. 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) is a highly specialized, multi-functional aromatic building block[1]. Characterized by its precise regiochemistry, this compound features a unique combination of electron-withdrawing (cyano, nitro) and sterically modulating (chloro, methyl) groups.

This specific substitution pattern makes it an invaluable intermediate for the synthesis of complex nitrogen-containing heterocycles. Historically, it has been a critical precursor in the development of water-soluble platelet aggregation inhibitors (2)[2] and, more recently, in the synthesis of highly selective quinolin-2-one derivatives acting as human aldosterone synthase (CYP11B2) inhibitors for the treatment of severe cardiovascular disorders (3)[4].

Physicochemical Profiling

Understanding the thermodynamic and spatial properties of 5-Chloro-4-methyl-2-nitrobenzonitrile is critical for predicting its behavior in scalable synthetic workflows. The quantitative data defining this molecule is summarized below.

PropertyValue
Chemical Name 5-Chloro-4-methyl-2-nitrobenzonitrile
CAS Registry Number 97113-40-1
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Structural Class Substituted ortho-nitrobenzonitrile
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (Cyano nitrogen, Nitro oxygens)
Topological Polar Surface Area (tPSA) 69.6 Ų
Rotatable Bonds 0 (Rigid planar structure)

Structural Causality in Drug Design

The strategic placement of four distinct functional groups on the benzene ring makes 5-chloro-4-methyl-2-nitrobenzonitrile an exceptionally versatile scaffold:

  • The Ortho-Nitro/Cyano Axis: The proximity of the nitro group at C2 and the cyano group at C1 is the thermodynamic engine for heterocycle formation. Upon reduction of the nitro group, the resulting aniline can undergo rapid intramolecular cyclization with the highly electrophilic cyano carbon, forming quinazoline or quinolinone cores[2],[4].

  • The C5-Chloro Handle: The chlorine atom serves as a robust handle for late-stage functionalization. Unlike bromo or iodo substituents, which might prematurely react or degrade during harsh cyclization steps, the chloro group is stable enough to survive initial ring formation but reactive enough to undergo palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce complex aryl pharmacophores[4].

  • The C4-Methyl Shield: The methyl group provides critical steric shielding and enhances the lipophilicity of the molecule. In the context of CYP11B2 inhibitors, this methyl group helps precisely orient the molecule within the hydrophobic pocket of the enzyme's active site, increasing binding affinity and selectivity over the closely related CYP11B1 enzyme[4].

Mechanistic Synthetic Pathways

The diagram below illustrates the divergent synthetic utility of 5-Chloro-4-methyl-2-nitrobenzonitrile, showcasing its transformation into two distinct classes of active pharmaceutical ingredients (APIs).

SynthPathway A 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) B Chemoselective Reduction (Fe, NH4Cl, EtOH/H2O) A->B Step 1 C 2-Amino-5-chloro-4-methylbenzonitrile (Key Intermediate) B->C Yield > 90% D Phosgene / Triphosgene Cyclization C->D Pathway A G Multi-step Derivatization (Suzuki Coupling, etc.) C->G Pathway B E Quinazoline-2,4-dione Core D->E F Imidazo[2,1-b]quinazolin-2-ones (Platelet Aggregation Inhibitors) E->F Ref: J. Med. Chem. 1985 H Quinolin-2-one Derivatives (CYP11B2 Synthase Inhibitors) G->H Ref: DE102008022221A1

Fig 1: Synthetic pathways of 5-Chloro-4-methyl-2-nitrobenzonitrile in drug discovery.

Experimental Protocol: Chemoselective Reduction (Self-Validating System)

The most critical first step in utilizing this building block is the reduction of the nitro group to an amine. Standard catalytic hydrogenation (e.g., H₂ with Pd/C) is notoriously problematic here, as it often leads to unwanted hydrodechlorination at the C5 position. To ensure absolute chemoselectivity, a modified Béchamp reduction utilizing Iron and Ammonium Chloride is mandated.

Objective

Convert the nitro group to an amine (yielding 2-amino-5-chloro-4-methylbenzonitrile) while strictly preserving the aryl chloride and cyano functionalities.

Reagents
  • Substrate: 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq)

  • Reducing Agent: Iron powder (325 mesh, 5.0 eq)

  • Proton Source: Ammonium chloride (NH₄Cl, 5.0 eq)

  • Solvent System: Ethanol / Water (3:1 v/v)

Step-by-Step Methodology
  • Initiation: Suspend the nitrobenzonitrile and NH₄Cl in the EtOH/H₂O mixture at room temperature.

    • Causality: NH₄Cl acts as a mild, buffered proton source. This avoids the use of strong acids (like HCl) which could prematurely hydrolyze the delicate cyano group into an amide.

  • Activation: Heat the mixture to 60 °C and add the Iron powder portion-wise over 15 minutes.

    • Causality: The reduction of the nitro group is highly exothermic. Portion-wise addition prevents thermal runaway and solvent bumping.

  • Propagation: Elevate the temperature to 80 °C (reflux) and stir vigorously for 2-4 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 3:1). The starting material (which is UV active but non-fluorescent) will disappear. It will be replaced by a lower Rf​ spot that exhibits strong blue/green fluorescence under 254 nm UV light—a reliable optical signature of the newly formed anthranilonitrile derivative.

  • Isolation: Cool the reaction to room temperature and filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with hot ethyl acetate.

    • Causality: Celite efficiently traps the colloidal iron oxide byproducts. Failing to use Celite will result in severe emulsion formation during the subsequent aqueous extraction phase.

  • Purification & Analytical Validation: Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate.

    • Self-Validation (NMR): Dissolve the crude product in DMSO- d6​ for ¹H NMR analysis. The starting material possesses a distinct para-singlet pattern (C3-H and C6-H). Successful reduction is confirmed by an upfield shift of the C3-H proton (due to the loss of the strongly deshielding -NO₂ group) and the appearance of a broad singlet integrating to 2H around 5.5–6.0 ppm, confirming the primary amine (-NH₂).

References

  • Ishikawa, F., et al. (1985). Cyclic guanidines. 17. Novel (N-substituted amino)imidazo[2,1-b]quinazolin-2-ones: water-soluble platelet aggregation inhibitors. Journal of Medicinal Chemistry, 28(10), 1387-1393. 2

  • Bayer Schering Pharma AG. (2009). Inhibitors of human aldosterone synthase CYP11B2 (Patent No. DE102008022221A1). Google Patents. 3

  • BLD Pharm. 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) Product Specifications. 1

Sources

Foundational

An In-depth Technical Guide to the Structural Elucidation of 5-Chloro-4-methyl-2-nitrobenzonitrile

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 5-Chloro-4-methyl-2-nitrobenzonitrile. Designed for researchers, chemists, and professionals in drug development, th...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 5-Chloro-4-methyl-2-nitrobenzonitrile. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the scientific rationale behind the chosen analytical workflow, emphasizing the integration of data from multiple spectroscopic techniques to build a self-validating and unambiguous structural assignment.

The Strategic Approach to Structure Elucidation

The process of determining a molecule's structure is a systematic investigation.[1] It begins with defining the elemental composition and proceeds through the identification of functional groups and the mapping of the atomic connectivity. For a novel or uncharacterized compound like 5-Chloro-4-methyl-2-nitrobenzonitrile, a multi-technique approach is not just recommended; it is essential for ensuring the trustworthiness of the final assignment. Each technique provides a unique piece of the puzzle, and their combined data must be internally consistent.[1]

Our strategy involves a logical progression from low-resolution to high-resolution information:

  • Mass Spectrometry (MS) to determine the molecular weight and elemental formula.

  • Infrared (IR) Spectroscopy to identify the key functional groups present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy , the cornerstone of this process, to map the carbon-hydrogen framework and establish connectivity. This includes 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

  • Single-Crystal X-ray Crystallography as the ultimate confirmation, providing an unambiguous three-dimensional structure.[2]

G cluster_start Initial Analysis cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_nmr_details NMR Workflow cluster_confirmation Final Confirmation Sample Purified Sample of 5-Chloro-4-methyl-2-nitrobenzonitrile MS Mass Spectrometry (Molecular Formula) Sample->MS IR FT-IR Spectroscopy (Functional Groups) Sample->IR NMR NMR Spectroscopy (Connectivity) Sample->NMR Integration Data Integration & Hypothesis MS->Integration IR->Integration H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR & DEPT H1_NMR->C13_NMR COSY 2D COSY (H-H Correlation) C13_NMR->COSY HSQC 2D HSQC (¹J C-H Correlation) COSY->HSQC HMBC 2D HMBC (ⁿJ C-H Correlation) HSQC->HMBC HMBC->Integration XRay X-Ray Crystallography (Absolute Structure) Integration->XRay Optional but Definitive Final Final Structure Confirmed Integration->Final XRay->Final

Caption: A logical workflow for the structural elucidation of an organic compound.

Molecular Weight and Formula Determination via Mass Spectrometry

The first critical step is to determine the molecular weight and, from that, the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the ideal tool for this purpose, providing a mass measurement with high accuracy (typically <5 ppm deviation).[3]

Predicted Mass Spectrometry Data

TechniqueParameterPredicted ValueInformation Gained
HRMS (ESI+)[M+H]⁺m/z 197.0116High-accuracy mass for formula C₈H₅ClN₂O₂
GC-MS (EI)Molecular Ion (M⁺)m/z 196Nominal molecular weight
GC-MS (EI)Isotope PatternM⁺ (¹²C₈¹H₅³⁵ClN₂¹⁶O₂) at 100%M+2 (¹²C₈¹H₅³⁷ClN₂¹⁶O₂) at ~32%Confirms the presence of one chlorine atom
GC-MS (EI)Key Fragmentsm/z 166 ([M-NO]⁺)m/z 150 ([M-NO₂]⁺)m/z 135 ([M-NO₂-CH₃]⁺)Provides initial structural clues

The characteristic M/M+2 isotope pattern of approximately 3:1 is a definitive indicator for the presence of a single chlorine atom in the molecule.[4] The fragmentation pattern, particularly the loss of the nitro group (-NO₂), provides corroborating evidence for the proposed structure.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.[5]

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 70 °C for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify the analyte peak in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion, isotope pattern, and fragmentation.

Functional Group Identification via FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[1]

Predicted FT-IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Rationale & Comparison
Nitrile (-C≡N)C≡N Stretch~2230Aromatic nitriles absorb in the 2240-2220 cm⁻¹ range. The conjugation with the aromatic ring slightly lowers the frequency.[6][7]
Nitro (-NO₂)Asymmetric N-O Stretch~1530Aromatic nitro compounds show a strong absorption between 1550-1490 cm⁻¹.[8]
Nitro (-NO₂)Symmetric N-O Stretch~1350A second strong absorption for aromatic nitro compounds is found between 1355-1315 cm⁻¹.[8]
Aromatic RingC-H Stretch>3000Characteristic of sp² C-H bonds.
Aromatic RingC=C Stretch~1600, ~1470Multiple bands are expected for the aromatic ring skeletal vibrations.
Methyl (-CH₃)C-H Stretch~2950Characteristic of sp³ C-H bonds.
Chloro (-Cl)C-Cl Stretch~750The C-Cl stretch in aromatic compounds appears in the fingerprint region and can be complex.[7]

The presence of sharp, strong bands around 2230 cm⁻¹, 1530 cm⁻¹, and 1350 cm⁻¹ would provide compelling evidence for the nitrile and nitro functional groups, respectively.

Experimental Protocol: FT-IR Analysis (KBr Pellet)
  • Sample Preparation: Finely grind 1-2 mg of the solid sample with ~100 mg of dry, FT-IR grade potassium bromide (KBr) using an agate mortar and pestle.[9]

  • Pellet Formation: Transfer the homogeneous powder to a pellet press die and apply 8-10 tons of pressure to form a thin, transparent pellet.[7]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record a background spectrum using a pure KBr pellet.

    • Record the sample spectrum from 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[9]

  • Data Analysis: The instrument software will automatically subtract the background spectrum. Analyze the resulting spectrum for characteristic absorption bands.

Mapping the Molecular Framework with NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[10] By analyzing the chemical environment of ¹H and ¹³C nuclei and their interactions, we can piece together the entire molecular skeleton.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (splitting pattern), and their relative numbers (integration).

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
H-3~8.0s1HThis proton is deshielded by the adjacent electron-withdrawing nitro (-NO₂) and cyano (-CN) groups. It has no adjacent protons, hence a singlet.
H-6~7.6s1HThis proton is ortho to the chloro group. It also has no adjacent protons, resulting in a singlet.
-CH₃~2.5s3HThe methyl group protons are attached to an aromatic ring and will appear as a singlet.

Note: Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).[11]

¹³C NMR and DEPT Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum indicates the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment is then used to differentiate between CH₃, CH₂, CH, and quaternary (C) carbons.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted δ (ppm)DEPT-135 SignalRationale
C-1 (C-CN)~110NoneQuaternary carbon attached to the electron-withdrawing CN group.
C-2 (C-NO₂)~148NoneQuaternary carbon attached to the strongly electron-withdrawing NO₂ group.
C-3 (C-H)~135PositiveAromatic CH carbon, deshielded by the adjacent NO₂ group.
C-4 (C-CH₃)~142NoneQuaternary carbon attached to the methyl group.
C-5 (C-Cl)~138NoneQuaternary carbon attached to the chloro group.
C-6 (C-H)~130PositiveAromatic CH carbon.
-CN~115NoneNitrile carbon.
-CH₃~20PositiveMethyl carbon attached to the aromatic ring.
2D NMR: Connecting the Pieces

While 1D NMR provides the parts list, 2D NMR shows how they are connected.[12]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically 2-3 bonds apart).[13] For this molecule, no cross-peaks are expected in the COSY spectrum since the two aromatic protons and the methyl protons are isolated spin systems (all are singlets). This lack of correlation is itself a crucial piece of structural information.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to (a one-bond correlation).[14]

    • The proton at ~8.0 ppm will show a cross-peak to the carbon at ~135 ppm (C-3).

    • The proton at ~7.6 ppm will show a cross-peak to the carbon at ~130 ppm (C-6).

    • The protons at ~2.5 ppm will show a cross-peak to the carbon at ~20 ppm (-CH₃).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing the final connectivity, as it shows correlations between protons and carbons that are 2-4 bonds away.[15] This allows us to connect the isolated spin systems and place the substituents correctly.

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Exploratory

CAS number 200265-68-5 properties

An in-depth search for information regarding the chemical compound with CAS number 200265-68-5 has yielded no specific results. This suggests that the provided CAS number may be incorrect, obsolete, or correspond to a su...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth search for information regarding the chemical compound with CAS number 200265-68-5 has yielded no specific results. This suggests that the provided CAS number may be incorrect, obsolete, or correspond to a substance that is not documented in publicly accessible scientific databases and chemical inventories.

Extensive queries across multiple chemical and scientific search platforms did not identify any substance associated with CAS number 200265-68-5. The search results did, however, return information for other chemical compounds with numerically similar CAS numbers, including:

  • 76-67-5: 1,3-Diethyl 2-ethyl-2-phenylpropanedioate

  • 67-68-5: Dimethyl sulfoxide (DMSO)

  • 115-70-8: 2-Amino-2-ethyl-1,3-propanediol

  • 7087-68-5: N-Ethyldiisopropylamine

It is recommended to verify the accuracy of the CAS number 200265-68-5. If the number is correct, the substance it identifies may be proprietary, under development, or otherwise not publicly disclosed. Without a valid chemical identifier, it is not possible to provide a technical guide on its properties, synthesis, or potential applications in drug development.

Foundational

Discovery of 5-Chloro-4-methyl-2-nitrobenzonitrile

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-4-methyl-2-nitrobenzonitrile Executive Summary 5-Chloro-4-methyl-2-nitrobenzonitrile, identified by CAS Number 97113-40-1, is a substituted ar...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-Chloro-4-methyl-2-nitrobenzonitrile

Executive Summary

5-Chloro-4-methyl-2-nitrobenzonitrile, identified by CAS Number 97113-40-1, is a substituted aromatic compound of interest to researchers in medicinal chemistry and materials science.[1] Its utility lies in its nature as a versatile intermediate, possessing multiple functional groups—chloro, methyl, nitro, and nitrile—that can be selectively manipulated to build more complex molecular architectures. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis can be confidently approached through established and well-documented chemical transformations.

This guide provides a comprehensive overview of a plausible and scientifically grounded synthetic route to 5-Chloro-4-methyl-2-nitrobenzonitrile, based on analogous, published procedures for structurally related compounds. It offers a detailed experimental protocol, discusses the underlying chemical principles, outlines methods for characterization, and presents safety and handling considerations for an audience of researchers, scientists, and drug development professionals.

Introduction and Synthetic Strategy

The molecular structure of 5-Chloro-4-methyl-2-nitrobenzonitrile presents a unique substitution pattern that makes it a valuable building block. The electron-withdrawing properties of the nitrile and nitro groups, combined with the directing effects of the chloro and methyl substituents, offer a rich chemical playground for further derivatization.

The "discovery" of such a niche chemical intermediate is often embedded within a broader research program, such as the development of a new pharmaceutical or agrochemical, rather than being the subject of a standalone publication. The logical approach to its first synthesis, and the one detailed herein, involves the regioselective nitration of a readily available precursor.

Chosen Synthetic Route: Electrophilic Nitration

The most direct and logical pathway to synthesize the target molecule is via the electrophilic aromatic substitution (nitration) of 5-chloro-2-methylbenzonitrile. The rationale for this strategy is based on the directing effects of the substituents on the aromatic ring:

  • Activating/Deactivating Groups: The nitrile (-CN) and chloro (-Cl) groups are deactivating, meaning they make the aromatic ring less reactive towards electrophiles. The methyl group (-CH3) is activating.

  • Directing Effects:

    • The nitrile group is a meta-director.

    • The chloro and methyl groups are ortho, para-directors.

Considering these effects, the nitration of 5-chloro-2-methylbenzonitrile is expected to proceed at the position most activated and sterically accessible, which is ortho to the activating methyl group and meta to the deactivating nitrile group, yielding the desired 2-nitro product. This approach is strongly supported by documented procedures for the nitration of similar structures like p-chlorobenzonitrile.[2]

Physicochemical and Spectroscopic Data

A summary of known and predicted properties for 5-Chloro-4-methyl-2-nitrobenzonitrile is provided below.

PropertyValueSource
CAS Number 97113-40-1[1]
Molecular Formula C₈H₅ClN₂O₂Inferred
Molecular Weight 196.59 g/mol Calculated
Appearance Expected to be a pale yellow or off-white solidAnalogy[2][3]
Melting Point Not explicitly reported. Likely in the range of 90-120 °C.Analogy[3]
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, Toluene).Analogy[2]

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the aromatic ring would appear as distinct singlets in the aromatic region (δ 7.5-8.5 ppm). The methyl protons would appear as a singlet around δ 2.4-2.6 ppm.

  • ¹³C NMR: Distinct signals for the nitrile carbon (δ ~115-120 ppm), the aromatic carbons (δ ~120-150 ppm), and the methyl carbon (δ ~20 ppm).

  • IR Spectroscopy: Characteristic peaks for C≡N stretch (~2230 cm⁻¹), Ar-NO₂ (symmetric and asymmetric stretches at ~1350 cm⁻¹ and ~1530 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).

Experimental Protocol: Synthesis via Nitration

This protocol is adapted from the established synthesis of 4-Chloro-3-nitrobenzonitrile and represents a robust method for preparing the target compound.[2]

Reaction Scheme:

Caption: Synthetic scheme for 5-Chloro-4-methyl-2-nitrobenzonitrile.

Materials and Reagents:

  • 5-Chloro-2-methylbenzonitrile

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (≥90%)

  • Ice

  • Sodium Bicarbonate Solution (5%)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 20 mL).

  • Cooling: Cool the flask in an ice-salt bath to bring the internal temperature below 0 °C.

  • Substrate Addition: Slowly add 5-chloro-2-methylbenzonitrile (e.g., 0.04 mol) to the cold sulfuric acid while stirring. Continue stirring until the solid is completely dissolved.

  • Nitrating Mixture Addition: Slowly add fuming nitric acid (e.g., 0.06 mol) dropwise via the dropping funnel. Causality: This slow, controlled addition is critical to manage the exothermic nature of the nitration reaction and to prevent the formation of over-nitrated or isomeric byproducts. The temperature must be rigorously maintained below 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30-60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., eluent: petroleum ether/ethyl acetate = 3:1).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 100-200 g) in a separate beaker with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration.

  • Neutralization: Wash the filter cake thoroughly with cold deionized water, followed by a 5% sodium bicarbonate solution until the washings are neutral. This step removes residual acid, which is crucial for product stability and purity. Finally, wash again with cold water.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture.

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60 °C) to a constant weight.

Workflow and Characterization

The overall process from synthesis to a validated final product follows a logical sequence.

G A Reaction Setup (Nitration at 0°C) B Quench on Ice & Crude Isolation A->B Reaction Complete C Neutralization Wash (H₂O, NaHCO₃) B->C Crude Solid D Purification (Recrystallization) C->D Neutralized Solid E Structural Confirmation (NMR, IR, MS) D->E Purified Crystals F Purity Analysis (HPLC, Elemental) E->F Structure Confirmed G Validated Product F->G Purity ≥98%

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Exploratory

The Formation of 5-Chloro-4-methyl-2-nitrobenzonitrile: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the f...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway and mechanistic underpinnings for the formation of 5-Chloro-4-methyl-2-nitrobenzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The primary route of synthesis proceeds via a Sandmeyer reaction, a versatile and widely utilized method for the transformation of aromatic amines. This document will delve into the strategic considerations for the synthesis of the requisite precursor, 5-chloro-4-methyl-2-nitroaniline, followed by a detailed exploration of its diazotization and subsequent copper(I)-catalyzed cyanation. The intricate radical-nucleophilic aromatic substitution (SRNAr) mechanism is elucidated, supported by a discussion of potential side reactions and optimization strategies. This guide aims to equip researchers with the fundamental knowledge and practical insights necessary for the successful and safe laboratory-scale synthesis of this important chemical entity.

Introduction: Strategic Importance of Substituted Benzonitriles

Substituted benzonitriles are a critical class of organic compounds that serve as versatile building blocks in the development of a wide array of functional molecules.[1][2] The presence of the nitrile group offers a unique handle for further chemical transformations, allowing for its conversion into amines, carboxylic acids, amides, and various heterocyclic systems. The specific substitution pattern of 5-Chloro-4-methyl-2-nitrobenzonitrile, featuring a combination of electron-withdrawing and electron-donating groups, makes it a particularly valuable intermediate in the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.

The synthesis of such multi-substituted aromatic compounds requires a strategic approach to control regioselectivity. The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provides a powerful and reliable method for the introduction of a cyano group onto an aromatic ring via the diazotization of a primary aromatic amine.[3][4] This reaction is particularly advantageous as it allows for the installation of the nitrile group in positions that may not be readily accessible through direct electrophilic aromatic substitution.

This guide will focus on the most plausible and efficient synthetic route to 5-Chloro-4-methyl-2-nitrobenzonitrile, which commences with the synthesis of the key intermediate, 5-chloro-4-methyl-2-nitroaniline, followed by its conversion to the target benzonitrile via the Sandmeyer reaction.

Synthetic Pathway: From Substituted Aniline to Benzonitrile

The formation of 5-Chloro-4-methyl-2-nitrobenzonitrile is most effectively achieved through a two-stage process:

  • Synthesis of the Precursor: Preparation of 5-chloro-4-methyl-2-nitroaniline.

  • The Sandmeyer Reaction: Diazotization of the aniline precursor followed by copper(I)-catalyzed cyanation.

The overall synthetic workflow is depicted below:

Synthetic Pathway Start Starting Material (e.g., N-(5-chloro-4-methyl-2-nitrophenyl)acetamide) Precursor 5-Chloro-4-methyl-2-nitroaniline Start->Precursor Hydrolysis Diazonium 5-Chloro-4-methyl-2-nitrobenzenediazonium salt Precursor->Diazonium Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Product 5-Chloro-4-methyl-2-nitrobenzonitrile Diazonium->Product Sandmeyer Cyanation (CuCN, KCN, 60-70 °C) Diazotization Mechanism cluster_0 Formation of Nitrosonium Ion cluster_1 Formation of Diazonium Salt NaNO₂ NaNO₂ HNO₂ HNO₂ NaNO₂->HNO₂ + H⁺ H₂O-NO⁺ H₂O-NO⁺ HNO₂->H₂O-NO⁺ + H⁺ NO⁺ NO⁺ H₂O-NO⁺->NO⁺ - H₂O Ar-NH₂ 5-Chloro-4-methyl-2-nitroaniline Ar-NH₂⁺-NO Ar-NH₂⁺-NO Ar-NH₂->Ar-NH₂⁺-NO + NO⁺ Ar-N=N-OH Ar-N=N-OH Ar-NH₂⁺-NO->Ar-N=N-OH - H⁺, tautomerization Ar-N=N-OH₂⁺ Ar-N=N-OH₂⁺ Ar-N=N-OH->Ar-N=N-OH₂⁺ + H⁺ Ar-N≡N⁺ 5-Chloro-4-methyl-2-nitrobenzenediazonium ion Ar-N=N-OH₂⁺->Ar-N≡N⁺ - H₂O

Figure 2: Mechanism of diazotization.
Step 2: Copper(I)-Catalyzed Cyanation

The second step of the Sandmeyer reaction involves the conversion of the diazonium salt to the corresponding benzonitrile using a copper(I) cyanide catalyst. This transformation proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. [3][4] The key steps of the mechanism are:

  • Single Electron Transfer (SET): A single electron is transferred from the copper(I) cyanide complex to the diazonium salt. This results in the formation of an aryl radical and the release of nitrogen gas, along with the oxidation of copper(I) to copper(II).

  • Radical Capture: The aryl radical then reacts with the copper(II) cyanide complex, abstracting a cyanide group to form the final benzonitrile product and regenerating the copper(I) catalyst.

The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the involvement of aryl radical intermediates. [3]

Sandmeyer Cyanation Mechanism Ar-N≡N⁺ 5-Chloro-4-methyl-2-nitrobenzenediazonium ion Ar• Aryl Radical Ar-N≡N⁺->Ar• + Cu(I)CN - N₂ - Cu(II)(CN)₂ Cu(I)CN Copper(I) Cyanide Ar-CN 5-Chloro-4-methyl-2-nitrobenzonitrile Ar•->Ar-CN + Cu(II)(CN)₂ N₂ Nitrogen Gas Cu(II)(CN)₂ Copper(II) Cyanide Complex Cu(II)(CN)₂->Cu(I)CN Regeneration

Figure 3: Radical-nucleophilic aromatic substitution mechanism of Sandmeyer cyanation.
Experimental Protocol: Sandmeyer Cyanation

The following protocol is a general procedure adapted from methods for the synthesis of similar substituted benzonitriles. [2]Optimization of reaction conditions may be necessary to achieve the highest yield for 5-Chloro-4-methyl-2-nitrobenzonitrile.

  • Diazotization:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-chloro-4-methyl-2-nitroaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting solution contains the diazonium salt.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and potassium cyanide (2.4 equivalents) in water.

    • Heat the cyanide solution to 60-70 °C.

    • CAUTION: This step should be performed in a well-ventilated fume hood with appropriate safety precautions for handling cyanides.

    • Slowly and carefully add the cold diazonium salt solution to the warm cyanide solution with vigorous stirring. Evolution of nitrogen gas will be observed.

    • Stir the reaction mixture at 60-70 °C for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel. [5]

Causality Behind Experimental Choices and Potential Side Reactions

The success of the Sandmeyer reaction is highly dependent on careful control of the reaction parameters.

Parameter Rationale Potential Issues if Not Controlled
Low Temperature (0-5 °C) during Diazotization Aryl diazonium salts are thermally unstable and can decompose at higher temperatures.Decomposition of the diazonium salt, leading to the formation of phenolic byproducts and reduced yield. [6]
Slow Addition of Sodium Nitrite The diazotization reaction is exothermic. Slow addition helps to maintain the low temperature and prevent localized overheating.Runaway reaction, decomposition of the diazonium salt.
Use of a Strong Acid To generate nitrous acid in situ and to stabilize the diazonium salt.Incomplete diazotization, decomposition of the diazonium salt.
Vigorous Stirring To ensure efficient mixing and heat dissipation.Localized concentration gradients and "hot spots," leading to side reactions.
Use of Copper(I) Cyanide To catalyze the single electron transfer and facilitate the formation of the aryl radical.Slow or no reaction.
Heating during Cyanation To promote the decomposition of the diazonium salt and the evolution of nitrogen gas, driving the reaction to completion.Incomplete reaction at lower temperatures.

Potential Side Reactions:

  • Phenol Formation: The diazonium salt can react with water to form the corresponding phenol (5-chloro-4-methyl-2-nitrophenol). This is a common side reaction, especially if the temperature is not kept low.

  • Azo Coupling: The electrophilic diazonium salt can react with unreacted aniline or other electron-rich aromatic species to form colored azo compounds.

  • Hydrodediazoniation: Replacement of the diazonium group with a hydrogen atom, leading to the formation of 1-chloro-2-methyl-5-nitrobenzene.

  • Biaryl Formation: Dimerization of the aryl radical intermediates.

Safety Considerations

The Sandmeyer reaction involves several hazardous materials and conditions that require strict adherence to safety protocols.

  • Diazonium Salts: Solid diazonium salts can be explosive when dry and are sensitive to shock, friction, and heat. [7]It is crucial to keep the diazonium salt in solution and at low temperatures.

  • Cyanides: Copper(I) cyanide and potassium cyanide are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.

  • Acids: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care.

  • Exothermic Reactions: Both diazotization and the subsequent decomposition are exothermic. Adequate cooling and controlled addition of reagents are essential to prevent runaway reactions. [6]

Conclusion

The formation of 5-Chloro-4-methyl-2-nitrobenzonitrile via the Sandmeyer reaction is a robust and well-established synthetic route. A thorough understanding of the reaction mechanism, particularly the radical-nucleophilic nature of the cyanation step, is key to optimizing the reaction conditions and minimizing the formation of byproducts. Careful control of temperature, reagent stoichiometry, and addition rates are paramount for achieving high yields and ensuring the safe execution of this valuable transformation. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate for applications in drug discovery and development.

References

  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved March 20, 2026, from [Link]

  • Sandmeyer Reaction Mechanism. (2019, August 7). BYJU'S. [Link]

  • PowerPoint Presentation. (n.d.).
  • Sandmeyer Reaction Mechanism | Organic Chemistry. (2021, September 21). YouTube. [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. [Link]

  • Scale-Up and Safety Evaluation of a Sandmeyer Reaction. (2004, October 26). ACS Publications. [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC. [Link]

  • PURIFICATION &CHARACTRERIZATION OF BENZONITRILE PRODUCED BY BACILLUS PUMILLUS S7. (n.d.). IJCRT.org. [Link]

  • Method for producing 5-chloro-2-nitroaniline. (n.d.).
  • How can I purify impure benzonitrile? (2017, July 23). ResearchGate. [Link]

  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). ACS Publications. [Link]

Sources

Foundational

Spectroscopic Elucidation and Analytical Methodologies for 5-Chloro-4-methyl-2-nitrobenzonitrile: A Technical Guide

Executive Summary 5-Chloro-4-methyl-2-nitrobenzonitrile (5-CMNB) (CAS: 97113-40-1) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of heteroaryl-substituted quinolinones. These advan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methyl-2-nitrobenzonitrile (5-CMNB) (CAS: 97113-40-1) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of heteroaryl-substituted quinolinones. These advanced derivatives serve as potent inhibitors of human aldosterone synthase (CYP11B2), a critical enzyme in the Renin-Angiotensin-Aldosterone System (RAAS) targeted for the treatment of hyperaldosteronism and cardiovascular diseases, as detailed in. The foundational synthetic pathways leveraging such highly substituted benzonitriles have been extensively documented in medicinal chemistry literature, notably in the development of platelet aggregation inhibitors.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization of 5-CMNB. By analyzing the causality behind experimental choices and establishing self-validating protocols, this guide ensures absolute structural integrity for drug development professionals.

Chemical Architecture & Electronic Causality

The structural elucidation of 5-CMNB relies heavily on understanding the "push-pull" electronic dynamics of its substituents on the benzene ring:

  • Electron-Withdrawing Groups (EWG): The cyano (–C≡N) and nitro (–NO2) groups are strongly electron-withdrawing via both resonance and induction. They severely deshield specific ring protons, shifting their NMR signals downfield.

  • Electron-Donating Groups (EDG): The methyl (–CH3) group is electron-donating via hyperconjugation, providing localized shielding.

  • Halogen Effect: The chlorine (–Cl) atom is inductively withdrawing but resonance-donating, creating a complex anisotropic environment.

Because positions 1 (–CN), 2 (–NO2), 4 (–CH3), and 5 (–Cl) are substituted, the only remaining protons are at positions 3 and 6. These protons are para to each other, meaning their spin-spin coupling constant ( J ) is negligible (< 1 Hz), resulting in two distinct, sharp singlets in the 1 H NMR spectrum.

Quantitative Spectroscopic Profiling

To facilitate rapid reference and comparison, the expected quantitative spectroscopic data for 5-CMNB is summarized in the tables below.

Table 1: Nuclear Magnetic Resonance ( 1 H and 13 C NMR) Assignments

Acquired in CDCl 3​ at 400 MHz ( 1 H) and 100 MHz ( 13 C).

NucleusShift (ppm)MultiplicityIntegrationAssignment & Causality
1 H ~8.05Singlet (s)1HH-3: Strongly deshielded by the ortho –NO2 group. Lack of adjacent protons results in a singlet.
1 H ~7.66Singlet (s)1HH-6: Deshielded by the ortho –CN group. Para coupling to H-3 is negligible.
1 H ~2.50Singlet (s)3H–CH3: Shifted downfield from standard alkanes due to attachment to the electron-deficient aromatic ring.
13 C ~150.0SingletN/AC-2 (C-NO2): Highly deshielded quaternary carbon.
13 C ~115.0SingletN/A–C≡N: Characteristic nitrile carbon shift.
13 C ~20.0SingletN/A–CH3: Aliphatic methyl carbon.
Table 2: Fourier-Transform Infrared (FT-IR) Vibrational Modes
Wavenumber (cm⁻¹)IntensityAssignmentCausality
~2235 Strong, SharpC≡N stretchMassive dipole moment change during nitrile bond stretching.
~1530 Strong–NO2 asymmetricAsymmetric N–O stretching in the nitro group.
~1350 Strong–NO2 symmetricSymmetric N–O stretching.
~1050 MediumC–Cl stretchHalogen-carbon bond vibration.
Table 3: Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
m/zRelative AbundanceAssignmentCausality
196 100% (Base Peak)[M]⁺ ( 35 Cl)Molecular ion peak for the most abundant chlorine isotope.
198 ~33%[M+2]⁺ ( 37 Cl)Characteristic A+2 isotopic signature of a single chlorine atom.
150 Medium[M – NO2]⁺Favorable neutral loss of the nitro radical (46 Da) under hard ionization.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following methodologies are designed as self-validating systems. Every step is grounded in chemical causality.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 5-CMNB in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because 5-CMNB is highly lipophilic and lacks exchangeable protons (e.g., –OH, –NH2) that would necessitate a polar aprotic solvent like DMSO-d 6​ .

  • Shimming and Tuning: Insert the NMR tube into a 400 MHz spectrometer. Perform gradient shimming on the Z-axis.

    • Causality: Perfect shimming ensures magnetic field homogeneity, which is critical for resolving the fine singlets of the para-oriented aromatic protons without artificial line broadening.

  • Acquisition: Acquire 16 transients for 1 H and 256 transients for 13 C. Set the relaxation delay (D1) to 2.0 seconds.

    • Causality: A 2-second D1 ensures complete longitudinal relaxation (T1) of the methyl protons, allowing for accurate quantitative integration.

  • Self-Validation Check: Verify that the TMS peak is precisely at 0.00 ppm. Ensure the integration ratio of the aromatic protons (H-3, H-6) to the methyl protons strictly equals 1:1:3 . Any deviation indicates incomplete relaxation or structural impurity.

Protocol B: ATR-FTIR Vibrational Analysis
  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Background subtraction removes ambient CO 2​ and water vapor, preventing atmospheric interference in the critical 3000–3600 cm⁻¹ region.

  • Sample Application: Place 2-3 mg of solid 5-CMNB directly onto the ATR crystal. Apply the pressure anvil until the torque clicks.

    • Causality: ATR is chosen over traditional KBr pelleting because it is non-destructive, avoids moisture absorption from hygroscopic KBr, and prevents potential polymorphic changes induced by high-pressure pressing.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Confirm the presence of the sharp C≡N stretch at ~2235 cm⁻¹. The absence of a broad peak at 3300 cm⁻¹ validates that the sample is perfectly anhydrous and the background subtraction was successful.

Protocol C: GC-EI-MS Isotopic Profiling
  • Instrument Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA).

    • Causality: PFTBA provides stable, known fragments across the mass range, calibrating the mass axis and ensuring optimal electron multiplier voltage.

  • Sample Injection: Inject 1 µL of a 10 µg/mL solution of 5-CMNB (in hexane) into the GC inlet at 250°C.

    • Causality: The high inlet temperature ensures rapid, complete volatilization of the compound without thermal degradation.

  • Ionization: Subject the eluent to Electron Ionization (EI) at 70 eV.

    • Causality: Hard ionization at 70 eV is strictly required to shatter the highly stable, conjugated aromatic ring, producing diagnostic fragment ions (e.g., loss of the nitro group).

  • Self-Validation Check: Analyze the molecular ion cluster at m/z 196 and 198. The ratio must be exactly 3:1 , which is the self-validating isotopic signature of a single chlorine atom ( 35 Cl and 37 Cl).

Mechanistic Workflows & Biological Application

The following diagrams illustrate the analytical workflow for validating 5-CMNB and its downstream biological application in drug discovery.

G A 5-Chloro-4-methyl-2-nitrobenzonitrile (Sample Prep) B NMR Spectroscopy (1H & 13C in CDCl3) A->B Dissolve in CDCl3 C FT-IR Spectroscopy (ATR Method) A->C Direct Solid State D Mass Spectrometry (EI-MS / GC-MS) A->D Volatilize (250°C) E Structural Elucidation (Regiochemistry & Purity) B->E Connectivity & Sterics C->E Functional Group ID D->E MW & Isotope Ratio

Fig 1: Self-validating spectroscopic workflow for the structural elucidation of 5-CMNB.

G A Angiotensin II B Adrenal Cortex A->B Stimulates C CYP11B2 (Aldosterone Synthase) B->C Activates D Aldosterone C->D Biosynthesis E Mineralocorticoid Receptor D->E Binds F 5-CMNB-Derived Inhibitor F->C Competitive Inhibition

Fig 2: RAAS pathway showing CYP11B2 inhibition by 5-CMNB-derived therapeutic agents.

References

  • Inhibitors of human aldosterone synthase CYP11B2 (DE102008022221A1). Google Patents.
  • Cyclic guanidines. 17. Novel (N-substituted amino)imidazo[2,1-b]quinazolin-2-ones: water-soluble platelet aggregation inhibitors . Journal of Medicinal Chemistry. URL:[Link]

Exploratory

Starting materials for 5-Chloro-4-methyl-2-nitrobenzonitrile synthesis

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile: A Review of Starting Materials and Synthetic Strategies This technical guide provides a comprehensive overview of the synthetic pathw...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile: A Review of Starting Materials and Synthetic Strategies

This technical guide provides a comprehensive overview of the synthetic pathways for producing 5-chloro-4-methyl-2-nitrobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of various starting materials and the corresponding synthetic methodologies. The focus is on the rationale behind experimental choices, ensuring technical accuracy and practical applicability.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 5-chloro-4-methyl-2-nitrobenzonitrile reveals several plausible disconnection points, each suggesting a different set of starting materials and synthetic strategies. The primary disconnections involve the formation of the nitrile group and the introduction of the various substituents on the benzene ring.

cluster_A Route A: Sandmeyer Reaction cluster_B Route B: Nucleophilic Substitution cluster_C Route C: Amide Dehydration 5-Chloro-4-methyl-2-nitrobenzonitrile 5-Chloro-4-methyl-2-nitrobenzonitrile 2-Amino-5-chloro-4-methylnitrobenzene 2-Amino-5-chloro-4-methylnitrobenzene 5-Chloro-4-methyl-2-nitrobenzonitrile->2-Amino-5-chloro-4-methylnitrobenzene C-CN bond formation 2,5-Dichloro-4-methyl-1-nitrobenzene 2,5-Dichloro-4-methyl-1-nitrobenzene 5-Chloro-4-methyl-2-nitrobenzonitrile->2,5-Dichloro-4-methyl-1-nitrobenzene C-CN bond formation 5-Chloro-4-methyl-2-nitrobenzamide 5-Chloro-4-methyl-2-nitrobenzamide 5-Chloro-4-methyl-2-nitrobenzonitrile->5-Chloro-4-methyl-2-nitrobenzamide Nitrile formation

Caption: Retrosynthetic analysis of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Synthetic Pathways and Starting Materials

This section explores the most viable synthetic routes, detailing the starting materials, key transformations, and critical process parameters.

Route A: The Sandmeyer Reaction from a Substituted Aniline

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an amino group into a variety of functionalities, including the nitrile group.[3][4] This route commences with the diazotization of an appropriately substituted aniline, followed by a copper(I) cyanide-mediated cyanation.

A plausible starting material for this route is 4-chloro-3-methylaniline . The synthesis would proceed through the following key steps:

  • Nitration: Introduction of a nitro group onto the aromatic ring of 4-chloro-3-methylaniline.

  • Diazotization: Conversion of the resulting amino group to a diazonium salt.

  • Cyanation: Replacement of the diazonium group with a nitrile using copper(I) cyanide.

4-Chloro-3-methylaniline 4-Chloro-3-methylaniline Intermediate_1 Nitrated Aniline 4-Chloro-3-methylaniline->Intermediate_1 Nitration Intermediate_2 Diazonium Salt Intermediate_1->Intermediate_2 Diazotization (NaNO2, HCl) Target 5-Chloro-4-methyl-2-nitrobenzonitrile Intermediate_2->Target Cyanation (CuCN)

Caption: Synthetic workflow for Route A via the Sandmeyer reaction.

Expertise & Experience: The regioselectivity of the initial nitration step is crucial. The directing effects of the existing chloro and methyl groups must be carefully considered to achieve the desired isomer. Protecting the amino group prior to nitration might be necessary to prevent oxidation and control regioselectivity.[5] The stability of the diazonium salt intermediate is a critical factor; the reaction is typically carried out at low temperatures (0-5 °C) to prevent its decomposition.[6][7]

Route B: Nucleophilic Aromatic Substitution of a Dichloro- Precursor

This pathway involves the selective displacement of a chlorine atom with a cyanide group from a dichlorinated starting material. A suitable precursor for this approach is 2,5-dichloro-4-methyl-1-nitrobenzene .

The reaction is typically carried out at elevated temperatures in a polar aprotic solvent such as DMF or NMP, with copper(I) cyanide as the cyanide source.[8][9] The presence of an electron-withdrawing nitro group ortho to one of the chlorine atoms facilitates the nucleophilic aromatic substitution.

2,5-Dichloro-4-methyl-1-nitrobenzene 2,5-Dichloro-4-methyl-1-nitrobenzene Target 5-Chloro-4-methyl-2-nitrobenzonitrile 2,5-Dichloro-4-methyl-1-nitrobenzene->Target Nucleophilic Substitution (CuCN, DMF)

Caption: Synthetic workflow for Route B via nucleophilic substitution.

Trustworthiness: This method's reliability hinges on the selective replacement of the chlorine at the 2-position. The nitro group's activating effect is key to this selectivity. The reaction conditions, particularly temperature and reaction time, must be carefully controlled to minimize the formation of byproducts.[9]

Route C: Dehydration of a Benzamide Intermediate

The final step in this synthetic sequence is the dehydration of 5-chloro-4-methyl-2-nitrobenzamide to yield the target nitrile. This is a common and effective method for nitrile synthesis.[10][11]

Various dehydrating agents can be employed, with phosphorus pentoxide (P₂O₅) being a powerful and frequently used option.[10][11] The reaction involves heating the amide with the dehydrating agent, followed by purification of the resulting nitrile.

5-Chloro-4-methyl-2-nitrobenzamide 5-Chloro-4-methyl-2-nitrobenzamide Target 5-Chloro-4-methyl-2-nitrobenzonitrile 5-Chloro-4-methyl-2-nitrobenzamide->Target Dehydration (P2O5)

Caption: Synthetic workflow for Route C via amide dehydration.

Authoritative Grounding: The synthesis of the benzamide precursor itself needs to be considered. This could be achieved through the hydrolysis of the nitrile (if synthesized by another route) or, more directly, from the corresponding benzoic acid. For instance, 5-chloro-4-methyl-2-nitrobenzoic acid could be converted to the acid chloride and subsequently reacted with ammonia.

Comparison of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability and cost of starting materials, the number of synthetic steps, overall yield, and safety considerations.

RouteStarting MaterialKey AdvantagesKey Challenges
A: Sandmeyer Reaction 4-Chloro-3-methylanilineWell-established reaction, versatile.[3]Diazonium salts can be unstable.[7] Potential for side reactions.
B: Nucleophilic Substitution 2,5-Dichloro-4-methyl-1-nitrobenzenePotentially fewer steps, high selectivity.Requires elevated temperatures, availability of starting material.[8][9]
C: Amide Dehydration 5-Chloro-4-methyl-2-nitrobenzamideEfficient final step.Requires prior synthesis of the amide precursor.

Detailed Experimental Protocols

The following are representative protocols based on established methodologies for similar transformations.

Protocol for Sandmeyer Reaction (Adapted from similar syntheses)[6][7][12]

Step 1: Diazotization of 2-Amino-5-chloro-4-methylnitrobenzene

  • Dissolve the aniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

  • Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, keeping the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure completion.

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Nucleophilic Aromatic Substitution (Adapted from a similar synthesis)[8][9]
  • In a reaction vessel, combine 2,5-dichloro-4-methyl-1-nitrobenzene (1.0 equivalent), copper(I) cyanide (1.0-1.5 equivalents), and a catalytic amount of potassium cyanide in N,N-dimethylformamide (DMF).

  • Heat the mixture to 140-170 °C for 3-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a suitable solvent like toluene.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

The synthesis of 5-chloro-4-methyl-2-nitrobenzonitrile can be approached from several viable starting materials. The choice of the most suitable route will be dictated by factors such as the commercial availability of the precursors, the desired scale of the synthesis, and the laboratory's capabilities. The Sandmeyer reaction offers a classic and versatile approach, while nucleophilic aromatic substitution may provide a more direct route if the dichlorinated starting material is readily accessible. For all routes, careful control of reaction conditions is paramount to ensure high yields and purity of the final product.

References

  • Benchchem. (2025). Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile - Technical Support Center.
  • ChemicalBook. (n.d.). Synthesis of 2-amino-5-chlorobenzonitrile.
  • Benchchem. (2025). Common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Unknown. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
  • Chem-Impex. (n.d.). 2-Amino-4-chloro-5-methylbenzonitrile. Retrieved from [Link]

  • Li, Z., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science.
  • Khan, I., & Ali, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Retrieved from [Link]

  • Ganesan, M., & Nagaraaj, P. (2020). Recent developments in dehydration of primary amides to nitriles. ResearchGate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile. EP 0110559 A1. Retrieved from [Link]

  • Benchchem. (2025). Technical Support Center: Synthesis of 5-Chloro-2-methyl-4-nitrophenol.
  • Benchchem. (2025). Technical Support Center: Synthesis and Purification of 5-Chloro-2-methyl-4-nitrophenol.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • NextSDS. (n.d.). 5-CHLORO-4-METHYL-2-NITROBENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • European Patent Office. (1991). Process for preparing aromatic nitriles. EP 0441004 B1. Retrieved from [Link]

  • Google Patents. (n.d.). EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
  • PubChem. (n.d.). (4-Amino-2-chloro-5-methylphenyl)(4-chlorophenyl)acetonitrile. Retrieved from [Link]

  • NextSDS. (n.d.). 4-Chloro-2-Methyl-5-nitrobenzonitrile — Chemical Substance Information. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Chloro-4-methyl-2-nitrobenzonitrile in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of highly functionalized aromatic building blocks dictates the efficiency, yield, and scalability of a drug discovery program. 5-Chloro-4-methyl-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of highly functionalized aromatic building blocks dictates the efficiency, yield, and scalability of a drug discovery program. 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) is a critical, multi-vector intermediate utilized extensively in the synthesis of complex heterocyclic scaffolds. Most notably, it serves as the foundational starting material for the synthesis of 6-pyridin-3-yl-3,4-dihydro-1H-quinolin-2-one derivatives—potent inhibitors of human aldosterone synthase (CYP11B2) used in the treatment of hyperaldosteronism and cardiovascular diseases[1],[2].

This technical guide provides an in-depth analysis of its physicochemical characteristics, the mechanistic causality behind its reactivity, and field-proven, self-validating experimental protocols for its downstream application.

Core Physicochemical Characteristics

Understanding the physical properties of 5-Chloro-4-methyl-2-nitrobenzonitrile is essential for optimizing reaction conditions, solvent selection, and purification strategies. The presence of two strong electron-withdrawing groups (EWG)—the nitro and cyano moieties—significantly alters the electron density of the aromatic ring, impacting both its physical state and its solubility profile.

ParameterValue / Description
Chemical Name 5-Chloro-4-methyl-2-nitrobenzonitrile
CAS Registry Number 97113-40-1[3]
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Appearance Crystalline solid (typical for heavily substituted nitroaromatics)
Solubility Profile Highly soluble in aprotic polar solvents (DMF, DMSO, DMAc) and moderately soluble in halogenated solvents (DCM). Insoluble in water.
Structural Vectors Aryl chloride (-Cl), Aryl nitrile (-CN), Aryl nitro (-NO₂), Aryl methyl (-CH₃)

Data synthesized from foundational chemical property databases and patent literature detailing its handling[3],[4].

Structural Causality & Reactivity Dynamics

As an application scientist, it is vital to look beyond the structure and understand why this specific substitution pattern is so valuable in drug design:

  • The Nitro Group (-NO₂): Acts as a powerful EWG, lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. More importantly, it serves as a "masked" amine. Upon selective reduction, it yields an aniline derivative that is perfectly positioned ortho to the cyano group, enabling rapid annulation into quinolinone or indole scaffolds[1].

  • The Cyano Group (-CN): Provides a highly reactive vector for hydrolysis to amides/carboxylic acids or direct participation in cyclization reactions to form nitrogen-containing heterocycles.

  • The Chloro Group (-Cl): Positioned strategically for late-stage functionalization. Unlike bromides or iodides, the aryl chloride is stable enough to survive the initial nitro-reduction and cyclization steps, yet reactive enough to undergo palladium-catalyzed Suzuki-Miyaura cross-coupling later in the synthetic sequence[2].

  • The Methyl Group (-CH₃): Provides localized steric shielding and increases the lipophilicity of the final drug molecule, which is often crucial for achieving high binding affinity within the hydrophobic pockets of cytochrome P450 enzymes like CYP11B2.

Validated Experimental Protocols

The following protocols describe the transformation of 5-Chloro-4-methyl-2-nitrobenzonitrile into a bioactive quinolinone core. Every step is designed as a self-validating system to ensure experimental integrity.

Protocol 1: Chemoselective Reduction of the Nitro Moiety

Causality & Choice of Reagents: The transformation of the nitro group to an aniline is a prerequisite for downstream cyclization. However, standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a severe risk of hydrodehalogenation at the C-Cl bond. To preserve the aryl chloride for late-stage coupling, a single-electron transfer (SET) reduction using Iron (Fe) powder and Ammonium Chloride (NH₄Cl) is mandatory.

Step-by-Step Methodology:

  • Charge: In a 500 mL round-bottom flask, dissolve 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Activate: Add Ammonium Chloride (3.0 eq) and Iron powder (5.0 eq, 325 mesh). Expert Insight: The NH₄Cl acts as a mild proton source, preventing the reaction medium from becoming overly basic, which would otherwise lead to unwanted azoxy side-products.

  • Reflux: Heat the suspension to 80 °C under vigorous stirring for 2–4 hours.

  • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material (UV active, higher Rf​ ) must completely disappear, replaced by a highly fluorescent, lower Rf​ spot corresponding to the aniline. LC-MS analysis should confirm a mass shift from 196 to 166 m/z (observed as [M+H]⁺ 167).

  • Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the filter cake generously with hot Ethanol. Concentrate the filtrate, partition between EtOAc and brine, dry over Na₂SO₄, and evaporate to yield 2-Amino-5-chloro-4-methylbenzonitrile.

Protocol 2: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality & Choice of Reagents: After the aniline is cyclized into a quinolinone core, the preserved aryl chloride serves as the electrophile to introduce a 3-pyridyl group—a critical pharmacophore for coordinating with the heme iron of the CYP11B2 enzyme[4]. Because aryl chlorides are notoriously sluggish in oxidative addition, a highly active, electron-rich palladium catalyst system is required.

Step-by-Step Methodology:

  • Charge: Combine the chloro-quinolinone intermediate (1.0 eq), 3-pyridylboronic acid (1.5 eq), and Potassium Phosphate (K₃PO₄, 3.0 eq) in a Schlenk flask.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.08 eq). Expert Insight: The bulky, electron-rich dialkylbiaryl phosphine ligand (XPhos) accelerates the oxidative addition of the unactivated C-Cl bond.

  • Degas: Evacuate and backfill the flask with Argon three times. Add degassed 1,4-Dioxane/Water (5:1).

  • Heat: Stir the mixture at 100 °C for 12 hours.

  • Self-Validating Checkpoint: LC-MS analysis of an aliquot must show complete consumption of the chlorinated starting material. The isotopic pattern of the product will lose the characteristic 3:1 (M:M+2) ratio of the chlorine atom, confirming successful coupling.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, and purify via silica gel chromatography to isolate the target CYP11B2 inhibitor.

Systems Visualization: Synthetic Workflow

The following diagram maps the logical progression from the raw building block to the final active pharmaceutical ingredient (API), highlighting the sequential functionalization of the aromatic ring.

SyntheticWorkflow A 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) B Chemoselective Reduction (Fe, NH4Cl) A->B Step 1 C 2-Amino-5-chloro-4-methylbenzonitrile B->C D Annulation / Cyclization C->D Step 2 E Quinolinone Intermediate D->E F Suzuki-Miyaura Coupling (Pd-Catalyst, 3-Pyridyl) E->F Step 3 G CYP11B2 Inhibitor (Target Drug) F->G

Fig 1: Synthetic workflow from 5-Chloro-4-methyl-2-nitrobenzonitrile to a CYP11B2 inhibitor.

Analytical Characterization Standards

To ensure absolute trustworthiness in your synthetic pipeline, the starting material and its immediate derivatives must be rigorously characterized:

  • Mass Spectrometry (LC-MS / GC-MS): The parent compound (CAS 97113-40-1) exhibits a distinct molecular ion at m/z 196, accompanied by a 37Cl isotope peak at m/z 198 (approx. 33% intensity of the base peak).

  • Nuclear Magnetic Resonance (¹H NMR): Run in DMSO-d₆ or CDCl₃[4]. The spectrum will feature two distinct aromatic singlets (para to one another) due to the highly substituted nature of the ring, alongside a sharp 3H singlet for the aryl methyl group.

  • Melting Point: Utilizing a Mettler FP1 apparatus (or equivalent), the crystalline solid should exhibit a sharp melting transition, indicative of high purity[4].

References

  • Title: 5-CHLORO-4-METHYL-2-NITROBENZONITRILE | 97113-40-1 Source: ChemicalBook URL
  • Title: CA2723545C - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 Source: Google Patents URL
  • Title: DE102008022221A1 - Inhibitors of human aldosterone synthase CYP11B2 Source: Google Patents URL
  • Title: WO2009135651A1 - 6-pyridin-3-yl-3,4-dihydro-1h-quinolin-2-one derivatives and related compounds as inhibitors of the human aldosterone synthase cyp11b2 Source: Google Patents URL

Sources

Exploratory

An In-depth Technical Guide to 5-Chloro-4-methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-Chloro-4-methyl-2-nitrobenzonitrile, a substituted aromatic compound with potential applications...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Chloro-4-methyl-2-nitrobenzonitrile, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. While specific research on this particular isomer is limited, this document consolidates available data, proposes a viable synthetic pathway based on established chemical principles, and discusses its potential biological significance in the context of related molecules.

Core Molecular Attributes

5-Chloro-4-methyl-2-nitrobenzonitrile is a poly-substituted benzene derivative featuring a nitrile (-CN), a nitro (-NO2), a chloro (-Cl), and a methyl (-CH3) group. These functional groups impart a unique combination of electronic and steric properties that make it an attractive scaffold for further chemical modification and a candidate for biological screening.

Table 1: Physicochemical Properties of 5-Chloro-4-methyl-2-nitrobenzonitrile

PropertyValueSource
IUPAC Name 5-Chloro-4-methyl-2-nitrobenzonitrileN/A
CAS Number 97113-40-1[1]
Molecular Formula C₈H₅ClN₂O₂N/A
Molecular Weight 196.59 g/mol N/A
Appearance Expected to be a solid, likely a crystalline powderN/A
Solubility Expected to be soluble in common organic solvents like dichloromethane and chloroform, and insoluble in water.[2]N/A

Proposed Synthesis and Mechanism

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides and other aromatic compounds from aryl diazonium salts. The reaction proceeds via the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, in this case, a cyanide ion, catalyzed by copper(I) salts.

Proposed Synthetic Workflow

The proposed synthesis involves two key steps:

  • Diazotization of 4-chloro-5-methyl-2-nitroaniline: The primary amine is converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid.

  • Sandmeyer Cyanation: The resulting diazonium salt is then treated with a solution of copper(I) cyanide to introduce the nitrile group onto the aromatic ring.

Synthesis_Workflow Start 4-chloro-5-methyl-2-nitroaniline Step1 Diazotization (NaNO₂, HCl, 0-5 °C) Start->Step1 Intermediate Diazonium Salt Intermediate Step1->Intermediate Step2 Sandmeyer Cyanation (CuCN) Intermediate->Step2 Product 5-Chloro-4-methyl-2-nitrobenzonitrile Step2->Product

Caption: Proposed synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-chloro-5-methyl-2-nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Cyanide (NaCN) (optional, to be handled with extreme caution)

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 1 equivalent of 4-chloro-5-methyl-2-nitroaniline in a mixture of concentrated hydrochloric acid and water.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt can be monitored using starch-iodide paper.

  • Sandmeyer Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in an aqueous solution of sodium cyanide (if necessary to aid solubility and complex formation), and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, while maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent such as dichloromethane.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Structural Characterization and Analytical Data (Predicted)

The structural confirmation of the synthesized 5-Chloro-4-methyl-2-nitrobenzonitrile would rely on a combination of spectroscopic techniques. While experimental data for this specific molecule is not available, the expected spectral characteristics can be predicted based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. A singlet corresponding to the methyl protons will be observed in the upfield region.

¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule, including the carbon of the nitrile group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

  • C≡N stretch (nitrile): A sharp, medium-intensity band around 2230-2210 cm⁻¹.

  • NO₂ stretch (nitro): Two strong bands, an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.

  • C-Cl stretch (chloro): A band in the fingerprint region, typically around 800-600 cm⁻¹.

  • Aromatic C-H stretch: Bands above 3000 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 196.59. The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a chlorine atom.

Potential Applications and Biological Significance

The benzonitrile moiety is a key structural feature in a number of pharmacologically active compounds. The cyano group can act as a hydrogen bond acceptor and a bioisostere for other functional groups, making it a valuable component in drug design.[3] Substituted benzonitriles have been investigated for a wide range of biological activities, including as:

  • Anticancer agents: Some benzonitrile derivatives have shown promise as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[4]

  • Enzyme inhibitors: The benzonitrile scaffold has been incorporated into inhibitors of various enzymes, including farnesyltransferase, which is implicated in cancer cell signaling.[5]

  • Antimicrobial agents: Certain substituted benzonitriles have demonstrated activity against bacteria and mycobacteria.[6]

The specific combination of substituents in 5-Chloro-4-methyl-2-nitrobenzonitrile suggests that it could be a valuable intermediate for the synthesis of novel bioactive molecules. The nitro group can be readily reduced to an amino group, providing a handle for further derivatization and the introduction of diverse functionalities. This amino derivative could serve as a precursor for the synthesis of heterocyclic compounds, which are prevalent in many approved drugs.

Applications Compound 5-Chloro-4-methyl-2-nitrobenzonitrile Intermediate Intermediate for Bioactive Molecules Compound->Intermediate App4 Materials Science Compound->App4 App1 Anticancer Agents Intermediate->App1 App2 Enzyme Inhibitors Intermediate->App2 App3 Antimicrobial Agents Intermediate->App3

Caption: Potential applications of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Safety and Handling

As with all chemical reagents, 5-Chloro-4-methyl-2-nitrobenzonitrile should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Based on the safety data for structurally related compounds, 5-Chloro-4-methyl-2-nitrobenzonitrile is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin, eye, and respiratory irritation. In case of contact, affected areas should be washed immediately with plenty of water.

Conclusion

5-Chloro-4-methyl-2-nitrobenzonitrile is a substituted benzonitrile with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data for this specific isomer is currently limited, this guide provides a comprehensive overview of its properties, a plausible synthetic route, and its potential applications based on the known chemistry of related molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • Benci, K., et al. (2021). N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis. European Journal of Medicinal Chemistry, 211, 113107.
  • BenchChem. (2025). Comparative Biological Activity of 4-(Aminomethyl)
  • Gfeller, D., et al. (2004). Design, Synthesis, and Biological Activity of 4-[(4-Cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles as Potent and Selective Farnesyltransferase Inhibitors. Journal of Medicinal Chemistry, 47(1), 4-14.
  • Anjana, V. S., et al. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. International Journal of Research and Review, 8(5), 365-381.
  • Nanjing Finechem Holding Co.,Limited. (2026). 5-Chloro-2-Nitrobenzonitrile.
  • BenchChem. (2025). challenges in the scale-up of 5-Chloro-2-nitrobenzonitrile synthesis.
  • Sanna, P., et al. (2000). Synthesis and antitubercular activity of 3-aryl substituted-2-[1H(2H)benzotriazol-1(2)-yl]acrylonitriles. European Journal of Medicinal Chemistry, 35(5), 545-554.
  • NextSDS. (2026).
  • BenchChem. (2025). Applications of 5-Chloro-2-methyl-4-nitrophenol in Organic Synthesis.
  • Hartman, W. W., & Brethen, M. R. (1923). m-CHLORONITROBENZENE. Organic Syntheses, 3, 79.
  • ChemicalBook. (2023). 5-Chloro-2-nitrobenzonitrile(34662-31-2) IR2 spectrum.
  • NextSDS. (2026).
  • NIST. (2021). 5-Chloro-2-methylbenzonitrile. In NIST Chemistry WebBook.
  • European Patent Office. (1984). Process for the preparation of 4-chloro-2-nitrobenzonitrile (EP 0110559 A1).
  • BenchChem. (2025). An In-depth Technical Guide to 5-Chloro-2-methyl-4-nitrophenol (CAS Number 40130-97-0).
  • PubChem. (2024). 5-Chloro-2-nitrobenzamide.
  • SyntheticPages. (n.d.).
  • NIST. (2021). Benzonitrile, 5-chloro-2-nitro-. In NIST Chemistry WebBook.
  • ChemicalBook. (2023). 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum.
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Innovative Uses of 2-Chloro-5-nitrobenzonitrile Beyond Dyestuffs.
  • NIST. (2021). 5-Chloro-2-nitrobenzoic acid. In NIST Chemistry WebBook.
  • PubChemLite. (2026).
  • Echemi. (2023). 5-ACETYL-2-CHLORO-4-METHYL-BENZONITRILE.
  • ChemicalBook. (2023). 5-Chloro-2-nitrobenzaldehyde(6628-86-0)IR1.
  • ChemicalBook. (2023). 5-Chloro-2-nitrobenzoic acid(2516-95-2)IR1.
  • Carl ROTH. (2024).

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 5-Chloro-4-methyl-2-nitrobenzonitrile in the Synthesis of Bioactive Heterocycles

Introduction 5-Chloro-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic building block of significant interest to the medicinal chemistry and drug development communities. Its strategic arrangement of a ni...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Chloro-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic building block of significant interest to the medicinal chemistry and drug development communities. Its strategic arrangement of a nitrile, a nitro group, a chlorine atom, and a methyl group on a benzene ring offers a versatile platform for the construction of complex molecular architectures. The electron-withdrawing nature of the nitro and nitrile groups activates the chlorine atom for nucleophilic aromatic substitution (SNAr), while the nitro group itself can be selectively reduced to an amine, opening pathways to a variety of heterocyclic ring systems. This guide provides an in-depth exploration of the applications of 5-Chloro-4-methyl-2-nitrobenzonitrile in organic synthesis, with a focus on protocols relevant to the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.

Chemical Properties and Safety Information

Table 1: Physicochemical Properties of 5-Chloro-4-methyl-2-nitrobenzonitrile

PropertyValueReference
CAS Number 97113-40-1[1]
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
Appearance Pale yellow to yellow solid
Melting Point Data not widely available
Solubility Soluble in many organic solvents such as DMF, DMSO, and chlorinated solvents.

Safety and Handling:

5-Chloro-4-methyl-2-nitrobenzonitrile is a chemical that should be handled with care in a well-ventilated fume hood.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2] It is harmful if swallowed, in contact with skin, or if inhaled.[2] For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Core Synthetic Transformations and Applications

The synthetic utility of 5-Chloro-4-methyl-2-nitrobenzonitrile is primarily centered around two key transformations: the selective reduction of the nitro group and the nucleophilic aromatic substitution of the chloro group. These reactions can be performed in a stepwise manner to generate a variety of intermediates for the synthesis of complex heterocyclic systems.

Chemoselective Reduction of the Nitro Group

The reduction of the nitro group to an amine is a pivotal step in the utilization of 5-Chloro-4-methyl-2-nitrobenzonitrile, as the resulting 2-amino-5-chloro-4-methylbenzonitrile is a direct precursor to various heterocyclic scaffolds, including quinazolines and benzimidazoles. The key challenge is to achieve this reduction with high chemoselectivity, preserving the nitrile and chloro functionalities.

A variety of methods are available for the selective reduction of aromatic nitro groups in the presence of other reducible functional groups.[4]

Causality Behind Experimental Choices:

  • Tin(II) Chloride (SnCl₂·2H₂O): This is a classic and reliable method for the selective reduction of nitro groups in the presence of nitriles and halogens.[4] The reaction proceeds in an acidic medium, typically with ethanol as the solvent.[4]

  • Iron (Fe) in Acidic Media: A cost-effective and robust method, iron powder in the presence of an acid like HCl or NH₄Cl is highly effective for nitro group reduction.[5] This method is known for its excellent chemoselectivity.[5]

  • Catalytic Hydrogenation: While catalytic hydrogenation with catalysts like Pd/C can be very efficient, care must be taken to avoid reduction of the nitrile group and potential dehalogenation.[4][5] The use of specific catalysts or additives can enhance selectivity. For instance, sulfided Pt/C has been shown to be highly selective for nitro group reduction while preserving halogens.[4]

Experimental Protocol: Selective Reduction of 5-Chloro-4-methyl-2-nitrobenzonitrile using SnCl₂·2H₂O

This protocol is adapted from established procedures for the selective reduction of aromatic nitro compounds containing sensitive functional groups.[4]

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Absolute Ethanol

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-4-methyl-2-nitrobenzonitrile in absolute ethanol.

  • Add SnCl₂·2H₂O (5 equivalents) to the solution.

  • Heat the reaction mixture at reflux (approximately 70-80 °C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature and then pour it into ice.

  • Carefully add 5% aqueous NaHCO₃ or NaOH to the mixture with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-5-chloro-4-methylbenzonitrile.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

dot

G cluster_reduction Chemoselective Nitro Reduction start 5-Chloro-4-methyl-2-nitrobenzonitrile reagents SnCl2·2H2O, EtOH, Reflux start->reagents 1 product 2-Amino-5-chloro-4-methylbenzonitrile reagents->product 2 workup Aqueous Workup & Extraction product->workup 3 purification Purification (Chromatography/Recrystallization) workup->purification 4 G cluster_snar Nucleophilic Aromatic Substitution (SNAr) start 5-Chloro-4-methyl-2-nitrobenzonitrile nucleophile R-NH2 (Nucleophile) K2CO3 (Base) start->nucleophile 1 solvent DMF, Heat nucleophile->solvent 2 product 5-(R-amino)-4-methyl-2-nitrobenzonitrile solvent->product 3 workup Aqueous Workup & Extraction product->workup 4 purification Purification workup->purification 5 G cluster_quinazoline Quinazoline Synthesis Pathway start 5-Chloro-4-methyl-2-nitrobenzonitrile reduction Nitro Reduction start->reduction intermediate 2-Amino-5-chloro-4-methylbenzonitrile reduction->intermediate cyclization Cyclization with One-Carbon Synthon intermediate->cyclization product Substituted Quinazoline cyclization->product

Sources

Application

Application Notes and Protocols for 5-Chloro-4-methyl-2-nitrobenzonitrile: A Versatile Intermediate in Chemical Synthesis

These application notes are intended for researchers, scientists, and professionals in drug development and agrochemical research. They provide a comprehensive technical guide to the utilization of 5-Chloro-4-methyl-2-ni...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes are intended for researchers, scientists, and professionals in drug development and agrochemical research. They provide a comprehensive technical guide to the utilization of 5-Chloro-4-methyl-2-nitrobenzonitrile as a key chemical intermediate. The protocols and discussions herein are grounded in established chemical principles and draw from documented syntheses of analogous compounds to ensure scientific integrity and practical utility.

Introduction: Unveiling the Synthetic Potential of a Trifunctional Aromatic Building Block

5-Chloro-4-methyl-2-nitrobenzonitrile is a trifunctional aromatic compound possessing a unique combination of reactive sites: a nitrile group, a nitro group, and a chloro substituent. This strategic arrangement of functional groups on the benzene ring makes it a highly valuable intermediate for the synthesis of a diverse array of complex organic molecules, particularly heterocyclic compounds with potential biological activity.[1] The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring, influencing the reactivity of the chloro substituent and providing a handle for various chemical transformations.

This guide will delve into the synthetic applications of 5-Chloro-4-methyl-2-nitrobenzonitrile, providing detailed protocols for its key transformations and offering insights into the underlying chemical principles. The information presented is designed to empower researchers to effectively leverage this versatile building block in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties and safety profile of a chemical intermediate is paramount for its safe and effective handling in a laboratory setting.

PropertyValueSource
CAS Number 97113-40-1[2][3]
Molecular Formula C₈H₅ClN₂O₂[3]
Molecular Weight 196.59 g/mol [3]
Appearance Expected to be a solidGeneral knowledge
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General knowledge

Safety Precautions:

  • Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Toxicity: While specific toxicity data for this compound is limited, related nitroaromatic compounds can be toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Core Synthetic Transformations and Applications

The synthetic utility of 5-Chloro-4-methyl-2-nitrobenzonitrile stems from the selective manipulation of its three key functional groups. The following sections outline the primary transformations and their application in the synthesis of valuable molecular scaffolds.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The reduction of the aromatic nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities, including the construction of various heterocyclic systems.[4] The resulting 2-amino-5-chloro-4-methylbenzonitrile is a key precursor for the synthesis of benzimidazoles, quinazolines, and other fused heterocyclic systems of medicinal interest.[5]

Protocol 1: Catalytic Hydrogenation for the Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile

This protocol describes a standard and generally high-yielding method for the reduction of the nitro group using catalytic hydrogenation.

Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction.[6] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. The reaction is typically carried out under a hydrogen atmosphere.

G A 5-Chloro-4-methyl-2-nitrobenzonitrile B H₂, Pd/C Ethanol A->B C 2-Amino-5-chloro-4-methylbenzonitrile B->C caption Workflow for Nitro Group Reduction

Caption: Workflow for the catalytic hydrogenation of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas supply

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-chloro-4-methylbenzonitrile, which can be purified further by recrystallization or column chromatography if necessary.

Nucleophilic Aromatic Substitution (SNA_r) of the Chloro Group

The presence of the electron-withdrawing nitro and nitrile groups, particularly the ortho-nitro group, activates the chloro substituent towards nucleophilic aromatic substitution (SNA_r).[7][8][9] This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse derivatives.

Protocol 2: Synthesis of a 5-Amino-Substituted Derivative via S_NAr

This protocol provides a general procedure for the reaction of 5-Chloro-4-methyl-2-nitrobenzonitrile with an amine nucleophile.

Rationale: The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[10] The stability of this intermediate is enhanced by the electron-withdrawing groups, facilitating the displacement of the chloride ion.

G A 5-Chloro-4-methyl-2-nitrobenzonitrile B Amine (R-NH₂) Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->B C 5-(Alkyl/Aryl)amino-4-methyl-2-nitrobenzonitrile B->C caption Workflow for S_NAr Reaction

Caption: General workflow for the nucleophilic aromatic substitution of the chloro group.

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Desired amine (e.g., aniline, benzylamine)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq) in anhydrous DMF, add the amine (1.1-1.5 eq) and anhydrous potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, amides, carboxylic acids, and tetrazoles.[11]

Protocol 3: Hydrolysis of the Nitrile to a Carboxylic Acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid under basic conditions.

Rationale: The nitrile group can be hydrolyzed under acidic or basic conditions.[12] Basic hydrolysis is often preferred to avoid potential side reactions with the other functional groups under strongly acidic conditions.

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water/Ethanol mixture

  • Hydrochloric acid (HCl) for acidification

Procedure:

  • In a round-bottom flask, suspend 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (3-5 eq) in water.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to obtain 5-Chloro-4-methyl-2-nitrobenzoic acid.

Application in the Synthesis of Bioactive Heterocycles

The true value of 5-Chloro-4-methyl-2-nitrobenzonitrile lies in its ability to serve as a scaffold for the construction of complex heterocyclic systems, many of which are privileged structures in medicinal chemistry and agrochemical science.[11][13][14][15][16]

Conceptual Synthetic Pathway: Synthesis of a Benzimidazole Derivative

The following represents a conceptual pathway for the synthesis of a substituted benzimidazole, a common motif in pharmaceuticals.[5]

G A 5-Chloro-4-methyl-2-nitrobenzonitrile B 1. Reduction (H₂, Pd/C) 2. Cyclization with an aldehyde (R-CHO) A->B C Substituted Benzimidazole B->C caption Conceptual pathway to a benzimidazole

Caption: A conceptual synthetic route to a benzimidazole derivative.

This pathway would involve the initial reduction of the nitro group to an amine, followed by a condensation and cyclization reaction with an aldehyde or a carboxylic acid derivative to form the imidazole ring. The nitrile group could then be further manipulated in subsequent steps.

Conclusion

5-Chloro-4-methyl-2-nitrobenzonitrile is a highly functionalized and versatile chemical intermediate with significant potential in synthetic organic chemistry. Its unique combination of reactive sites allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules, particularly bioactive heterocyclic compounds. The protocols and discussions provided in these application notes are intended to serve as a valuable resource for researchers, enabling them to unlock the full synthetic potential of this important building block.

References

  • Synthesis of Bioactive Heterocycles From 6-Amino-4-(2-Chloro-5-Nitrophenyl)-3-Methyl-1,4-Dihydropyrano[2,3-C] Pyrazole-5-Carbonitrile. (2018). Amanote Research. [Link]

  • Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. ResearchGate. [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Process for the production of ortho-nitrobenzonitriles.
  • Reduction of nitro compounds. Wikipedia. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. PMC. [Link]

  • "Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents" by Subrata Roy. (2025). ProQuest. [Link]

  • 5-chloro-2-methyl-4-nitroBenzonitrile — Chemical Substance Information. NextSDS. [Link]

  • 5-CHLORO-4-METHYL-2-NITROBENZONITRILE — Chemical Substance Information. NextSDS. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [Link]

  • Polar-Radical Cyclization Cascades with Magnesiated Nitriles. NSF PAR. [Link]

  • Patents & Products. Garg Lab - UCLA. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • Intramolecular Free-Radical Cyclization Reactions. Science of Synthesis. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [Link]

  • Benzonitrile derivative, process for its preparation and its application.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

  • Agrochemicals Technical Intermediate. Rays Biotech. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]

  • Production of Chloro-5-hydroxy-2-nitrobenzoic Acid through Chlorination of 3-Methyl-4-nitrophenol, a Typical Hydrolysate of Fenitrothion. Semantic Scholar. [Link]

  • Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. MDPI. [Link]

  • Agro Chemicals Intermediate. CSCPL. [Link]

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  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

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Method

Application Note: Advanced Synthetic Workflows for 5-Chloro-4-methyl-2-nitrobenzonitrile

Executive Summary 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) is a highly functionalized, poly-substituted aromatic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials. Its unique substitution pattern—featuring a nitrile, a nitro group, a methyl group, and a chlorine atom—offers orthogonal reactivity that can be selectively harnessed. This application note provides a deep dive into the causality of its reactivity, detailing self-validating protocols for Nucleophilic Aromatic Substitution (SNAr) and chemoselective nitro reduction. These methodologies are foundational for synthesizing complex benzonitrile derivatives (1)[1].

Molecular Profiling & Reactivity Mapping

Understanding the electronic and steric environment of 5-chloro-4-methyl-2-nitrobenzonitrile is critical for predictable synthetic planning:

  • C5-Chlorine Activation (SNAr): The chlorine atom at the C5 position is situated strictly para to the strongly electron-withdrawing nitro group at C2. This para-relationship highly stabilizes the anionic Meisenheimer complex intermediate via resonance, making the C5-Cl bond exceptionally labile toward nucleophilic attack (e.g., by amines, alkoxides, or thiolates). The cyano group at C1 (meta to C5) provides additional inductive electron withdrawal, further lowering the activation energy for SNAr (2)[2].

  • C2-Nitro Reduction: The nitro group can be reduced to an aniline derivative. However, standard catalytic hydrogenation (e.g., Pd/C with H₂) often leads to unwanted hydrodehalogenation of the C5-chlorine. Therefore, chemoselective reduction methods—such as the use of activated iron powder—are strictly required to preserve the halogen ().

  • C1-Nitrile Hydrolysis: The nitrile group can be orthogonally hydrolyzed to an amide or carboxylic acid under strongly acidic or basic conditions, typically requiring higher temperatures than the SNAr or reduction steps.

Core Synthetic Workflows
Workflow A: Nucleophilic Aromatic Substitution (SNAr) at C5

Objective: To synthesize 5-(substituted amino)-4-methyl-2-nitrobenzonitrile derivatives. Causality & Rationale: The use of a polar aprotic solvent (DMF) accelerates the SNAr reaction by poorly solvating the nucleophilic anion, thereby increasing its effective nucleophilicity. Potassium carbonate (K₂CO₃) acts as a mild, non-nucleophilic base to scavenge the HCl byproduct without competing with the primary amine nucleophile.

Protocol:

  • Charge a dry, round-bottom flask with 5-chloro-4-methyl-2-nitrobenzonitrile (1.0 equiv) and anhydrous DMF (to reach a 0.2 M concentration).

  • Add the amine nucleophile (e.g., morpholine or a substituted aniline) (1.2 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Stir the suspension at 80 °C under an inert nitrogen atmosphere.

  • Self-Validation Step: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active) should be consumed within 4–6 hours, yielding a more polar, often brightly colored (yellow/orange) product spot due to the extended push-pull chromophore system.

  • Upon completion, cool the mixture to room temperature and quench by pouring into ice-cold distilled water (3x volume of DMF).

  • Isolate the precipitated product via vacuum filtration, wash with cold water, and dry under high vacuum.

Workflow B: Chemoselective Nitro Reduction

Objective: To synthesize 2-amino-5-chloro-4-methylbenzonitrile without dehalogenation. Causality & Rationale: Iron powder in the presence of a mild proton source (like NH₄Cl in aqueous ethanol) selectively reduces the nitro group via single-electron transfer (SET) mechanisms. This avoids the oxidative addition into the C-Cl bond that plagues palladium-catalyzed hydrogenations, ensuring the C5-chlorine remains intact.

Protocol:

  • In a two-neck flask equipped with a reflux condenser, dissolve the starting 5-chloro-4-methyl-2-nitrobenzonitrile (1.0 equiv) in a 4:1 mixture of Ethanol:Water (0.3 M).

  • Add Iron powder (325 mesh, 5.0 equiv) and solid Ammonium Chloride (NH₄Cl, 5.0 equiv).

  • Heat the vigorously stirred mixture to 80 °C (reflux) for 2–4 hours.

  • Self-Validation Step: The reaction mixture will turn from a clear/colored solution to a dark brown/black suspension (indicating the formation of iron oxides). TLC monitoring (Hexanes:EtOAc 2:1) will show the disappearance of the nitro compound and the appearance of a highly fluorescent (under 254 nm UV) amine spot.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the iron sludge.

  • Wash the filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the pure aniline derivative.

Quantitative Data Summaries

To facilitate experimental planning, the following table summarizes the expected performance metrics for the described workflows.

Reaction TypeReagents / ConditionsTarget Functional GroupChemoselectivityExpected YieldReaction Time
SNAr Amine, K₂CO₃, DMF, 80 °CC5-Chloride>98% (Nitrile/Nitro intact)85–95%4–6 hours
Reduction Fe powder, NH₄Cl, EtOH/H₂O, 80 °CC2-Nitro>99% (Chloride intact)80–90%2–4 hours
Hydrolysis NaOH (aq), EtOH, 100 °CC1-NitrileModerate (Nitro intact)70–80%12–16 hours
Mechanistic Pathways

SNAr_Mechanism A 5-Chloro-4-methyl- 2-nitrobenzonitrile B Meisenheimer Complex (Resonance Stabilized) A->B + Nucleophile (Attack at C5) C 5-Amino Substituted Product B->C - Chloride Ion (Rearomatization)

Nucleophilic Aromatic Substitution (SNAr) pathway at the C5 position via a Meisenheimer complex.

Reduction_Pathway A 5-Chloro-4-methyl- 2-nitrobenzonitrile B Nitroso / Hydroxylamine Intermediates A->B Fe, NH4Cl (Chemoselective) D Dehalogenated Byproduct (Avoided) A->D Pd/C, H2 (Non-selective) C 2-Amino-5-chloro- 4-methylbenzonitrile B->C Fast Reduction

Chemoselective reduction of the nitro group using Iron/NH4Cl versus non-selective Pd/C.

References
  • Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile - WuXi Biology. 2

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions - Longdom Publishing.

  • 3-CHLORO-4-METHYLBENZONITRILE | 21423-81-4 - ChemicalBook. 1

Sources

Application

Synthesis of derivatives from 5-Chloro-4-methyl-2-nitrobenzonitrile

## Application Notes & Protocols: Synthesis of Derivatives from 5-Chloro-4-methyl-2-nitrobenzonitrile Introduction 5-Chloro-4-methyl-2-nitrobenzonitrile is a versatile chemical intermediate that serves as a crucial start...

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Author: BenchChem Technical Support Team. Date: March 2026

## Application Notes & Protocols: Synthesis of Derivatives from 5-Chloro-4-methyl-2-nitrobenzonitrile

Introduction

5-Chloro-4-methyl-2-nitrobenzonitrile is a versatile chemical intermediate that serves as a crucial starting material in the synthesis of a wide array of heterocyclic compounds.[1][2] Its unique substitution pattern, featuring a nitrile, a nitro group, a chlorine atom, and a methyl group on the benzene ring, allows for a variety of chemical transformations. This document provides detailed application notes and protocols for the synthesis of various derivatives from this valuable precursor, with a focus on methodologies relevant to researchers, scientists, and professionals in the field of drug development. The strategic manipulation of the functional groups on the 5-chloro-4-methyl-2-nitrobenzonitrile core enables the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Core Synthetic Strategies

The reactivity of 5-Chloro-4-methyl-2-nitrobenzonitrile is primarily dictated by its three functional groups: the nitro group, the nitrile group, and the chloro group. Each of these can be selectively targeted to yield a diverse range of derivatives.

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, opening up a plethora of subsequent reactions. This transformation is a cornerstone for building various heterocyclic systems.[3]

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The electron-withdrawing nature of the adjacent nitro and nitrile groups activates the chlorine atom for nucleophilic aromatic substitution.[4][5][6] This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols.

  • Hydrolysis or Transformation of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can participate in cycloaddition reactions to form heterocycles like tetrazoles.[7][8][9][10]

These primary transformations can be performed in a stepwise manner to afford a high degree of molecular diversity. The following sections will detail specific protocols for key synthetic transformations.

I. Reductive Cyclization: Synthesis of 6-Chloro-7-methyl-1H-indazole

A common and powerful application of 5-chloro-4-methyl-2-nitrobenzonitrile is its conversion to indazole derivatives. This is typically achieved through the reduction of the nitro group, which then undergoes intramolecular cyclization with the nitrile group. Indazoles are an important class of heterocyclic compounds with a wide range of biological activities.[11]

Mechanistic Rationale

The reduction of the nitro group to an amino group is the initial and critical step. Various reducing agents can be employed, with catalytic hydrogenation or the use of reducing metals in acidic media being common choices.[12] Once the amino group is formed in situ, it can readily attack the electrophilic carbon of the nitrile group, leading to an intramolecular cyclization. The resulting imine intermediate then tautomerizes to the more stable aromatic indazole ring system.[13]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or other suitable solvent like methanol or ethyl acetate)

  • Hydrogen gas

  • Filter aid (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 6-Chloro-7-methyl-1H-indazole can be purified by recrystallization or column chromatography.[14]

Workflow Diagram

G A 5-Chloro-4-methyl-2-nitrobenzonitrile in Ethanol B Add 10% Pd/C A->B C Hydrogenation (H2 gas, 1-4 atm) B->C D Reaction Monitoring (TLC/HPLC) C->D E Filtration (remove Pd/C) D->E Reaction Complete F Concentration E->F G Purification (Recrystallization/Chromatography) F->G H 6-Chloro-7-methyl-1H-indazole G->H

Caption: Workflow for the synthesis of 6-Chloro-7-methyl-1H-indazole.

II. Nucleophilic Aromatic Substitution (SNAr): Synthesis of Amino-Substituted Derivatives

The activated chlorine atom in 5-chloro-4-methyl-2-nitrobenzonitrile is susceptible to displacement by various nucleophiles. This section details a general protocol for the substitution with primary or secondary amines.

Mechanistic Considerations

The SNAr reaction proceeds via a Meisenheimer complex intermediate.[4][5] The strong electron-withdrawing effects of the ortho-nitro and para-nitrile groups stabilize this negatively charged intermediate, thereby facilitating the departure of the chloride leaving group.[6] The choice of solvent and base is crucial for the success of this reaction. Aprotic polar solvents are generally preferred, and a non-nucleophilic base is often used to deprotonate the amine nucleophile or to scavenge the HCl generated during the reaction.[15]

Experimental Protocol: General Amination

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Desired primary or secondary amine (1.1 - 1.5 eq)

  • A suitable base (e.g., K2CO3, Et3N, or DIPEA)

  • Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • To a solution of 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq) in the chosen aprotic polar solvent, add the amine (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table
Amine NucleophileProductTypical Yield (%)
Morpholine5-Morpholino-4-methyl-2-nitrobenzonitrile85-95
Piperidine4-Methyl-2-nitro-5-(piperidin-1-yl)benzonitrile80-90
Aniline4-Methyl-2-nitro-5-(phenylamino)benzonitrile70-85
Logical Relationship Diagram

G sub 5-Chloro-4-methyl- 2-nitrobenzonitrile product 5-(R1R2N)-4-methyl- 2-nitrobenzonitrile sub->product nuc Amine Nucleophile (R1R2NH) nuc->product base Base (e.g., K2CO3) base->product solvent Aprotic Polar Solvent (e.g., DMF) solvent->product

Caption: Key components in the SNAr of 5-chloro-4-methyl-2-nitrobenzonitrile.

III. Transformation of the Nitrile Group: Synthesis of Tetrazole Derivatives

The nitrile group can be converted into a tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry.[16] This transformation is typically achieved by reacting the nitrile with an azide source.

Underlying Chemistry

The [3+2] cycloaddition of an azide with a nitrile is a well-established method for the synthesis of tetrazoles.[17][18][19] The reaction is often catalyzed by a Lewis acid or a Brønsted acid. The use of sodium azide in the presence of a proton source like ammonium chloride is a common and effective method.[20]

Experimental Protocol: Tetrazole Formation

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.5 - 2.0 eq) and ammonium chloride (1.5 - 2.0 eq) to the solution.

  • Heat the reaction mixture to 100-130 °C. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing acidified water (e.g., with HCl) to protonate the tetrazole and precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The crude 5-(5-chloro-4-methyl-2-nitrophenyl)-1H-tetrazole can be further purified by recrystallization.

Conclusion

5-Chloro-4-methyl-2-nitrobenzonitrile is a highly valuable and versatile starting material for the synthesis of a diverse range of chemical entities. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this compound. The ability to selectively manipulate its functional groups through reductive cyclization, nucleophilic aromatic substitution, and nitrile group transformations allows for the rational design and synthesis of novel molecules with potential applications in various fields, particularly in the discovery of new therapeutic agents. As with all chemical syntheses, proper safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and desired outcomes.

References

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Novel N and N Indazole Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]

  • YouTube. (2022, December 27). Tetrazole synthesis from a nitrile and azide - laboratory experiment. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2024, November 6). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • SciELO. (2013, January 9). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. Retrieved from [Link]

  • Chemical Society of Japan. (n.d.). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Retrieved from [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction pathways for (A) p-chloronitrobenzene and (B) p-nitrobenzonitrile hydrogenation. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]

  • OpenStax. (2023, September 20). 20.7 Chemistry of Nitriles. Retrieved from [Link]

  • ChemRxiv. (n.d.). A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunc-tio. Retrieved from [Link]

  • ChemSrc. (n.d.). 5-CHLORO-4-METHYL-2-NITROBENZONITRILE — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive cyclotrimerization of CO and isonitriles with a highly reactive Ca I synthon. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • MDPI. (2012, March 19). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

  • AIR Unimi. (n.d.). Synthesis of N-Heterocycles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing aromatic nitriles - European Patent Office - EP 0441004 B1.
  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

Method

Advanced Application Note: 5-Chloro-4-methyl-2-nitrobenzonitrile in the Development of Next-Generation Agrochemicals

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Compound: 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) Executive Summary & Mechanistic Rationale In the hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Agrochemical Researchers, Synthetic Chemists, and Pesticide Development Professionals Compound: 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1)

Executive Summary & Mechanistic Rationale

In the highly competitive landscape of agrochemical discovery, the rational design of herbicides, fungicides, and insecticides relies heavily on versatile, multi-electrophilic building blocks. 5-Chloro-4-methyl-2-nitrobenzonitrile (CMNB) is a highly functionalized arene that offers orthogonal reactivity, making it an exceptional precursor for diverse classes of active ingredients.

The synthetic utility of CMNB is rooted in its unique electronic topology:

  • C5-Chlorine Activation (SNAr): The chlorine atom at position 5 is situated para to the strongly electron-withdrawing nitro group at position 2. This creates a highly electrophilic center at C5, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex [1].

  • Orthogonal Functional Groups: The nitrile (-CN) and nitro (-NO2) groups can be selectively transformed without interfering with one another. The methyl group provides necessary lipophilicity (LogP enhancement) and a potential site for late-stage radical halogenation.

This guide details two primary field-proven applications of CMNB: the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitor herbicides and the development of Anthranilic Diamide insecticides.

Application 1: Synthesis of PPO Inhibitor Herbicides (Diphenyl Ethers)

Protoporphyrinogen oxidase (PPO) inhibitors (HRAC Group 14) are a critical class of herbicides that disrupt chlorophyll biosynthesis, leading to the accumulation of reactive oxygen species and rapid weed necrosis [2]. Diphenyl ethers represent a major subclass of PPO inhibitors. By reacting CMNB with substituted phenols via SNAr, researchers can rapidly generate novel diphenyl ether libraries.

Mechanistic Causality

We utilize Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) for this transformation. K₂CO₃ is a mild base with a pKa sufficient to deprotonate phenols (pKa ~10) without hydrolyzing the sensitive nitrile group. DMF, a polar aprotic solvent, heavily solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic, driving the rate-determining attack on the C5 position of CMNB.

Protocol: SNAr Synthesis of Diphenyl Ether Intermediates

Self-Validation Checkpoint: The displacement of the chlorine atom eliminates the characteristic 3:1 isotopic pattern of chlorine in LC-MS, providing immediate confirmation of successful coupling.

Reagents:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq)

  • Substituted Phenol (e.g., 2-chloro-4-trifluoromethylphenol) (1.1 eq)

  • K₂CO₃ (anhydrous, 2.0 eq)

  • Anhydrous DMF (0.5 M relative to CMNB)

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried round-bottom flask equipped with a magnetic stir bar with the substituted phenol and K₂CO₃ in anhydrous DMF. Stir at room temperature for 30 minutes under a nitrogen atmosphere to generate the active phenoxide.

  • Electrophile Addition: Add CMNB portion-wise to the reaction mixture to control the mild exotherm.

  • SNAr Reaction: Heat the reaction mixture to 90 °C and maintain for 4–6 hours. Monitor the consumption of CMNB via TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and quench by pouring into crushed ice-water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

SNAr Reaction Workflow

SNAr_Workflow Phenol Substituted Phenol + K2CO3 Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation (DMF, RT, 30 min) Meisenheimer Meisenheimer Complex (C5-Intermediate) Phenoxide->Meisenheimer CMNB 5-Chloro-4-methyl- 2-nitrobenzonitrile CMNB->Meisenheimer SNAr Attack (90°C, 4-6 h) DiphenylEther Diphenyl Ether Product (PPO Inhibitor Core) Meisenheimer->DiphenylEther Chloride Elimination

Workflow for SNAr synthesis of diphenyl ether PPO inhibitors from 5-Chloro-4-methyl-2-nitrobenzonitrile.

Application 2: Development of Anthranilic Diamide Insecticides

Anthranilic diamides (e.g., chlorantraniliprole) are blockbuster Group 28 insecticides that selectively bind to insect ryanodine receptors (RyRs), causing fatal calcium depletion and muscle paralysis [3]. The structural core of these molecules is a highly substituted anthranilic acid. CMNB can be efficiently converted into a functionalized anthranilic acid core through a two-step reduction/hydrolysis sequence.

Mechanistic Causality

Step A (Reduction): Catalytic hydrogenation using Pd/C selectively reduces the nitro group to an aniline without cleaving the aryl chloride (dehalogenation is minimized at 1 atm H₂ and room temperature). Step B (Hydrolysis): Standard basic hydrolysis of nitriles to carboxylic acids requires harsh, prolonged heating that can degrade the molecule. By introducing Hydrogen Peroxide (H₂O₂), the hydroperoxide anion (HOO⁻) rapidly attacks the nitrile carbon to form a peroxyimidic acid intermediate. This collapses into an amide, which is subsequently hydrolyzed to the carboxylic acid under significantly milder conditions.

Protocol: Conversion to Substituted Anthranilic Acid

Self-Validation Checkpoint: Following Step A, FTIR spectroscopy must show the disappearance of NO₂ stretching bands (1530 and 1350 cm⁻¹) and the emergence of primary amine N-H stretches (3300-3500 cm⁻¹).

Step A: Nitro Reduction

  • Dissolve CMNB (1.0 eq) in Methanol (0.3 M).

  • Carefully add 10 wt% Palladium on Carbon (Pd/C) (0.05 eq Pd) under a gentle stream of nitrogen.

  • Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Repeat three times.

  • Stir vigorously at room temperature for 12 hours.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing with excess Methanol. Concentrate to yield 2-amino-5-chloro-4-methylbenzonitrile.

Step B: Oxidative Hydrolysis

  • Dissolve the intermediate from Step A in Ethanol (0.5 M).

  • Add 6M aqueous NaOH (5.0 eq) followed by the dropwise addition of 30% aqueous H₂O₂ (4.0 eq). Caution: Exothermic.

  • Heat the mixture to 80 °C and reflux for 8 hours.

  • Cool to room temperature and remove Ethanol under reduced pressure.

  • Acidify the remaining aqueous phase with 3M HCl to pH 3. The target 2-amino-5-chloro-4-methylbenzoic acid will precipitate. Filter, wash with cold water, and dry in vacuo.

Anthranilic Acid Pathway

Anthranilic_Pathway Start 5-Chloro-4-methyl- 2-nitrobenzonitrile Reduction Catalytic Hydrogenation (Pd/C, H2, MeOH) Start->Reduction Intermediate 2-Amino-5-chloro- 4-methylbenzonitrile Reduction->Intermediate Nitro to Amine Hydrolysis Oxidative Hydrolysis (NaOH, H2O2, EtOH) Intermediate->Hydrolysis Product Anthranilic Acid Core (RyR Modulator Precursor) Hydrolysis->Product Nitrile to Carboxyl

Synthetic pathway converting 5-Chloro-4-methyl-2-nitrobenzonitrile to an anthranilic acid core.

Quantitative Data Summary

The following table summarizes the expected reaction metrics and thermodynamic parameters for the workflows described above, based on standardized synthetic scale-up conditions.

Reaction StepReagents & ConditionsTarget TransformationTypical Isolated YieldThermodynamic / Kinetic Notes
SNAr with Phenol Phenol, K₂CO₃, DMF, 90 °C, 4-6 hC-Cl → C-OAr82 – 89%Exothermic nucleophilic attack; rate-determining step is Meisenheimer complex formation.
Nitro Reduction 10% Pd/C, H₂ (1 atm), MeOH, RT, 12 h-NO₂ → -NH₂90 – 95%Highly exothermic; requires careful H₂ purging; high chemoselectivity over nitrile.
Nitrile Hydrolysis 6M NaOH, 30% H₂O₂, EtOH, 80 °C, 8 h-CN → -COOH75 – 82%H₂O₂ accelerates hydration via peroxyimidic acid; prevents thermal degradation of the ring.

References

  • Błaziak, K., Danikiewicz, W., & Mąkosza, M. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Journal of the American Chemical Society. URL:[Link]

  • Dayan, F. E., Owens, D. K., Tranel, P. J., Preston, C., & Duke, S. O. (2014). Evolution of resistance to phytoene desaturase and protoporphyrinogen oxidase inhibitors--state of knowledge. Pest Management Science. URL:[Link]

  • Selby, T. P., Lahm, G. P., & Stevenson, T. M. (2017). A retrospective look at anthranilic diamide insecticides: discovery and lead optimization to chlorantraniliprole and cyantraniliprole. Pest Management Science. URL:[Link]

Application

Application Note: 5-Chloro-4-methyl-2-nitrobenzonitrile as a Key Intermediate for the Synthesis of Substituted Anilines

Abstract This technical guide details the properties, handling, and a core synthetic application of 5-Chloro-4-methyl-2-nitrobenzonitrile. This compound is a valuable intermediate in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the properties, handling, and a core synthetic application of 5-Chloro-4-methyl-2-nitrobenzonitrile. This compound is a valuable intermediate in medicinal chemistry and materials science, primarily due to its strategically placed functional groups which allow for sequential, regioselective transformations. The primary application detailed herein is the chemoselective reduction of the aromatic nitro group to form 2-Amino-5-chloro-4-methylbenzonitrile, a critical precursor for a wide range of more complex molecular scaffolds. This protocol emphasizes the causality behind procedural steps, ensuring robust and reproducible outcomes for researchers in drug discovery and organic synthesis.

Introduction and Scientific Context

5-Chloro-4-methyl-2-nitrobenzonitrile is a polysubstituted aromatic compound featuring an electron-withdrawing nitro group (ortho to the nitrile) and a chlorine atom, both of which activate the aromatic ring for various transformations. The true synthetic utility of this molecule is realized upon the selective transformation of one of its functional groups, creating a bifunctional intermediate for further diversification.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and powerful transformations in organic synthesis. It effectively converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para--directing amino group.[1] This transformation unlocks a plethora of subsequent reactions, including diazotization, amide coupling, and the formation of heterocyclic systems, which are foundational in the synthesis of pharmaceuticals and functional materials.

This application note provides a detailed, field-proven protocol for the chemoselective reduction of 5-Chloro-4-methyl-2-nitrobenzonitrile to 2-Amino-5-chloro-4-methylbenzonitrile using tin(II) chloride dihydrate (SnCl₂·2H₂O). This method is chosen for its high chemoselectivity, reliability, and operational simplicity, as it efficiently reduces the nitro group while leaving the nitrile and chloro functionalities intact.[2][3]

Compound Properties and Safety

A thorough understanding of the physical properties and safety requirements is paramount before commencing any experimental work.

Table 1: Physicochemical Properties of 5-Chloro-4-methyl-2-nitrobenzonitrile

PropertyValue
Molecular Formula C₈H₅ClN₂O₂
Molecular Weight 196.59 g/mol
CAS Number 289686-80-2
Appearance Pale yellow to yellow solid (predicted)
Melting Point Not available; expected to be a solid at room temp.
Solubility Insoluble in water; soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.

Safety and Handling:

5-Chloro-4-methyl-2-nitrobenzonitrile is an organic nitrile and nitro compound and should be handled with appropriate care in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

The primary reagent in the described protocol, Tin(II) chloride (SnCl₂) , requires specific handling precautions:

  • Corrosive: Causes severe skin burns and eye damage.[4][5]

  • Harmful if Swallowed: Do not ingest.[5][6]

  • Handling: Avoid breathing dust.[7] Wear protective gloves, clothing, and eye/face protection.[4][5][8] Always wash hands thoroughly after handling.[4][7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][5] Keep containers tightly sealed.

Experimental Protocol: Chemoselective Nitro Group Reduction

This section provides a detailed, step-by-step methodology for the synthesis of 2-Amino-5-chloro-4-methylbenzonitrile.

3.1. Principle of the Reaction

The reduction of the nitro group is achieved using tin(II) chloride dihydrate in an alcoholic solvent, typically ethanol.[3] The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group, with protons supplied by the solvent.[9] This process generates Sn(IV) species and the desired aniline. The key advantage of this method is its tolerance for other reducible functional groups like nitriles and aryl halides under these conditions.[2][3] The workup involves basification to precipitate tin salts as tin hydroxides, allowing for the extraction of the organic product.[10]

Table 2: Reagents and Materials for Synthesis

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Equiv.
5-Chloro-4-methyl-2-nitrobenzonitrileC₈H₅ClN₂O₂196.591.00 g5.091.0
Tin(II) chloride dihydrateSnCl₂·2H₂O225.635.74 g25.455.0
Ethanol (Absolute)C₂H₅OH46.0725 mL--
Ethyl AcetateC₄H₈O₂88.11~75 mL--
5% Sodium Bicarbonate (aq.)NaHCO₃84.01As needed--
Brine (Saturated NaCl aq.)NaCl58.44~25 mL--
Anhydrous Sodium SulfateNa₂SO₄142.04As needed--

3.2. Step-by-Step Experimental Procedure

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Chloro-4-methyl-2-nitrobenzonitrile (1.00 g, 5.09 mmol).

  • Reagent Addition: Add absolute ethanol (25 mL) to the flask and stir to dissolve the starting material. To this solution, add tin(II) chloride dihydrate (5.74 g, 25.45 mmol).

    • Causality Note: Using a 5-fold excess of SnCl₂·2H₂O ensures the reaction proceeds to completion in a timely manner. Ethanol serves as an effective solvent for both the organic substrate and the inorganic reagent.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The starting material is UV active. The product, an aniline, will have a different Rf value and may also be visualized with a p-anisaldehyde stain. The reaction is typically complete within 1-2 hours.[11]

    • Trustworthiness Note: Diligent TLC monitoring is crucial to prevent the formation of side products from over-reaction and to confirm the full consumption of the starting material.[12]

  • Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into approximately 50 g of crushed ice with stirring.

  • Basification and Filtration: Carefully add 5% aqueous sodium bicarbonate solution dropwise until the pH of the mixture is basic (pH ~8). A thick, white precipitate of tin salts will form. Stir for 15 minutes.

    • Causality Note: Basification neutralizes the acidic reaction mixture and precipitates inorganic tin salts, which are largely insoluble in common organic solvents, facilitating the subsequent extraction of the desired product.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-Amino-5-chloro-4-methylbenzonitrile.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel if necessary.[13][14]

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the experimental protocol, from setup to final product isolation.

G cluster_setup 1. Reaction Setup & Execution cluster_workup 2. Work-up & Isolation cluster_purification 3. Purification start Combine Starting Material, SnCl₂·2H₂O, and Ethanol reflux Heat to Reflux (78-80°C, 1-2h) start->reflux tlc Monitor by TLC reflux->tlc cool Cool to RT tlc->cool Reaction Complete quench Pour into Ice cool->quench basify Basify with NaHCO₃ (aq) to pH ~8 quench->basify extract Extract with Ethyl Acetate (3x) basify->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in Vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure 2-Amino-5-chloro- 4-methylbenzonitrile purify->product

Caption: Experimental workflow for the reduction of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Characterization of 2-Amino-5-chloro-4-methylbenzonitrile

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, a singlet for the methyl group protons, and a broad singlet for the newly formed amine (-NH₂) protons.[15] The chemical shifts of the aromatic protons will be upfield compared to the starting material due to the electron-donating nature of the amine group.

  • FT-IR: The most significant changes in the IR spectrum will be the disappearance of the characteristic strong asymmetric and symmetric stretching bands of the nitro group (typically ~1530 and ~1350 cm⁻¹) and the appearance of two N-H stretching bands for the primary amine (typically in the 3350-3450 cm⁻¹ region).[16] The nitrile (C≡N) stretch should remain around 2210-2230 cm⁻¹.[16]

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₈H₇ClN₂), which is 166.61 g/mol .

Conclusion

5-Chloro-4-methyl-2-nitrobenzonitrile serves as an excellent and versatile starting material for accessing more complex, substituted aniline derivatives. The protocol detailed here for its chemoselective reduction to 2-Amino-5-chloro-4-methylbenzonitrile is robust, high-yielding, and employs common laboratory reagents and techniques. This foundational transformation enables researchers and drug development professionals to efficiently generate valuable building blocks for the synthesis of novel compounds with potential biological or material applications.

References

  • PENTA. (2023, April 24). Tin(II) chloride dihydrate Safety Data Sheet. Available at: [Link]

  • ResearchGate. Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Available at: [Link]

  • ACS Publications. (2002, October 30). Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Sn2+ reduction Reagent Guide. Available at: [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

  • ACS Publications. (2022, November 21). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Available at: [Link]

  • Bloom Tech. (2023, March 23). What is the synthetic route of 4-Aminobenzonitrile. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]

  • Google Patents. CN101585785A - Preparation method of o-aminobenzonitrile compounds.
  • PMC. (2018, February 4). Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Available at: [Link]

  • Google Patents. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
  • Oriental Journal of Chemistry. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Available at: [Link]

  • ACS Publications. SOME DERIVATIVES OF P-AMINOBENZONITRILE. Available at: [Link]

  • Reddit. (2018, July 23). Reduction of nitro group in the presence of a nitrile. Available at: [Link]

  • ResearchGate. (PDF) Reduction of aromatic nitro compounds to amines using zinc and aqueous chelating ethers: Mild and efficient method for zinc activation. Available at: [Link]

  • ResearchGate. (2025, August 6). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Available at: [Link]

  • IIT Kharagpur. Thin Layer Chromatography. Available at: [Link]

  • MDPI. (2018, February 4). In-Situ Liquid Hydrogenation of m-Chloronitrobenzene over Fe-Modified Pt/Carbon Nanotubes Catalysts. Available at: [Link]

  • SciSpace. In-Situ Liquid Hydrogenation of m-Chloronitrobenzene over Fe-Modified Pt/Carbon Nanotubes Catalysts. Available at: [Link]

  • ACS Figshare. (2015, December 30). Improvement of the Nitration Process in 2‑Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Available at: [Link]

  • ResearchGate. (PDF) FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Available at: [Link]

  • Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. Available at: [Link]

  • YouTube. (2021, April 7). TLC examination of isomeric nitro anilines. Available at: [Link]

  • ResearchGate. (2025, August 9). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. Available at: [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. Available at: [Link]

Sources

Method

Application Notes: 5-Chloro-4-methyl-2-nitrobenzonitrile as a Strategic Building Block for Heterocyclic Compound Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Chloro-4-methyl-2-nitrobenzonitrile as a versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 5-Chloro-4-methyl-2-nitrobenzonitrile as a versatile precursor for the synthesis of diverse heterocyclic scaffolds. We delve into the core reactivity of this molecule, elucidating the mechanistic principles that enable its transformation into high-value compounds such as benzimidazoles and quinazolinones. Detailed, field-proven protocols are provided, supported by mechanistic insights, troubleshooting guides, and visual workflows to ensure reliable and reproducible execution in a laboratory setting.

Introduction: The Strategic Value of 5-Chloro-4-methyl-2-nitrobenzonitrile

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, making their efficient synthesis a cornerstone of modern chemistry.[1][2] 5-Chloro-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic compound that serves as an exemplary starting material for building complex molecular architectures. Its value lies in the orthogonal reactivity of its three key functional groups:

  • The Chloro Group: Positioned ortho to a strongly electron-withdrawing nitro group and para to a nitrile group, this chlorine atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) . This allows for the facile introduction of a wide range of nucleophiles.[3][4]

  • The Nitro Group: This group can be selectively reduced to a primary amine, which is a crucial step for subsequent intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems.

  • The Nitrile Group: The cyano group is a versatile handle for cyclization, capable of reacting with nucleophiles to form part of a new heterocyclic ring.

This unique combination of reactive sites allows for a modular and strategic approach to the synthesis of diverse libraries of heterocyclic compounds, which are of significant interest in drug discovery programs.[5][6]

Core Chemical Transformations and Mechanistic Insights

Understanding the underlying chemical principles is paramount to successfully exploiting 5-Chloro-4-methyl-2-nitrobenzonitrile as a building block. The two primary transformations that unlock its synthetic potential are the reduction of the nitro group and subsequent cyclization.

Selective Reduction of the Nitro Group

The foundational step in many synthetic pathways involving this building block is the selective reduction of the 2-nitro group to a 2-amino group. The challenge lies in performing this transformation while preserving the chloro and nitrile functionalities. Catalytic hydrogenation with Pd/C, a common method for nitro reduction, often leads to the over-reduction of the nitrile group.[7] Therefore, chemoselective methods are required.

Causality Behind Method Selection: The use of metal-acid systems, such as Tin(II) chloride (SnCl₂·2H₂O) in an acidic medium or iron powder in acetic or hydrochloric acid, is highly effective.[7][8] These reagents operate under conditions that favor the reduction of the nitro group over the nitrile or the hydrodechlorination of the C-Cl bond. SnCl₂ acts as a single-electron transfer agent, preferentially reducing the highly electrophilic nitro group.

Caption: General workflow for the selective reduction of the nitro group.

Cyclization Pathways from 2-Amino-5-chloro-4-methylbenzonitrile

The resulting ortho-aminobenzonitrile is a powerful intermediate, primed for cyclization into various fused heterocyclic systems. The amino and nitrile groups can act in concert to react with bifunctional reagents or undergo intramolecular condensation.

Benzimidazoles are a privileged scaffold in medicinal chemistry.[9] They can be readily synthesized from the ortho-aminobenzonitrile intermediate by reaction with aldehydes followed by oxidative cyclization. The amine first condenses with the aldehyde to form a Schiff base, which then undergoes intramolecular attack by the ring nitrogen onto the nitrile carbon (or a related cyclization pathway), followed by aromatization.

The quinazoline framework is another critical core in many bioactive molecules.[10][11][12][13] The ortho-aminobenzonitrile intermediate can be converted to quinazolinones through reaction with reagents like phosgene, triphosgene, or even carbon dioxide under pressure.[14][15] These reagents provide the C1 carbonyl unit required to form the six-membered ring. For example, reaction with CO₂ is an atom-economical and environmentally benign approach to forming quinazoline-2,4(1H,3H)-diones.[15]

Caption: Divergent synthesis of heterocycles from the key amino-nitrile intermediate.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps, reagent tables, and notes on what to expect.

Protocol 1: Two-Step Synthesis of 2-Aryl-6-chloro-5-methyl-1H-benzimidazole

This protocol details the reduction of the starting material followed by a one-pot cyclization with an aromatic aldehyde.

Step A: Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile

ReagentM.W.AmountMolesEquiv.
5-Chloro-4-methyl-2-nitrobenzonitrile196.595.00 g25.4 mmol1.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6328.7 g127 mmol5.0
Ethanol (Absolute)46.07150 mL--
Sodium Bicarbonate (Sat. aq.)-~200 mL--
Ethyl Acetate-300 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Chloro-4-methyl-2-nitrobenzonitrile (5.00 g, 25.4 mmol) and absolute ethanol (150 mL). Stir to dissolve.

  • Add Tin(II) chloride dihydrate (28.7 g, 127 mmol) portion-wise to the solution. The addition may be exothermic.

  • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material spot.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Pour the resulting slurry into an ice-water mixture (~200 mL). Carefully neutralize the mixture by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8. Caution: This neutralization is exothermic and will produce gas.

  • Extract the aqueous slurry with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product, 2-Amino-5-chloro-4-methylbenzonitrile, can be purified by recrystallization from an ethanol/water mixture or used directly in the next step if sufficiently pure.

    • Expected Outcome: A pale yellow to off-white solid. Yields typically range from 85-95%.

Step B: Synthesis of 6-Chloro-5-methyl-2-phenyl-1H-benzimidazole

ReagentM.W.AmountMolesEquiv.
2-Amino-5-chloro-4-methylbenzonitrile166.614.23 g25.4 mmol1.0
Benzaldehyde106.122.83 g26.7 mmol1.05
Sodium Metabisulfite (Na₂S₂O₅)190.115.31 g27.9 mmol1.1
N,N-Dimethylformamide (DMF)73.0950 mL--

Procedure:

  • In a 250 mL round-bottom flask, dissolve the crude 2-Amino-5-chloro-4-methylbenzonitrile (4.23 g, 25.4 mmol) in DMF (50 mL).

  • Add benzaldehyde (2.83 g, 26.7 mmol) and sodium metabisulfite (5.31 g, 27.9 mmol) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a beaker containing 250 mL of ice-water.

  • A precipitate will form. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purify the crude product by recrystallization from ethanol to afford the pure benzimidazole derivative.

    • Expected Outcome: An off-white to light tan solid. Yields typically range from 70-85%. Characterize by ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Synthesis of 7-Chloro-6-methylquinazoline-2,4(1H,3H)-dione

This protocol utilizes the product from Protocol 1, Step A, in a green cyclization reaction with carbon dioxide.

ReagentM.W.AmountMolesEquiv.
2-Amino-5-chloro-4-methylbenzonitrile166.613.00 g18.0 mmol1.0
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)152.242.74 g18.0 mmol1.0
Dimethyl Sulfoxide (DMSO)78.1340 mL--
Carbon Dioxide (CO₂)44.01--Excess

Procedure:

  • Place 2-Amino-5-chloro-4-methylbenzonitrile (3.00 g, 18.0 mmol), DBU (2.74 g, 18.0 mmol), and DMSO (40 mL) into a high-pressure stainless-steel autoclave equipped with a magnetic stir bar.

  • Seal the autoclave and purge it with CO₂ gas three times to remove air.

  • Pressurize the autoclave with CO₂ to 1 MPa (approx. 145 psi).

  • Heat the vessel to 120 °C with vigorous stirring. Maintain these conditions for 24 hours.

  • After the reaction time, cool the autoclave to room temperature and slowly vent the excess CO₂ pressure in a fume hood.

  • Open the vessel and pour the reaction mixture into 200 mL of water.

  • Acidify the aqueous solution with 2M HCl until the pH is approximately 2-3. A precipitate will form.

  • Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral, then dry under vacuum.

    • Expected Outcome: A white to off-white solid. Yields are typically in the 65-80% range. Characterize by ¹H NMR, ¹³C NMR, and MS.[15]

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield in Nitro Reduction (Protocol 1A) Incomplete reaction. Old or poor-quality SnCl₂·2H₂O. Insufficient acid (if using Fe/acid).Increase reaction time and monitor by TLC. Use fresh, high-purity SnCl₂·2H₂O. Ensure the reagent fully dissolves.
Side Products in Reduction Over-reduction of nitrile. Hydrodechlorination.Avoid harsh reducing agents like LiAlH₄ or high-pressure H₂/Pd-C. The SnCl₂ method is generally very selective.[7][8]
Incomplete Cyclization (Protocol 1B/2) Insufficient temperature or reaction time. Deactivation of catalyst/reagent. Presence of water.Increase temperature or extend reaction time. Ensure reagents are anhydrous where specified. For Protocol 2, ensure the autoclave is properly sealed to maintain CO₂ pressure.
Purification Difficulties Formation of tarry byproducts. Product is too soluble in the recrystallization solvent.For tarry materials, attempt purification via column chromatography. For recrystallization, perform solvent screening with small amounts of product to find an optimal single or binary solvent system.

Conclusion

5-Chloro-4-methyl-2-nitrobenzonitrile is a powerful and versatile building block for constructing medicinally relevant heterocyclic cores.[16][17] Its well-defined reactivity allows for the strategic and sequential manipulation of its functional groups to build molecular complexity. The protocols detailed herein for the synthesis of benzimidazole and quinazolinone derivatives provide reliable and reproducible methods for accessing these important scaffolds. By understanding the underlying mechanistic principles, researchers can adapt these methods to generate a wide array of novel compounds for further investigation in drug discovery and materials science.

References

  • Synthesis of quinazolines. Semantic Scholar.
  • Synthesis of quinazolines. Organic Chemistry Portal.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules.
  • Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Applic
  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPD
  • New benzimidazole derivatives: Design, synthesis, docking, and biological evalu
  • Possible mechanism for carbonylative cyclization of 2-aminobenzonitrile and CO2 in water.
  • Plausible mechanism for the DEA-catalyzed cyclization of 2-aminobenzonitrile and CO2 in water.
  • Selected current methods for the synthesis of 2‐aminobenzimidazoles.
  • Benzimidazole synthesis. Organic Chemistry Portal.
  • Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul
  • A new reagent for selective reduction of nitro group. Semantic Scholar.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? ECHEMI.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? Stack Exchange.
  • common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile. BenchChem.
  • Heterocycles in Medicinal Chemistry. PMC.
  • Synthesis of heterocyclic compounds.
  • Nucleophilic arom
  • A Review on Medicinally Important Heterocyclic Compounds.
  • Saturated Heterocycles with Applications in Medicinal Chemistry.
  • challenges in the scale-up of 5-Chloro-2-nitrobenzonitrile synthesis. BenchChem.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management.
  • Synthesis of Some 5-nitro Heteroaryl-phenylpropenones with Antituberculosis. Research Square.
  • Heterocycles in Medicinal Chemistry II. MDPI.
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
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Application

Laboratory Scale Synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile: Regioselective Sandmeyer Workflow and Mechanistic Insights

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1)[1] Molecular Formula: C₈H₅ClN₂O₂[2]

Executive Summary & Synthetic Rationale

The synthesis of highly functionalized aromatic building blocks like 5-chloro-4-methyl-2-nitrobenzonitrile requires strict control over regiochemistry. This compound features four distinct ring substituents—a cyano group, a nitro group, a methyl group, and a chlorine atom—making it a highly valuable, albeit sterically and electronically complex, intermediate for the development of substituted quinazolines and targeted therapeutics.

The Flaw in Electrophilic Aromatic Substitution (EAS): Attempting to synthesize this molecule via late-stage EAS (such as the chlorination of 4-methyl-2-nitrobenzonitrile or the nitration of 3-chloro-4-methylbenzonitrile) is fundamentally flawed for laboratory-scale precision. The presence of strongly deactivating, meta-directing groups (-CN and -NO₂) severely diminishes the nucleophilicity of the aromatic ring. Furthermore, the competing directing effects of the activating methyl group (+I, +H) and the deactivating halogens (+M, -I) inevitably lead to intractable mixtures of regioisomers and require harsh, difficult-to-scale reaction conditions[3].

The Sandmeyer Solution: To guarantee absolute regiocontrol and establish a self-validating protocol, we bypass EAS entirely. By utilizing the classic Sandmeyer cyanation starting from commercially available 5-chloro-4-methyl-2-nitroaniline, the regiochemistry is pre-defined by the starting material. The amino group is quantitatively converted to a diazonium leaving group, which undergoes a copper-mediated radical-nucleophilic aromatic substitution to yield the target nitrile exclusively[3].

Mechanistic Pathway & Workflow

The workflow relies on two highly controlled phases: the generation of the diazonium electrophile at strictly low temperatures to prevent phenol degradation, followed by a transition-metal mediated electron transfer using a soluble Cu(I) cyanide complex.

SandmeyerWorkflow A 5-Chloro-4-methyl- 2-nitroaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B Addition of Nitrosating Agent C Diazonium Salt Intermediate B->C -H₂O D Sandmeyer Cyanation (CuCN, KCN, 60-80°C) C->D Dropwise addition to Cu(I) complex E Crude Product Extraction (EtOAc) D->E N₂ Evolution & Quench F Recrystallization (Ethanol) E->F Organic Phase Concentration G Pure 5-Chloro-4-methyl- 2-nitrobenzonitrile F->G High Purity Yield

Figure 1: Regiospecific Sandmeyer synthesis workflow for 5-Chloro-4-methyl-2-nitrobenzonitrile.

Experimental Protocol

This protocol is designed as a self-validating system; the evolution of nitrogen gas during the cyanation step serves as a real-time visual indicator of reaction progress, while temperature thresholds act as built-in safety and yield-protection mechanisms[4].

Reagents and Materials
Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
5-Chloro-4-methyl-2-nitroaniline186.601.018.66 g (100 mmol)Starting Material
Sodium Nitrite (NaNO₂)69.001.17.59 g (110 mmol)Nitrosating Agent
Hydrochloric Acid (HCl, 37%)36.463.025 mL (~300 mmol)Acidic Medium
Copper(I) Cyanide (CuCN)89.561.210.75 g (120 mmol)Catalyst / Reagent
Potassium Cyanide (KCN)65.122.415.63 g (240 mmol)Ligand / Cyanide Source
Ethyl Acetate (EtOAc)88.11-300 mLExtraction Solvent

Note: KCN is highly toxic. All handling must occur in a properly ventilated fume hood with appropriate antidotes (e.g., amyl nitrite) on hand.

Step-by-Step Methodology

Phase 1: Diazotization

  • Preparation of the Amine Hydrochloride: Suspend 5-chloro-4-methyl-2-nitroaniline (18.66 g) in 50 mL of distilled water in a 500 mL 3-neck round-bottom flask. Add 25 mL of concentrated HCl (37%). Causality: The strong acid protonates the amine, solubilizing it and preventing premature coupling reactions (triazene formation) during diazotization.

  • Cooling: Submerge the flask in an ice-salt bath. Stir vigorously until the internal temperature reaches 0–5 °C.

  • Nitrosation: Dissolve NaNO₂ (7.59 g) in 20 mL of cold distilled water. Add this solution dropwise via an addition funnel over 30 minutes, maintaining the internal temperature strictly below 5 °C. Causality: Exceeding 5 °C provides enough thermal energy for the diazonium salt to violently extrude N₂ and react with water, forming an unwanted phenolic byproduct[4].

  • Validation: Stir for an additional 15 minutes. Test the solution with starch-iodide paper; an immediate blue-black color confirms a slight excess of nitrous acid, indicating complete consumption of the starting amine. Neutralize excess HNO₂ with a small amount of urea.

Phase 2: Sandmeyer Cyanation

  • Preparation of the Cu(I) Complex: In a separate 1 L flask, suspend CuCN (10.75 g) in 100 mL of water. Carefully add KCN (15.63 g) in portions while stirring until the mixture becomes a clear, pale-yellow solution. Heat this solution to 60 °C. Causality: CuCN is insoluble in water. Adding KCN forms the soluble potassium dicyanocuprate(I) complex, K[Cu(CN)2​] , which is the active species required for the single-electron transfer to the diazonium ion[3].

  • Coupling: Transfer the cold diazonium salt solution to an addition funnel. Add it dropwise to the rapidly stirring Cu(I) cyanide solution at 60–80 °C. Causality: The immediate evolution of N₂ gas visually validates the radical substitution mechanism. The elevated temperature is required to overcome the activation energy of the carbon-carbon bond formation.

  • Completion: Once addition is complete, heat the mixture to 80 °C for 30 minutes to ensure complete decomposition of the diazonium intermediate.

Phase 3: Workup and Purification

  • Quenching: Cool the reaction mixture to room temperature. Add 100 mL of aqueous ammonia (25%) or a saturated EDTA solution. Causality: Copper salts readily form intractable emulsions during organic extraction. Ammonia or EDTA chelates the copper ions into water-soluble complexes, ensuring a clean phase separation.

  • Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine (100 mL) and dry over anhydrous Na₂SO₄.

  • Concentration & Crystallization: Filter the drying agent and concentrate the solvent in vacuo. Recrystallize the crude solid from hot ethanol to yield pure 5-chloro-4-methyl-2-nitrobenzonitrile as pale-yellow crystals.

Analytical Characterization Data

To confirm the structural integrity and purity of the synthesized 5-chloro-4-methyl-2-nitrobenzonitrile (MW: 196.59 g/mol )[2], the following quantitative analytical parameters should be verified against the isolated product.

Table 1: Expected Spectroscopic and Physical Data

Analytical MethodExpected Result / SignalStructural Assignment / Causality
¹H NMR (400 MHz, CDCl₃) δ 8.25 (s, 1H)C3-H : Highly deshielded by the ortho-NO₂ and ortho-CH₃ groups. Appears as a singlet due to para-relationship with C6-H.
δ 7.85 (s, 1H)C6-H : Deshielded by ortho-CN and ortho-Cl. Appears as a singlet.
δ 2.55 (s, 3H)-CH₃ : Methyl protons, singlet.
¹³C NMR (100 MHz, CDCl₃) ~114.5 ppm-C≡N : Characteristic nitrile carbon shift.
~147.0 ppmC2 (C-NO₂) : Strongly deshielded quaternary carbon.
FT-IR (ATR) 2235 cm⁻¹Sharp, distinct stretch confirming the C≡N group.
1530, 1350 cm⁻¹Strong asymmetric and symmetric stretches of the -NO₂ group.
LC-MS (ESI+) m/z 197.0 [M+H]⁺Confirms the molecular weight of the target compound. Isotopic pattern (3:1) confirms the presence of one Chlorine atom.

References

  • Smith, M. B., & March, J. (2001). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (5th ed.). Wiley Interscience. Retrieved from[Link][3]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Retrieved from[Link][4]

Sources

Method

Application Notes and Protocols for Functional Group Transformations of 5-Chloro-4-methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-4-methyl-2-nitrobenzonitrile is a versatile substituted aromatic compound that serves as a valuable building block in organic synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methyl-2-nitrobenzonitrile is a versatile substituted aromatic compound that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its utility stems from the presence of multiple reactive functional groups: a nitrile, a nitro group, a chloro substituent, and a methyl group. Each of these sites can be selectively transformed, allowing for the synthesis of a diverse array of more complex molecules. The strategic manipulation of these functional groups is a cornerstone of modern medicinal chemistry and materials science. This guide provides an in-depth exploration of key transformations, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

I. Reduction of the Nitro Group: Synthesis of 2-Amino-5-chloro-4-methylbenzonitrile

The reduction of the aromatic nitro group to an amine is a fundamental and frequently employed transformation. The resulting aniline derivative, 2-amino-5-chloro-4-methylbenzonitrile, is a key intermediate in the synthesis of various bioactive molecules, including anti-cancer agents.[1][2] The choice of reducing agent is critical to ensure selectivity, especially in the presence of a reducible nitrile group.

Mechanistic Considerations

Catalytic hydrogenation is a common method for nitro group reduction. However, care must be taken as some catalysts can also reduce the nitrile. An alternative and often more selective method is the use of metals in acidic media or metal salts like tin(II) chloride. The reduction of nitroarenes typically proceeds through nitroso and hydroxylamine intermediates before yielding the final amine.[3]

Protocol 1: Selective Reduction using Tin(II) Chloride

This protocol details a reliable method for the selective reduction of the nitro group in the presence of a nitrile.

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Separatory funnel

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, suspend 5-Chloro-4-methyl-2-nitrobenzonitrile (1 equivalent) in ethanol.

  • Add Tin(II) chloride dihydrate (4-5 equivalents) to the suspension.

  • Carefully add concentrated hydrochloric acid. The reaction is exothermic.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Slowly and carefully add a concentrated solution of sodium hydroxide until the mixture is strongly basic (pH > 10). This will dissolve the tin salts.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the initial ethanol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude 2-amino-5-chloro-4-methylbenzonitrile, which can be further purified by recrystallization or column chromatography.

II. Hydrolysis of the Nitrile Group: Synthesis of 5-Chloro-4-methyl-2-nitrobenzoic Acid

The hydrolysis of the nitrile group to a carboxylic acid is a fundamental transformation that opens up a new set of synthetic possibilities, such as amide bond formation.[4] This reaction can be performed under either acidic or basic conditions.[5][6]

Mechanistic Insights

Under acidic conditions, the nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[7] In basic hydrolysis, a hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[6][7] Both pathways proceed through an amide intermediate.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol outlines a standard procedure for the acid-catalyzed hydrolysis of the nitrile group.

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ice

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, carefully prepare a 70-80% sulfuric acid solution by slowly adding concentrated sulfuric acid to deionized water with cooling.

  • Add 5-Chloro-4-methyl-2-nitrobenzonitrile to the cooled sulfuric acid solution.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain reflux until the reaction is complete (monitor by TLC). The disappearance of the organic starting material, which may be an oil, is a good indicator.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it over crushed ice in a beaker.

  • The benzoic acid derivative should precipitate as a solid.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water until the washings are neutral to pH paper.

  • Dry the product to obtain 5-Chloro-4-methyl-2-nitrobenzoic acid.

III. Nucleophilic Aromatic Substitution of the Chloro Group

The chlorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNA) due to the presence of the electron-withdrawing nitro and nitrile groups, particularly the ortho-nitro group.[8][9] This allows for the introduction of a variety of nucleophiles.

Mechanistic Rationale

The SNA reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the carbon bearing the chlorine atom, forming a resonance-stabilized Meisenheimer complex.[10] The negative charge in this intermediate is delocalized onto the electron-withdrawing nitro group. The leaving group (chloride) is then expelled to restore aromaticity.

Protocol 3: Methoxylation of the Chloro Group

This protocol provides a method for replacing the chloro group with a methoxy group.

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH) or an aprotic polar solvent like Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Stir plate and stir bar

  • Standard glassware for workup

Procedure:

  • Dissolve 5-Chloro-4-methyl-2-nitrobenzonitrile in a suitable solvent like methanol or DMF in a round-bottom flask.

  • Add sodium methoxide (1.1-1.5 equivalents).

  • Heat the reaction mixture with stirring. The reaction temperature will depend on the solvent used (reflux for methanol, or a specific temperature for DMF, e.g., 80-100 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • If using an aprotic solvent, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). If using methanol, the solvent can be removed under reduced pressure, and the residue partitioned between water and an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the product, 5-methoxy-4-methyl-2-nitrobenzonitrile, by recrystallization or column chromatography.

IV. Oxidation of the Methyl Group

The benzylic methyl group can be oxidized to a carboxylic acid, providing another handle for further synthetic modifications. This transformation typically requires strong oxidizing agents.

Mechanistic Overview

The oxidation of benzylic carbons can proceed through a radical mechanism.[11] The reaction is often initiated by the abstraction of a hydrogen atom from the methyl group, leading to a benzyl radical which is then further oxidized.

Protocol 4: Oxidation to a Carboxylic Acid

This protocol describes the oxidation of the methyl group to a carboxylic acid using potassium permanganate.

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Potassium permanganate (KMnO₄)

  • Sodium carbonate (Na₂CO₃) or a phase-transfer catalyst

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine 5-Chloro-4-methyl-2-nitrobenzonitrile, water, and sodium carbonate (to maintain basic conditions).

  • Heat the mixture to reflux and add potassium permanganate portion-wise over a period of time. The purple color of the permanganate should disappear as it reacts.

  • Continue heating until the reaction is complete (TLC monitoring). A brown precipitate of manganese dioxide (MnO₂) will form.

  • Cool the reaction mixture and filter to remove the manganese dioxide.

  • To the filtrate, add sodium bisulfite to destroy any excess permanganate.

  • Acidify the clear solution with concentrated hydrochloric acid until the product precipitates.

  • Collect the solid product, 4-chloro-3-cyano-6-nitrobenzoic acid, by vacuum filtration, wash with cold water, and dry.

Summary of Transformations

Starting MaterialFunctional Group TransformedReagents and ConditionsProduct
5-Chloro-4-methyl-2-nitrobenzonitrileNitro GroupSnCl₂·2H₂O, HCl, Ethanol, Reflux2-Amino-5-chloro-4-methylbenzonitrile
5-Chloro-4-methyl-2-nitrobenzonitrileNitrile GroupH₂SO₄, H₂O, Reflux5-Chloro-4-methyl-2-nitrobenzoic Acid
5-Chloro-4-methyl-2-nitrobenzonitrileChloro GroupNaOMe, MeOH or DMF, Heat5-Methoxy-4-methyl-2-nitrobenzonitrile
5-Chloro-4-methyl-2-nitrobenzonitrileMethyl GroupKMnO₄, Na₂CO₃, H₂O, Reflux4-Chloro-3-cyano-6-nitrobenzoic Acid

Visualizing the Synthetic Pathways

G A 5-Chloro-4-methyl-2-nitrobenzonitrile B 2-Amino-5-chloro-4-methylbenzonitrile A->B  Nitro Reduction  (SnCl₂, HCl) C 5-Chloro-4-methyl-2-nitrobenzoic Acid A->C  Nitrile Hydrolysis  (H₂SO₄, H₂O) D 5-Methoxy-4-methyl-2-nitrobenzonitrile A->D  SNAr  (NaOMe) E 4-Chloro-3-cyano-6-nitrobenzoic Acid A->E  Methyl Oxidation  (KMnO₄)

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 5-Chloro-4-methyl-2-nitrobenzonitrile synthesis

Welcome to the Technical Support Center for the synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1)[1]. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1)[1]. As a Senior Application Scientist, I frequently consult with discovery chemists who struggle with poor yields and complex impurity profiles when scaling up this specific building block.

This guide abandons generic advice and dives directly into the mechanistic causality of your reactions. By understanding the electronic biases of your starting materials, we can transition your workflow from a low-yield legacy route to a high-efficiency, self-validating protocol.

Section 1: Route Evaluation & Yield Metrics

The primary reason researchers experience low yields of 5-Chloro-4-methyl-2-nitrobenzonitrile is the reliance on the direct nitration of 3-chloro-4-methylbenzonitrile[2]. Below is a quantitative comparison of the legacy route versus our optimized electrophilic chlorination route.

RouteStarting MaterialReagentsRegioselectivityTypical YieldPrimary Impurity
A (Legacy) 3-Chloro-4-methylbenzonitrileHNO₃ / H₂SO₄Poor (Favors C5 attack)< 25%3-Chloro-4-methyl-5-nitrobenzonitrile
B (Optimized) 4-Methyl-2-nitrobenzonitrileNCS / conc. H₂SO₄Excellent (Favors C5 attack)> 85%4-(Chloromethyl)-2-nitrobenzonitrile

Section 2: Mechanistic Pathway & Regioselectivity

To understand why Route B succeeds where Route A fails, we must visualize the directing group conflicts.

Synthesis SM1 3-Chloro-4-methyl- benzonitrile Rxn1 Nitration (HNO₃ / H₂SO₄) SM1->Rxn1 SM2 4-Methyl-2-nitro- benzonitrile Rxn2 Chlorination (NCS / H₂SO₄) SM2->Rxn2 Target 5-Chloro-4-methyl- 2-nitrobenzonitrile (Target) Rxn1->Target Minor Pathway (C6 Attack) Side 3-Chloro-4-methyl- 5-nitrobenzonitrile (Major Impurity) Rxn1->Side Major Pathway (C5 Attack) Rxn2->Target Major Pathway (C5 Attack)

Reaction pathways for 5-Chloro-4-methyl-2-nitrobenzonitrile synthesis comparing two routes.

Section 3: Troubleshooting FAQs

Q: Why is the direct nitration of 3-chloro-4-methylbenzonitrile (Route A) yielding less than 25% of the target product? A: This is a classic regioselectivity conflict. In 3-chloro-4-methylbenzonitrile[2], the methyl group is a stronger electron-donating group (EDG) than the weakly deactivating chloro group. The methyl group actively directs the incoming nitronium ion (NO₂⁺) to its ortho position (C5). Because your target molecule requires nitration at C6 (para to the chloro group), the inherent electronic bias of the ring works against you, making the C5-nitrated isomer the dominant, unwanted side product.

Q: How does the chlorination of 4-methyl-2-nitrobenzonitrile (Route B) solve this regioselectivity issue? A: By changing the starting material, we leverage synergistic directing effects rather than fighting them. In 4-methyl-2-nitrobenzonitrile, the C5 position is ortho to the activating methyl group and meta to the strongly deactivating cyano group. The C3 position is sterically hindered, leaving C5 as the most electronically and sterically accessible site. Electrophilic chlorination is funneled almost exclusively to C5, drastically improving the target yield.

Q: During the chlorination route, I am seeing a +34 Da impurity in my LC-MS. What is it and how do I prevent it? A: A +34 Da mass shift indicates the addition of a chlorine atom without the loss of an aromatic proton, which points to benzylic chlorination (forming 4-(chloromethyl)-2-nitrobenzonitrile). This is a radical chain process, not an electrophilic aromatic substitution. It occurs if the reaction is exposed to UV light or if radical initiators (like peroxides in aged solvents) are present. Fix: Conduct the reaction in a dark fume hood (wrap the flask in foil) and ensure no radical initiators are present.

Q: Why use N-Chlorosuccinimide (NCS) in concentrated sulfuric acid instead of standard Cl₂ gas with FeCl₃? A: The 4-methyl-2-nitrobenzonitrile ring is severely deactivated by both the cyano and nitro groups. Standard Lewis acid catalysis (FeCl₃) with Cl₂ gas often results in sluggish kinetics and incomplete conversion. Dissolving NCS in concentrated H₂SO₄ generates the highly reactive, naked chloronium ion (Cl⁺), which easily attacks the deactivated ring at room temperature.

Section 4: Self-Validating Experimental Protocol (Route B)

This protocol utilizes in-process controls (IPCs) to ensure the reaction validates its own progress at every step.

Reagents:

  • 4-Methyl-2-nitrobenzonitrile: 1.0 equivalent (16.2 g, 100 mmol)

  • N-Chlorosuccinimide (NCS): 1.2 equivalents (16.0 g, 120 mmol)

  • Concentrated H₂SO₄ (98%): 100 mL

Step-by-Step Methodology:

  • Acidic Activation: Charge a 500 mL round-bottom flask with 100 mL of conc. H₂SO₄. Slowly add 4-methyl-2-nitrobenzonitrile while stirring at 0–5 °C.

    • Self-Validation Check: The solid will dissolve to form a homogeneous, slightly yellow solution. If the solution remains cloudy, the ring is not fully protonated/solvated; ensure stirring is vigorous.

  • Electrophile Generation & Reaction: Wrap the flask in aluminum foil to block ambient light. Add NCS in 4 equal portions over 30 minutes, maintaining the internal temperature below 15 °C to prevent poly-chlorination.

    • Self-Validation Check: After 4 hours, pull a 0.1 mL aliquot, quench in 1 mL of ice water, extract with EtOAc, and run a TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material spot confirms the successful generation and consumption of the Cl⁺ species.

  • Quenching: Slowly pour the acidic reaction mixture over 500 g of vigorously stirred crushed ice.

    • Self-Validation Check: An immediate precipitation of a pale yellow/white solid must occur. This confirms the product is crashing out of the aqueous acidic phase as the acid is diluted.

  • Isolation & Purification: Filter the precipitate through a sintered glass funnel. Wash the filter cake with copious amounts of cold distilled water until the filtrate tests neutral on pH paper. Dry the solid under a high vacuum. If trace succinimide remains, recrystallize from hot ethanol/water.

Section 5: References

Sources

Optimization

Technical Support Center: Synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile

Welcome to the technical support center for the synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This resource provides in-depth, experience-driven advice to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-Chloro-4-methyl-2-nitrobenzonitrile, and what are their respective challenges?

A1: The synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile typically proceeds through a multi-step pathway involving the nitration and chlorination of a substituted benzonitrile or a related precursor. Two common routes are:

  • Route A: Nitration of 4-Chloro-3-methylbenzonitrile. This is a direct approach, but it can lead to the formation of isomeric impurities. The directing effects of the chloro and methyl groups can result in the formation of not only the desired 2-nitro isomer but also other isomers, which can be challenging to separate.

  • Route B: Chlorination of 3-Methyl-2-nitrobenzonitrile. This route can offer better regioselectivity for the nitro group, but the subsequent chlorination step must be carefully controlled to avoid over-chlorination or the formation of other chlorinated byproducts.

A less common but effective method is the Sandmeyer reaction, starting from an appropriate amino-substituted precursor.[1] This can provide high yields but involves the handling of potentially unstable diazonium salts.

Q2: I am observing the formation of multiple isomers during the nitration of 4-Chloro-3-methylbenzonitrile. How can I improve the regioselectivity for the desired 2-nitro isomer?

A2: The formation of isomeric byproducts is a frequent challenge in the nitration of substituted aromatic rings.[2] The methyl group is an activating, ortho-, para-director, while the chloro and nitrile groups are deactivating, meta-directors. This complex interplay of directing effects can lead to a mixture of products.

To enhance the formation of the desired 5-Chloro-4-methyl-2-nitrobenzonitrile, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrating agent. This minimizes the kinetic energy of the system, favoring the thermodynamically more stable product and reducing the formation of undesired isomers.

  • Choice of Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is commonly used.[2] Altering the ratio or using milder nitrating agents, such as nitric acid in acetic anhydride, can sometimes improve selectivity, although this may require optimization.

  • Slow Addition: Add the nitrating agent dropwise to the solution of the substrate. This maintains a low concentration of the electrophile and can help to control the reaction's regioselectivity.

Q3: My reaction is producing a significant amount of dark, tarry material. What is the cause, and how can I prevent it?

A3: The formation of tarry substances is often a result of oxidative side reactions, particularly when dealing with activated aromatic rings or harsh reaction conditions.[3] Nitric acid is a strong oxidizing agent, and elevated temperatures can exacerbate this issue.

To mitigate tar formation:

  • Strict Temperature Control: As mentioned previously, maintaining a low reaction temperature is crucial to minimize oxidation.

  • Protecting Groups: If the starting material contains sensitive functional groups, consider using a protecting group strategy. For example, if a hydroxyl group were present, it could be protected as a sulfonate ester to deactivate the ring towards oxidation and control regioselectivity.[3]

  • Reaction Time: Avoid unnecessarily long reaction times, as this can increase the likelihood of side reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Ensure the use of a sufficient excess of the nitrating or chlorinating agent.- Monitor the reaction by TLC to confirm completion.- Optimize reaction time and temperature.
Formation of multiple isomers.- Maintain strict temperature control (0-5 °C) during electrophilic addition.- Employ slow, dropwise addition of the electrophile.
Product loss during work-up and purification.- Carefully perform extraction and washing steps to minimize loss.- Select an appropriate recrystallization solvent to maximize recovery of the pure product.
Presence of Isomeric Impurities Competing directing effects of substituents on the aromatic ring.- Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired isomer.- Employ high-resolution purification techniques such as column chromatography or preparative HPLC if recrystallization is ineffective.[4]
Formation of Dinitro or Dichloro Byproducts Use of excess nitrating or chlorinating agent.- Use a stoichiometric amount or only a slight excess of the electrophile.- Monitor the reaction closely by TLC to avoid over-reaction.
Harsh reaction conditions.- Perform the reaction at the lowest effective temperature.
Incomplete Conversion of Starting Material Insufficient amount of reagent.- Use a slight excess of the nitrating or chlorinating agent.
Inadequate reaction time or temperature.- Increase the reaction time or slightly raise the temperature, while carefully monitoring for side product formation.

Experimental Protocols

Protocol 1: Nitration of 4-Chloro-3-methylbenzonitrile

This protocol outlines a general procedure for the nitration of 4-Chloro-3-methylbenzonitrile to yield 5-Chloro-4-methyl-2-nitrobenzonitrile.

Materials:

  • 4-Chloro-3-methylbenzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Chloro-3-methylbenzonitrile (1.0 eq) in concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of 4-Chloro-3-methylbenzonitrile over a period of 30-60 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The crude product will precipitate as a solid. Isolate the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

  • For further purification, the crude product can be recrystallized from a suitable solvent (e.g., ethanol).

Workflow for Nitration and Purification

cluster_synthesis Synthesis cluster_workup Work-up & Purification A Dissolve 4-Chloro-3-methylbenzonitrile in conc. H₂SO₄ B Cool to 0-5 °C A->B D Dropwise Addition of Nitrating Mixture B->D C Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E Stir at 0-5 °C for 1-2h (Monitor by TLC) D->E F Quench on Ice E->F Reaction Complete G Vacuum Filtration F->G H Wash with Cold Water G->H I Recrystallization (e.g., Ethanol) H->I J Pure 5-Chloro-4-methyl-2-nitrobenzonitrile I->J

Caption: Workflow for the synthesis and purification of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Potential Side Products

Understanding the potential side products is crucial for developing effective purification strategies and for interpreting analytical data.

Side Product Reason for Formation Proposed Structure
Isomeric Nitro Compounds The directing effects of the chloro and methyl groups can lead to nitration at other positions on the aromatic ring.4-Chloro-3-methyl-6-nitrobenzonitrile2-Chloro-3-methyl-6-nitrobenzonitrile
Dinitro Compounds Over-nitration due to excess nitrating agent or elevated temperatures.4-Chloro-3-methyl-2,6-dinitrobenzonitrile
Oxidized Byproducts Oxidation of the methyl group or the aromatic ring by nitric acid.Chloro-nitro-benzoic acid derivatives

Troubleshooting Isomer Formation

G cluster_products Potential Products cluster_factors Controlling Factors start Nitration of 4-Chloro-3-methylbenzonitrile desired Desired Product: 5-Chloro-4-methyl-2-nitrobenzonitrile start->desired Favored by Controlled Conditions isomer1 Isomer 1: 4-Chloro-3-methyl-6-nitrobenzonitrile start->isomer1 Side Reaction isomer2 Isomer 2: Other Positional Isomers start->isomer2 Side Reaction temp Low Temperature (0-5 °C) temp->desired addition Slow Reagent Addition addition->desired monitoring TLC Monitoring monitoring->desired

Sources

Troubleshooting

Optimizing reaction conditions for 5-Chloro-4-methyl-2-nitrobenzonitrile

Technical Support Center: 5-Chloro-4-methyl-2-nitrobenzonitrile Welcome to the technical support center for 5-Chloro-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process d...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Chloro-4-methyl-2-nitrobenzonitrile

Welcome to the technical support center for 5-Chloro-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter.

Compound Overview and Safety

5-Chloro-4-methyl-2-nitrobenzonitrile is a substituted aromatic compound featuring three key functional groups: a nitrile, a nitro group, and a chloro substituent. This unique arrangement makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro and nitrile groups strongly activates the aryl chloride for nucleophilic aromatic substitution (SNAr). The nitro group can be readily reduced to an amine, and the nitrile group can be hydrolyzed to a carboxylic acid, opening pathways to a wide array of derivatives.

Key Physicochemical Properties:

  • Molecular Formula: C₈H₅ClN₂O₂

  • Molecular Weight: 196.59 g/mol

  • Appearance: Typically a pale yellow to yellow-red solid.

  • Melting Point: Approximately 100°C.

Safety First: Always consult the Safety Data Sheet (SDS) before handling. 5-Chloro-4-methyl-2-nitrobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

Troubleshooting Guide & FAQs

This section addresses common challenges associated with the synthesis and subsequent reactions of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Synthesis and Purification

Question: My Sandmeyer reaction to synthesize 5-Chloro-4-methyl-2-nitrobenzonitrile from 2-amino-4-chloro-5-methylnitrobenzene is giving a low yield. What are the likely causes and solutions?

Answer: Low yields in the Sandmeyer reaction are a frequent issue, often stemming from two critical stages: diazotization and the subsequent copper-catalyzed cyanation.

  • Incomplete Diazotization: The formation of the diazonium salt is paramount.

    • Causality: The reaction is highly temperature-sensitive. If the temperature rises above 5-10 °C, the diazonium salt can prematurely decompose.[1] An insufficient amount of nitrous acid (generated from NaNO₂) will leave starting material unreacted.

    • Solution: Maintain a strict temperature of 0-5 °C during the slow, dropwise addition of sodium nitrite solution. Use starch-iodide paper to test for a slight excess of nitrous acid at the end of the addition (a blue-black color indicates its presence).[1] It is also crucial to use the diazonium salt solution immediately after preparation.[1]

  • Inefficient Cyanation: The displacement of the diazonium group with cyanide requires an active copper(I) catalyst.

    • Causality: The CuCN must be reactive. The diazonium salt can also react with water to form an unwanted phenol byproduct, especially at elevated temperatures or insufficiently acidic pH.[1]

    • Solution: Prepare the copper(I) cyanide solution fresh. Slowly add the cold diazonium salt solution to the warm (60-70 °C) cyanide solution to ensure the diazonium salt reacts quickly upon addition, minimizing decomposition and side reactions.[1][2] Vigorous stirring is essential to disperse the diazonium salt as it is added.[1]

Question: I'm observing significant impurities during the purification of my synthesized 5-Chloro-4-methyl-2-nitrobenzonitrile. What are they and how can I remove them?

Answer: Impurities in this synthesis typically arise from side reactions of the diazonium salt intermediate.

  • Common Impurities:

    • 5-Chloro-4-methyl-2-nitrophenol: Formed by the reaction of the diazonium salt with water.[1]

    • Azo-coupling byproducts: The diazonium salt can react with the electron-rich starting aniline if conditions are not optimized.[1]

    • Unreacted Starting Material: Due to incomplete diazotization.

  • Purification Strategy:

    • Work-up: After the reaction, a thorough work-up is essential. Extract the product into a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with water, then with a dilute sodium carbonate or bicarbonate solution to remove the acidic phenol impurity, followed by a final brine wash.[3]

    • Recrystallization: This is the most effective method for purification. Suitable solvents include ethanol, methanol, or isopropanol, potentially with the addition of water as an anti-solvent.

    • Column Chromatography: If recrystallization is insufficient to separate impurities, silica gel chromatography using a hexane/ethyl acetate gradient is a reliable alternative.[2]

Reactions of the Nitro Group

Question: My reduction of the nitro group to an amine using Fe/HCl is sluggish and the work-up is messy. How can I optimize this?

Answer: The reduction of aromatic nitro groups is a cornerstone transformation. While Fe/HCl is a classic and effective method, its efficiency and ease of work-up can be significantly improved.[4][5]

  • Causality & Optimization:

    • Iron Activation: The surface of the iron powder can be passivated by oxides. Activating the iron is key to a smooth reaction.

    • pH Control: The reaction proceeds best under mildly acidic conditions.

    • Work-up Issues: The formation of iron oxides/hydroxides during work-up can lead to emulsions and difficult filtration.

  • Recommended Protocol (Fe/NH₄Cl): Using ammonium chloride (NH₄Cl) as the acidic proton source is often superior to HCl. It provides milder conditions, is less corrosive, and generally leads to a cleaner work-up and higher yields.[6] The use of iron in water is also a highly sustainable approach.[7]

Reagent SystemSolventTemperature (°C)Key AdvantagesPotential Issues
Fe / HCl EtOH/H₂ORefluxInexpensive, robustCorrosive, messy work-up[8]
Fe / NH₄Cl EtOH/H₂ORefluxMilder, cleaner work-up, high yield[6]Slower than Fe/HCl for some substrates
SnCl₂·2H₂O EtOH or EtOAcRT to 50Very clean, high selectivityStoichiometric tin waste, cost
H₂ / Pd/C MeOH or EtOHRTVery clean, catalyticPotential for hydrodechlorination[9]
Reactions of the Chloro Group (SNAr)

Question: I am attempting a Nucleophilic Aromatic Substitution (SNAr) to displace the chloro group, but I'm getting low or no conversion. What are the critical parameters?

Answer: The SNAr reaction on this substrate is highly favorable due to the strong electron-withdrawing nitro and nitrile groups located ortho and para to the chlorine atom. However, success is contingent on several factors.

  • Causality & Mechanism: The reaction proceeds via a two-step addition-elimination mechanism through a resonance-stabilized negative intermediate called a Meisenheimer complex.[10][11] The electron-withdrawing groups are essential to stabilize this intermediate and activate the ring for nucleophilic attack.[10][11]

  • Key Optimization Parameters:

    • Solvent Choice: This is perhaps the most critical factor. Polar aprotic solvents like DMSO, DMF, or NMP are required.[10][12] These solvents solvate the cation of the nucleophile's counter-ion, making the nucleophile more "naked" and reactive. Protic solvents (like ethanol or water) will hydrogen-bond to the nucleophile, drastically reducing its reactivity.[10]

    • Nucleophile Strength: A strong nucleophile is necessary. For example, an alkoxide (e.g., MeO⁻) is far more reactive than its corresponding alcohol (MeOH). A base is often required to deprotonate the nucleophile in situ.

    • Temperature: While the ring is highly activated, heating is often required to achieve a reasonable reaction rate. Gradually increasing the temperature from room temperature to 80-120 °C while monitoring by TLC is a good strategy.[12]

    • Anhydrous Conditions: Water can compete as a nucleophile, leading to the formation of the corresponding phenol. Ensure you are using dry solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[10]

Reactions of the Nitrile Group

Question: My hydrolysis of the nitrile to the corresponding carboxylic acid is incomplete. Should I use acidic or basic conditions?

Answer: Both acidic and basic hydrolysis are effective methods for converting nitriles to carboxylic acids, with the choice often depending on the overall stability of the molecule.[13][14]

  • Acid-Catalyzed Hydrolysis:

    • Mechanism: The nitrile is protonated, making the carbon more electrophilic for attack by water. The reaction proceeds through a primary amide intermediate.[14]

    • Conditions: Typically involves heating (reflux) with a strong aqueous acid like 75% H₂SO₄ or concentrated HCl.[15]

    • Advantages: The product, 5-chloro-4-methyl-2-nitrobenzoic acid, will precipitate from the cooled reaction mixture, simplifying isolation.[15]

    • Considerations: Harsh acidic conditions can sometimes lead to unwanted side reactions if other sensitive functional groups are present.

  • Base-Catalyzed Hydrolysis:

    • Mechanism: Involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[16] This also proceeds through an amide intermediate and forms a carboxylate salt.[16]

    • Conditions: Refluxing with aqueous NaOH or KOH is common.[15]

    • Advantages: Often proceeds more cleanly than acid hydrolysis for certain substrates.

    • Considerations: An acidic work-up is required after the reaction is complete to protonate the carboxylate salt and precipitate the final carboxylic acid product.[15]

Experimental Protocols & Workflows

Protocol 1: Chemoselective Reduction of the Nitro Group

This protocol uses the Fe/NH₄Cl system, which is robust, cost-effective, and generally provides a cleaner work-up than the traditional Fe/HCl method.[6]

Materials:

  • 5-Chloro-4-methyl-2-nitrobenzonitrile

  • Iron powder (<325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized Water

  • Celite™

  • Ethyl Acetate (EtOAc)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 5-Chloro-4-methyl-2-nitrobenzonitrile (1.0 eq).

  • Add ethanol and water (e.g., a 4:1 to 2:1 v/v mixture) to create a slurry.

  • Add ammonium chloride (4-5 eq) and iron powder (3-5 eq).

  • Heat the mixture to a vigorous reflux (approx. 80-90 °C).

  • Monitor the reaction progress by TLC (staining with KMnO₄ can help visualize the product amine). The reaction is typically complete in 2-6 hours.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the hot mixture through a pad of Celite™ to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aq. NaHCO₃ to remove any remaining acidic impurities, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-amino-5-chloro-4-methylbenzonitrile. The product can be further purified by recrystallization or column chromatography if necessary.

Visual Workflow: Troubleshooting Low Yield in Nitro Reduction

The following diagram outlines a logical workflow for diagnosing and solving issues of low product yield in the nitro reduction reaction.

G start Low Yield of 2-Amino-5-chloro-4-methylbenzonitrile check_sm Is Starting Material (SM) Consumed (by TLC)? start->check_sm incomplete Incomplete Reaction check_sm->incomplete No side_products Multiple Spots on TLC? check_sm->side_products Yes solution1 Increase reaction time Increase temperature Add more reducing agent (Fe) incomplete->solution1 workup_loss Product Loss During Work-up side_products->workup_loss No solution2 Check for hydrodechlorination (LC-MS) Lower temperature Consider milder reagent (SnCl₂) side_products->solution2 Yes solution3 Filter through Celite while hot Ensure thorough extraction Check pH during washes workup_loss->solution3 end_node Optimized Yield solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting flowchart for low yield in nitro group reduction.

Visual Logic: Regioselectivity in Downstream Reactions

This diagram illustrates the decision-making process based on the reactivity of the functional groups.

G start Starting Material 5-Chloro-4-methyl-2-nitrobenzonitrile q1 What is the desired transformation? start->q1 path1 Target: Modify Chloro Group (SₙAr) q1->path1 Displace Cl⁻ path2 Target: Modify Nitro Group (Reduction) q1->path2 Reduce NO₂ path3 Target: Modify Nitrile Group (Hydrolysis) q1->path3 Hydrolyze CN cond1 Rationale: - Ring is highly activated by ortho-NO₂ and para-CN - Use strong Nu⁻ in polar aprotic solvent (DMSO, DMF) path1->cond1 cond2 Rationale: - Nitro group is readily reduced - Fe/NH₄Cl offers good chemoselectivity over -Cl and -CN path2->cond2 cond3 Rationale: - Nitrile is stable but can be hydrolyzed - Requires harsh conditions (strong acid or base + heat) path3->cond3

Sources

Optimization

Technical Support Center: A Guide to Navigating the Scale-Up Synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile

Welcome to the technical support center for the synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will delve into the common challenges, provide robust troubleshooting strategies, and offer detailed protocols grounded in established chemical principles. Our focus is not just on the "how," but the critical "why" behind each procedural step, ensuring a safe, efficient, and scalable process.

The predominant synthetic route to 5-Chloro-4-methyl-2-nitrobenzonitrile involves the diazotization of 2-Amino-4-chloro-5-methylbenzonitrile, followed by a Sandmeyer-type reaction to replace the diazonium group with a nitro group. While effective at a small scale, this pathway presents significant safety and process control challenges upon scale-up, primarily due to the inherent instability of the diazonium salt intermediate.[1][2]

This document provides a structured approach to identifying and overcoming these hurdles.

Overall Synthesis & Troubleshooting Workflow

The diagram below outlines the core synthetic transformation and the logical flow for troubleshooting common issues encountered during the process.

cluster_synthesis Core Synthesis Pathway cluster_troubleshooting Troubleshooting Logic A 2-Amino-4-chloro- 5-methylbenzonitrile B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C Aryl Diazonium Salt (Intermediate) B->C D Sandmeyer Reaction (NaNO₂, Cu catalyst) C->D E 5-Chloro-4-methyl- 2-nitrobenzonitrile D->E Problem Problem Encountered Cause Identify Potential Cause(s) Problem->Cause Analyze Data (TLC, HPLC, Temp Log) Solution Implement Corrective Action Cause->Solution Select Strategy Verify Verify with In-Process Control Solution->Verify Monitor Reaction

Caption: Core synthesis workflow and troubleshooting logic.

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific, practical problems that researchers frequently encounter. The issues are categorized by the reaction stage for clarity.

Part A: The Diazotization Step

The conversion of the primary aromatic amine to the diazonium salt is the most critical and hazardous stage of the synthesis.[3] Success hinges on rigorous temperature and stoichiometric control.

Q1: My reaction shows a significant amount of unreacted starting amine by TLC/HPLC analysis, even after the full addition of sodium nitrite. What is causing this incomplete conversion?

A: Incomplete diazotization is a common issue that directly impacts overall yield and can lead to downstream purification difficulties. The primary causes are related to the generation and stability of the reactive nitrosating agent, nitrous acid (HNO₂).

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Insufficient Acid Nitrous acid is generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl).[] If the medium is not sufficiently acidic, the formation of the essential nitrosonium ion (NO⁺) electrophile is inefficient.Ensure at least 2.5-3.0 molar equivalents of acid are used relative to the starting amine. One equivalent forms the amine salt, and the remainder is required for the conversion of NaNO₂ to HNO₂.
Poor Amine Solubility The starting material, 2-Amino-4-chloro-5-methylbenzonitrile, may not be fully soluble as the free base. The reaction occurs on the dissolved amine hydrochloride salt.Ensure the amine is completely dissolved or forms a fine, easily stirrable slurry in the aqueous acid before cooling and adding the nitrite solution.
Localized High Temp The addition of aqueous sodium nitrite can create localized warming, decomposing the nitrous acid before it can react with the amine.Add the pre-cooled sodium nitrite solution dropwise and sub-surface, directly into the well-agitated amine slurry. Maintain the bulk reaction temperature strictly between 0-5 °C.[5]
Nitrite Purity/Stoichiometry Sodium nitrite can degrade over time. Using a substoichiometric amount will naturally lead to incomplete reaction.Use a fresh, high-purity grade of sodium nitrite. A slight excess (1.05 equivalents) is recommended to drive the reaction to completion.[5] You can confirm the presence of excess nitrous acid at the end of the addition using starch-iodide paper (a positive test shows a blue-black color).[6][7]

Q2: During the diazotization, my reaction mixture is developing a dark red or brown color, and I'm isolating a colored, impure solid. What is this side product?

A: The formation of intense color, typically red, orange, or brown, is a strong indicator of azo coupling . This occurs when the newly formed, electrophilic diazonium salt reacts with an unreacted, nucleophilic starting amine molecule.

Causality and Prevention:

  • Mechanism: This is an electrophilic aromatic substitution reaction. It is most prevalent when there is a high concentration of both the diazonium salt and the free amine simultaneously.

  • Scale-Up Impact: This issue is exacerbated during scale-up due to less efficient mixing and heat transfer, which can create localized "hot spots" or areas of high reagent concentration.

cluster_main Azo Coupling Side Reaction cluster_solution Mitigation Strategy Diazonium Aryl Diazonium Salt (Electrophile) Azo Colored Azo Compound (Impurity) Diazonium->Azo Amine Unreacted Starting Amine (Nucleophile) Amine->Azo Slow Slow, subsurface NaNO₂ addition Slow->Diazonium Minimizes localized [Diazonium] Vigorous Vigorous agitation Vigorous->Amine Ensures rapid dispersion Temp Maintain T < 5 °C Temp->Amine Suppresses side reaction rate

Caption: The azo coupling side reaction and its mitigation.

Preventative Measures:

  • Maintain Low Temperature: Keep the reaction temperature strictly below 5 °C.[2] The rate of azo coupling is highly temperature-dependent.

  • Controlled Nitrite Addition: Add the sodium nitrite solution slowly and steadily to maintain a low instantaneous concentration of the diazonium salt.[8]

  • Efficient Agitation: Ensure vigorous stirring to quickly disperse the diazonium salt as it forms, preventing localized build-up.

  • Ensure Full Amine Protonation: The free amine is the nucleophile in azo coupling. By ensuring sufficient acidity, the amine exists as the non-nucleophilic ammonium salt, suppressing the side reaction.

Part B: The Sandmeyer Reaction & Work-Up

This step involves the copper-catalyzed displacement of the diazonium group. Yield and purity are dictated by the competition between the desired reaction and the decomposition of the diazonium intermediate.

Q3: My yield of 5-Chloro-4-methyl-2-nitrobenzonitrile is consistently low, and I observe significant gas evolution when the reaction mixture is warmed. What's happening to my intermediate?

A: This points to the premature decomposition of the aryl diazonium salt, a common failure mode. The diazonium group is an excellent leaving group (N₂ gas), and it can be displaced by other nucleophiles in the system, primarily water.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Thermal Decomposition Aryl diazonium salts are thermally labile.[1] Even at slightly elevated temperatures, they can decompose to form an aryl cation, which is then rapidly quenched by water to form a phenol.[2][9]Use the diazonium salt solution immediately after it is prepared; do not store it.[5] Maintain the temperature below 10 °C during the addition of the diazonium solution to the copper/nitrite mixture.
Insufficient Acidity The reaction of the diazonium salt with water to form the phenolic byproduct is suppressed under strongly acidic conditions.Ensure the reaction medium remains acidic throughout the process until the work-up stage.[5]
Inefficient Copper Catalyst The Sandmeyer reaction is a copper-catalyzed radical process.[10] If the copper(I) catalyst is inactive or used in insufficient quantity, the desired reaction will be slow, allowing more time for decomposition.Use a high-quality, freshly prepared source of copper catalyst (e.g., Cu₂O or CuCl). Ensure it is well-dispersed in the nitrite solution before the diazonium salt is added.

Q4: The work-up of my reaction is difficult. I get a thick, intractable slurry, and my product is contaminated with copper salts after extraction.

A: Isolating an organic product from a reaction mixture rich in inorganic copper salts is a frequent challenge in Sandmeyer reactions, especially at a larger scale.

Optimized Work-Up Protocol: A robust work-up is essential for isolating a clean crude product, which simplifies the final purification.

  • Quenching: Once the reaction is complete, it is often beneficial to quench any remaining diazonium salts. This can be done by adding a small amount of a reducing agent like sulfamic acid or by ensuring the reaction has been gently warmed (e.g., to 50 °C) to drive the decomposition of trace intermediates.[6][11]

  • Dilution & Filtration: Instead of proceeding directly to extraction, pour the reaction mixture into a larger volume of a non-polar solvent like toluene.[5] This helps to precipitate the inorganic copper salts while keeping the organic product in solution.

  • Filtration: Filter the resulting slurry to remove the insoluble copper salts. An effective technique at scale is to use a filter press or a large Büchner funnel with a filter aid (e.g., Celite) to prevent clogging.

  • Washing: Wash the filter cake with additional toluene to recover any occluded product.

  • Extraction: Combine the filtrates and wash the organic layer sequentially with water and brine to remove any remaining water-soluble impurities.

  • Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Safety First: The Cardinal Rules of Diazotization

Aryl diazonium salts are high-energy compounds and can be explosive, particularly in a solid, dry state.[3][12] Adherence to strict safety protocols is non-negotiable. The following rules, adapted from authoritative process safety literature, must be followed.[6][7][11]

  • Rule 1: Strict Temperature Control: Always maintain the reaction temperature below 5 °C during diazotization. Use a reliable cooling bath and monitor the internal temperature continuously.[6][7]

  • Rule 2: Never Isolate the Solid Salt: Do not, under any circumstances, attempt to isolate the diazonium salt intermediate as a solid unless you are following a specific, validated procedure for creating stabilized salts (e.g., tetrafluoroborates).[3][11] The solution should be used directly and immediately in the next step.[5]

  • Rule 3: Ensure Proper Venting: The reaction evolves nitrogen gas. Ensure the reaction vessel is not sealed and is adequately vented to prevent pressure buildup.[6][7]

  • Rule 4: Controlled Reagent Addition: Use stoichiometric amounts of sodium nitrite, avoiding a large excess.[6][7] Add reagents slowly and with efficient stirring to prevent localized concentrations and exotherms.

  • Rule 5: Quench Residual Diazonium: Before work-up or disposal, ensure any unreacted diazonium salt is quenched.

  • Rule 6: Use Appropriate PPE: Always work in a well-ventilated fume hood. Wear safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[13]

  • Rule 7: Assume Explosive Properties: If the thermal stability of your specific diazonium salt is unknown, always assume it is explosive.[6][7][11]

Frequently Asked Questions (FAQs)

Q: What analytical techniques are recommended for monitoring this reaction? A: For in-process monitoring, Thin-Layer Chromatography (TLC) is effective for quickly visualizing the consumption of the starting amine and the appearance of the product. For quantitative analysis of yield and purity, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. ¹H NMR can be used to confirm the structure of the final product.[14]

Q: Can I scale this reaction by simply multiplying all the reagent quantities? A: No. Direct multiplication is a common cause of scale-up failures. Key considerations for scaling up include:

  • Heat Transfer: The surface-area-to-volume ratio decreases, making cooling less efficient. You may need a more powerful reactor cooling system.

  • Mixing: Agitation needs to be scaled appropriately to ensure homogeneity. The type of impeller and stirring speed are critical.

  • Addition Time: The time for adding the sodium nitrite solution should be increased proportionally to manage the exotherm.

Q: Are there safer, alternative routes to synthesize this molecule that avoid diazotization? A: While the Sandmeyer reaction is a classic and powerful tool, alternative strategies could be explored, though they may involve more steps. For example, one could start with a precursor like 2,5-dichloronitrobenzene and perform a nucleophilic aromatic substitution with copper(I) cyanide.[15][16] However, this specific reaction would yield 4-chloro-2-nitrobenzonitrile, not the desired 5-chloro-4-methyl isomer. Developing a new route would require significant process research to control regioselectivity and may not be more efficient overall. For many heterocyclic systems, newer deaminative chlorination methods are emerging to avoid classical Sandmeyer conditions, but their applicability here would need investigation.[17]

References

  • Technical Support Center: Synthesis of 2-Amino-4-chloro-5-methylbenzonitrile. Benchchem.
  • Reactive Chemical Hazards of Diazonium Salts. (2015, September 8). [Source details not fully available].
  • An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA. Benchchem.
  • A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020, August 28).
  • Reactive Chemical Hazards of Diazonium Salts.
  • Common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile. Benchchem.
  • Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Source details not fully available].
  • Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydr
  • Why should the temperature be maintained at 0–5 °C in a diazotisation? (2017, June 19). [Source details not fully available].
  • 2-Amino-4-chloro-5-methylbenzonitrile. Chem-Impex.
  • Sandmeyer reaction. Wikipedia.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). [Source details not fully available].
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • 2-Amino-4-chloro-5-methylbenzonitrile | 289686-80-2. J&K Scientific.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • In a Sandmeyer reaction, why is the benzenediazonium ion stable? (2021, November 30). Reddit.
  • A Comparative Guide to the ¹H NMR Spectrum of 2-Amino-4-chloro-5-methylbenzonitrile and Rel
  • Synthesis of 2-Amino-5-chlorobenzonitrile.
  • Process for preparing aromatic nitriles. European Patent Office - EP 0441004 B1 - Googleapis.com.
  • Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • m-CHLORONITROBENZENE. Organic Syntheses Procedure.
  • Technical Support Center: Synthesis of 5-Chloro-2-methyl-4-nitrophenol. Benchchem.
  • Custom Diazotiz
  • LARGE SCALE SYNTHESIS UPD
  • Deaminative chlorin
  • Diazotis
  • 5-CHLORO-4-METHYL-2-NITROBENZONITRILE — Chemical Substance Information. [Source details not fully available].
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. The Royal Society of Chemistry.
  • EP0110559B1 - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Technical Support Center: Synthesis and Purification of 5-Chloro-2-methyl-4-nitrophenol. Benchchem.
  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis. [Source details not fully available].
  • Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile. Benchchem.
  • Looking for tips on scaling up organic syntheses. (2024, January 11). Reddit.
  • 5-chloro-2-methyl-4-nitroBenzonitrile — Chemical Substance Inform

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 5-Chloro-4-methyl-2-nitrobenzonitrile

Welcome to the advanced technical support guide for isolating and purifying 5-Chloro-4-methyl-2-nitrobenzonitrile [1]. Synthesizing highly functionalized, electron-deficient aromatic rings presents unique challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for isolating and purifying 5-Chloro-4-methyl-2-nitrobenzonitrile [1]. Synthesizing highly functionalized, electron-deficient aromatic rings presents unique challenges. Electrophilic aromatic substitution (EAS) processes—whether you are nitrating 3-chloro-4-methylbenzonitrile or chlorinating 4-methyl-2-nitrobenzonitrile—are governed by competing directing effects that inevitably generate regioisomeric and hydrolytic impurities[2].

This guide is designed for research scientists and drug development professionals. It bypasses basic theory to focus on the causality of impurity formation and provides self-validating experimental workflows to achieve >98% purity.

Part 1: Troubleshooting FAQs – Impurity Causality & Logic

Q1: Why am I seeing a significant highly polar impurity at the baseline of my TLC plate? The Causality: The nitrile group (-CN) is highly susceptible to acid-catalyzed hydrolysis. During harsh nitration conditions (e.g., using mixed HNO3​/H2​SO4​ ), elevated temperatures cause the nitrile to hydrate into an amide (-CONH2), and eventually hydrolyze completely into a carboxylic acid (-COOH). The Solution: Strict thermal control is non-negotiable. Maintain the reaction temperature between 0–5 °C during reagent addition[3]. If the carboxylic acid impurity (5-chloro-4-methyl-2-nitrobenzoic acid) has already formed, it can be selectively removed using a chemically driven aqueous workup (see Protocol A), exploiting the pKa difference between the acid and the target nitrile.

Q2: How do I separate regioisomeric impurities (e.g., 3-chloro isomers) from the target compound? The Causality: In the precursor 3-chloro-4-methylbenzonitrile, the methyl group (ortho/para directing) and the chloro group (ortho/para directing) compete to direct the incoming nitronium ion ( NO2+​ )[2]. While steric hindrance and electronic alignment favor the formation of the target 2-nitro isomer, minor pathways yield 5-nitro or 6-nitro regioisomers. Because these isomers share identical molecular weights and similar polarities, silica gel chromatography often fails to resolve them efficiently. The Solution: Precision recrystallization. Regioisomers exhibit distinct three-dimensional crystal packing efficiencies. The target compound, being the thermodynamic majority, will reach supersaturation first in a carefully chosen solvent (like ethanol), leaving the minor regioisomers dissolved in the mother liquor.

Q3: My product is contaminated with unreacted starting material. What is the most efficient removal strategy? The Causality: The presence of strongly deactivating groups (-CN, -Cl, -NO2) makes the aromatic ring highly electron-deficient, which can prematurely halt EAS reactions before full conversion is achieved[2]. The Solution: Unlike regioisomers, unreacted starting materials lack either the nitro or chloro group, resulting in a significant polarity differential. This makes standard normal-phase silica gel chromatography highly effective for baseline separation.

Part 2: Impurity Profiling & Quantitative Data

To successfully design a purification strategy, you must understand the physiochemical properties of the crude mixture components.

Impurity TypeChemical OriginR_f Value (Hexane:EtOAc 8:2)Solubility in Cold EtOHRecommended Removal Strategy
Unreacted Precursor Incomplete EAS conversion~0.65ModerateSilica Gel Chromatography
Regioisomers Competing directing effects~0.45 – 0.55HighPrecision Recrystallization
Amide Byproduct Partial -CN hydrolysis~0.15LowFiltration / Chromatography
Carboxylic Acid Complete -CN hydrolysisBaseline (0.0)Soluble in basic aq.Mild Basic Aqueous Wash
5-Chloro-4-methyl-2-nitrobenzonitrile Target Product ~0.50 Low (Crystallizes) N/A

Part 3: Self-Validating Experimental Protocols

Protocol A: Chemically Selective Aqueous Workup (Removing Acidic Impurities)

This protocol exploits acid-base chemistry to partition hydrolytic impurities into the aqueous phase while retaining the target compound in the organic phase.

  • Dilution: Dissolve the crude reaction mixture in a non-polar organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Neutralization & Partitioning: Add 10% w/v aqueous Sodium Bicarbonate ( NaHCO3​ ) in a 1:1 volume ratio.

  • Self-Validation Check (Gas Evolution): Observe the biphasic mixture. The deprotonation of carboxylic acid impurities will generate CO2​ gas. Continue washing with fresh NaHCO3​ until effervescence completely ceases.

  • Self-Validation Check (pH): Test the aqueous layer with pH paper. It must read ~8.0. If it is acidic, unneutralized acids remain; repeat step 2.

  • Recovery: Separate the organic layer, wash with brine to remove emulsion-causing salts, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Precision Recrystallization (Removing Regioisomers)

This protocol uses thermodynamic solubility gradients to isolate the target compound from structurally similar regioisomers.

  • Dissolution: Place the crude solid in a round-bottom flask. Add boiling Ethanol (EtOH) dropwise until the solid just dissolves. Note: Using the absolute minimum volume of solvent is critical to maximize the concentration gradient.

  • Controlled Nucleation: Remove the flask from the heat source and allow it to cool ambiently to room temperature. Do not agitate the flask, as rapid cooling or shaking traps impurities within the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to force the target compound out of solution.

  • Filtration & Self-Validation: Filter the crystals via a Büchner funnel. Spot the mother liquor on a TLC plate against the pure crystals. If the mother liquor still shows a heavy concentration of the target R_f (~0.50), concentrate the liquor by 50% and repeat the cooling process for a second crop.

Part 4: Process Visualizations

The following diagrams map the logical flow of impurity formation and the subsequent purification strategy.

ReactionPathway SM Starting Material (e.g., 3-Chloro-4-methylbenzonitrile) EAS Electrophilic Aromatic Substitution (Nitration / Chlorination) SM->EAS Target 5-Chloro-4-methyl-2-nitrobenzonitrile (Target Product) EAS->Target Major Pathway Regio Regioisomers (Steric/Electronic Byproducts) EAS->Regio Minor Pathway Hydro Hydrolysis Products (Amides / Acids) EAS->Hydro Side Reaction (Acid/Heat)

Reaction pathway illustrating the formation of the target compound and common impurities.

PurificationWorkflow Crude Crude Mixture Wash Aqueous NaHCO3 Wash Crude->Wash Org Organic Phase Wash->Org Non-acidic compounds Aq Aqueous Phase (Contains Acids) Wash->Aq Deprotonated acids Recryst Recrystallization (EtOH) Org->Recryst Pure Pure Target Compound Recryst->Pure Crystallization Mother Mother Liquor (Regioisomers/SM) Recryst->Mother Soluble impurities

Step-by-step purification workflow for isolating 5-Chloro-4-methyl-2-nitrobenzonitrile.

References

  • US4226783A - α-Chlorination process (Aromatic Substitution, Nitration and Halogenation) Source: Google Patents URL:[2]

Sources

Optimization

Technical Support Center: Synthesis of Substituted Nitrobenzonitriles

Welcome to the Technical Support Center dedicated to the synthesis of substituted nitrobenzonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the synthesis of substituted nitrobenzonitriles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. Our goal is to move beyond simple procedural lists to explain the underlying chemistry, enabling you to diagnose and resolve issues encountered in your laboratory work.

Structure of This Guide

This guide is structured around the primary synthetic strategies used to prepare substituted nitrobenzonitriles. Each section addresses a specific method and its associated challenges.

  • FAQs: Foundational Concepts in Nitrobenzonitrile Synthesis

  • Troubleshooting Guide 1: The Sandmeyer Reaction (Ar-NH₂ → Ar-CN)

  • Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)

  • Troubleshooting Guide 3: Direct Nitration of Benzonitriles

  • General Purification and Safety Protocols

FAQs: Foundational Concepts in Nitrobenzonitrile Synthesis

Q1: What are the primary methods for synthesizing substituted nitrobenzonitriles?

A1: There are three main strategies, each with its own set of advantages and challenges:

  • The Sandmeyer Reaction: This classic method involves the diazotization of a substituted nitroaniline, followed by cyanation using a copper(I) cyanide catalyst.[1][2][3] It is a versatile and widely used method for converting an amino group into a nitrile.[1]

  • Nucleophilic Aromatic Substitution (SNAr): This approach is effective when a good leaving group (like a halogen) is present on a nitro-activated aromatic ring. A cyanide source, such as NaCN or KCN, displaces the leaving group. The nitro group's strong electron-withdrawing nature is crucial for activating the ring to nucleophilic attack.[4][5][6]

  • Direct Nitration of a Substituted Benzonitrile: This method involves treating a substituted benzonitrile with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[7][8] The success of this method depends heavily on the directing effects of the substituents already on the ring.[9][10]

Q2: Why is the nitro group so important in many of these syntheses?

A2: The nitro group (NO₂) is a powerful electron-withdrawing group. This property has two major impacts:

  • In SNAr reactions , it stabilizes the negatively charged intermediate (the Meisenheimer complex) that forms when the nucleophile attacks the aromatic ring.[4][11] This stabilization lowers the activation energy of the reaction, making the substitution possible. The effect is strongest when the nitro group is positioned ortho or para to the leaving group.[4][11]

  • In direct nitration , the nitro group is strongly deactivating, making the aromatic ring less reactive towards further electrophilic substitution.[7] This can be an advantage in preventing over-nitration, but it also means that harsher reaction conditions may be required.[7]

Troubleshooting Guide 1: The Sandmeyer Reaction

The Sandmeyer reaction is a two-stage process: diazotization of a primary aromatic amine, followed by a copper(I)-catalyzed substitution with a cyanide nucleophile.[3]

Workflow for the Sandmeyer Reaction

cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation A Substituted Nitroaniline B NaNO₂ / Acid (e.g., HCl) 0-5 °C A->B Reacts with C Aryl Diazonium Salt [Ar-N₂]⁺X⁻ B->C Forms D CuCN / KCN ~60-70 °C C->D Reacts with E Substituted Nitrobenzonitrile D->E Yields F N₂ Gas Evolution D->F Byproduct

Caption: General workflow for the Sandmeyer reaction.

Common Issues and Solutions

Issue 1: Low or No Product Yield

  • Potential Cause A: Incomplete Diazotization. The formation of the diazonium salt is critical and highly temperature-sensitive.

    • Expert Insight: Diazonium salts are unstable and can decompose rapidly at higher temperatures.[1][12] Maintaining a strict temperature range of 0-5 °C is paramount.

    • Troubleshooting Steps:

      • Ensure your reaction vessel is well-submerged in an ice-salt bath to maintain the low temperature.[1]

      • Add the sodium nitrite solution slowly and dropwise to prevent localized heating.

      • Use a slight excess of sodium nitrite to drive the reaction to completion.[1]

      • Verify the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). This confirms that enough nitrite has been added.[1]

  • Potential Cause B: Premature Decomposition of the Diazonium Salt.

    • Expert Insight: Even at low temperatures, diazonium salts have a limited lifetime in solution.

    • Troubleshooting Steps:

      • Use the diazonium salt solution immediately after its preparation.[1][12] Do not store it.

      • Keep the solution cold throughout any transfer steps.

  • Potential Cause C: Inefficient Copper Catalysis in the Cyanation Step.

    • Expert Insight: The copper(I) cyanide complex is the active catalyst for the cyanation. Its quality and solubility are crucial.

    • Troubleshooting Steps:

      • Use freshly prepared or high-purity copper(I) cyanide.

      • Ensure the copper(I) cyanide is fully dissolved in the potassium or sodium cyanide solution before adding the diazonium salt.[1] This forms the soluble tetracyanocuprate(I) complex, [Cu(CN)₄]³⁻, which is the active species.

Issue 2: Significant Formation of Phenolic Byproducts (e.g., 5-Chloro-2-nitrophenol)

  • Potential Cause: Reaction of the Diazonium Salt with Water.

    • Expert Insight: The diazonium group is an excellent leaving group (as N₂ gas), and water can act as a nucleophile, leading to the formation of phenols.[1] This side reaction is competitive with the desired cyanation.

    • Troubleshooting Steps:

      • Maintain a sufficiently acidic environment. The reaction with water is suppressed at low pH.

      • Ensure the cyanation reaction is reasonably fast by using an appropriate temperature (typically 60-70 °C) and an active catalyst.[13] This allows the desired reaction to outcompete the side reaction with water.

Table 1: Common Side Products in the Sandmeyer Synthesis of Nitrobenzonitriles

Side ProductFormation MechanismMitigation Strategy
Phenols (Ar-OH) Reaction of the diazonium salt with water.[1]Maintain low pH; ensure efficient cyanation.
Azo Coupling Products Reaction of the diazonium salt with unreacted starting amine.[1]Ensure complete diazotization by using a slight excess of NaNO₂.
Hydro-de-diazoniation (Ar-H) Replacement of the diazonium group with a hydrogen atom.Minimize the presence of reducing agents.
Biaryl Byproducts Radical coupling reactions.Use a well-controlled temperature and fresh reagents.

Troubleshooting Guide 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful method for introducing a nitrile group, provided the aromatic ring is sufficiently electron-deficient.

Mechanism of SNAr for Nitrobenzonitrile Synthesis

A Nitro-substituted Aryl Halide C Meisenheimer Complex (Resonance Stabilized Carbanion) A->C Attack by CN⁻ B Cyanide Nucleophile (e.g., NaCN) B->C Provides D Substituted Nitrobenzonitrile C->D Loss of X⁻ E Halide Leaving Group (X⁻) C->E Releases

Caption: The addition-elimination mechanism of SNAr.

Common Issues and Solutions

Issue 1: Incomplete or No Reaction

  • Potential Cause A: Insufficient Ring Activation.

    • Expert Insight: The SNAr reaction relies on the stabilization of the negative charge in the Meisenheimer complex by electron-withdrawing groups.[4][5] If the nitro group is meta to the leaving group, its stabilizing effect is minimal, and the reaction will be very slow or may not proceed at all.[11]

    • Troubleshooting Steps:

      • Confirm that the nitro group is ortho or para to the leaving group.

      • The reactivity of the leaving group follows the trend F > Cl > Br > I for this reaction, which is counterintuitive to Sn1/Sn2 reactions. Fluorine's high electronegativity makes the carbon atom it's attached to more electrophilic and thus more susceptible to nucleophilic attack.[4] Consider using a fluoro-substituted starting material if available.

  • Potential Cause B: Insufficient Reaction Temperature or Time.

    • Expert Insight: SNAr reactions often require elevated temperatures to overcome the activation energy barrier of breaking aromaticity, even if temporarily.

    • Troubleshooting Steps:

      • Ensure the reaction is heated to the specified temperature (often 140-170 °C in solvents like DMF or DMSO).[1]

      • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[1]

Issue 2: Formation of Dark-Colored Impurities

  • Potential Cause: Decomposition at High Temperatures.

    • Expert Insight: Prolonged heating at high temperatures can lead to the formation of polymeric or tar-like byproducts.[1]

    • Troubleshooting Steps:

      • Avoid unnecessarily long reaction times. Once TLC or GC-MS shows consumption of the starting material, proceed with the work-up.

      • Ensure the reaction temperature does not significantly exceed the recommended range.

Issue 3: Hydrolysis of the Nitrile Group

  • Potential Cause: Presence of Water at High Temperatures.

    • Expert Insight: If the reaction is run in the presence of water, especially under basic conditions (from the cyanide salt), the newly formed nitrile group can be hydrolyzed to a primary amide (Ar-CONH₂) or a carboxylic acid (Ar-COOH).

    • Troubleshooting Steps:

      • Use anhydrous solvents and ensure all glassware is thoroughly dried.

      • Work up the reaction mixture promptly after completion to minimize the time the product spends under hot, aqueous, basic conditions.[4]

Troubleshooting Guide 3: Direct Nitration of Benzonitriles

This method is conceptually simple but can be complicated by regioselectivity and the reactivity of the starting material.

Common Issues and Solutions

Issue 1: Incorrect Isomer is the Major Product

  • Potential Cause: Misunderstanding of Directing Effects.

    • Expert Insight: The cyano group (-CN) is a deactivating, meta-directing group due to its electron-withdrawing nature.[10] Therefore, nitration of benzonitrile will predominantly yield 3-nitrobenzonitrile.[10][14] If you desire an ortho or para nitrobenzonitrile, direct nitration is not the appropriate synthetic route. You should instead start with the corresponding nitroaniline (for a Sandmeyer reaction) or a nitrophenol derivative.

    • Troubleshooting Steps:

      • Review the principles of electrophilic aromatic substitution to select the correct synthetic strategy for your desired isomer.

Issue 2: Low Yield or No Reaction

  • Potential Cause: Deactivation by the Cyano Group.

    • Expert Insight: The cyano group deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards the nitronium ion (NO₂⁺) electrophile.[7] Harsher conditions are often needed compared to the nitration of benzene itself.

    • Troubleshooting Steps:

      • Ensure you are using a sufficiently strong nitrating agent, such as a mixture of concentrated sulfuric acid and concentrated nitric acid.[7][8] The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion.

      • Moderate heating may be required, but this should be done cautiously to avoid over-nitration.

Issue 3: Formation of Di-nitrated Products

  • Potential Cause: Reaction Conditions are too Harsh.

    • Expert Insight: Although the first nitro group deactivates the ring further, forcing conditions (high temperature, fuming nitric acid) can lead to the introduction of a second nitro group.

    • Troubleshooting Steps:

      • Carefully control the reaction temperature. Start at a lower temperature and only increase it if the reaction is not proceeding.

      • Use a stoichiometric amount of nitric acid rather than a large excess.

General Purification and Safety Protocols

Purification Challenges

  • Issue: Difficulty in Removing Copper Salts (from Sandmeyer reaction).

    • Solution: The work-up often involves pouring the reaction mixture into a solvent like toluene to precipitate the inorganic salts.[1] Thorough washing of the crude product with water and brine is also essential.[1]

  • Issue: Product is an Oil or Difficult to Crystallize.

    • Solution: The presence of impurities can inhibit crystallization. Purify the crude product using column chromatography before attempting recrystallization.[4][15] Experiment with different recrystallization solvents or solvent mixtures.[12]

  • Issue: Separating Isomers (from direct nitration).

    • Solution: Isomers often have different polarities, making them separable by column chromatography.[16] Recrystallization can also be effective if the isomers have sufficiently different solubilities in a particular solvent.

Safety First: Handling Nitrobenzonitriles and Reagents

  • Toxicity: Substituted nitrobenzonitriles are often toxic if swallowed, inhaled, or in contact with skin.[17][18] Cyanide salts (NaCN, KCN, CuCN) are highly toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[17][19][20]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood.[17][18][21]

  • Waste Disposal: Dispose of all chemical waste, especially cyanide-containing waste, according to your institution's safety protocols. Neutralize cyanide waste with bleach (sodium hypochlorite) before disposal.

References

  • BenchChem Technical Support Team. (2025). common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile. BenchChem.
  • Apollo Scientific.
  • p-NITROBENZONITRILE. Organic Syntheses Procedure.
  • Loba Chemie.
  • Cole-Parmer. Material Safety Data Sheet - 4-Hydroxy-3-nitrobenzonitrile.
  • Bloom Tech. (2023, December 19). How is 3-Nitrobenzonitrile synthesized.
  • Carl ROTH.
  • Labogens Fine Chem Industry. (2016, April 29). BENZONITRILE FOR SYNTHESIS MSDS.
  • BenchChem Technical Support. (2025). Technical Support Center: Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. BenchChem.
  • RSC Publishing. (2023, September 8).
  • Master Organic Chemistry. (2018, December 3).
  • ResearchGate. (2026, January 10). 4‐Nitrobenzonitrile.
  • BenchChem. A Comparative Guide to the Synthesis of Substituted Benzonitriles: Yields and Methodologies.
  • Nitration of Substituted Aromatic Rings and R
  • BYJU'S. (2019, August 7). Sandmeyer Reaction Mechanism.
  • Guidechem. (2021, January 16). What is the synthesis method of 4-Nitrobenzonitrile?.
  • BenchChem. Troubleshooting common issues in nitrile compound synthesis.
  • Chemistry Steps. (2022, April 4).
  • ResearchGate. (2017, July 23). How can I purify impure benzonitrile?.
  • Chemistry Steps. (2024, January 24).
  • MDPI. (2015, December 29). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • StudySmarter.
  • The Organic Chemistry Tutor. (2017, January 15).
  • Juniper Publishers. (2017, March 17).
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
  • Wikipedia.
  • Homework.Study.com. Draw the major product(s)

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Chloro-4-methyl-2-nitrobenzonitrile

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 5-Chloro-4-methyl-2-nitrobenzonitrile. It addresses common challen...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 5-Chloro-4-methyl-2-nitrobenzonitrile. It addresses common challenges and frequently asked questions to ensure successful purification of this compound.

I. Troubleshooting Guide

This section provides solutions to specific issues that may arise during the recrystallization of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Issue 1: No Crystal Formation Upon Cooling

  • Possible Cause: The solution is not supersaturated, which is necessary for crystallization to occur. This is often due to using an excessive amount of solvent.[1][2]

  • Solution:

    • Gently heat the solution to evaporate some of the solvent. This will increase the concentration of the solute.[3]

    • Once the solution has been concentrated, allow it to cool slowly again.

    • If crystals still do not form, try inducing crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure 5-Chloro-4-methyl-2-nitrobenzonitrile.[1][4]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals

  • Possible Cause: The solute is coming out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high or if the solution is cooled too quickly.[1]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to lower the saturation point.[3]

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual temperature decrease.

    • If the issue persists, consider a different solvent or a solvent mixture with a lower boiling point.[3]

Issue 3: Premature Crystal Formation During Hot Filtration

  • Possible Cause: The solution cools too quickly in the funnel, causing the product to crystallize along with the impurities being filtered out.[5]

  • Solution:

    • Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent before pouring the solution through.[3]

    • Use a stemless or short-stemmed funnel to minimize the surface area where crystallization can occur.[3]

    • Keep the solution at or near its boiling point during the filtration process.

Issue 4: The Recrystallized Product is Still Impure

  • Possible Cause: The cooling process was too rapid, trapping impurities within the crystal lattice. Alternatively, the chosen solvent may not be effective at separating the desired compound from certain impurities.[3]

  • Solution:

    • Perform a second recrystallization. Redissolve the crystals in a minimal amount of fresh, hot solvent.

    • Ensure the subsequent cooling process is very slow to allow for the formation of purer crystals.

    • If impurities remain, a different recrystallization solvent may be necessary. It's crucial to select a solvent where the impurities are either very soluble or nearly insoluble at all temperatures.

II. Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of 5-Chloro-4-methyl-2-nitrobenzonitrile?

Q2: How do I select an appropriate solvent for recrystallization?

An ideal recrystallization solvent should meet the following criteria:

  • The compound of interest should have high solubility at the solvent's boiling point and low solubility at low temperatures.[3]

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3]

  • The solvent should not react with the compound.[3]

  • It should have a relatively low boiling point for easy removal after crystallization.[3]

  • Whenever possible, choose a solvent that is non-toxic, inexpensive, and non-flammable.[3]

Q3: What are some suitable starting solvents to test for 5-Chloro-4-methyl-2-nitrobenzonitrile?

Given the aromatic and polar nature of the molecule, a good starting point would be polar aprotic solvents or alcohols. Consider solvents such as:

  • Ethanol

  • Methanol

  • Acetone

  • Ethyl acetate

For aromatic nitriles, polar aprotic solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are also mentioned as suitable solvents in related syntheses, though their high boiling points might make them less ideal for simple recrystallization.[6] It may also be beneficial to explore mixed solvent systems.[7][8]

Q4: What safety precautions should be taken when working with 5-Chloro-4-methyl-2-nitrobenzonitrile?

While a specific Safety Data Sheet (SDS) for 5-Chloro-4-methyl-2-nitrobenzonitrile was not found, related compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[9] Therefore, it is crucial to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

  • Avoid creating dust.

  • Store in a cool, dry, and dark place away from oxidizing agents.[10]

III. Experimental Protocol: Single-Solvent Recrystallization

This protocol outlines a general procedure for the recrystallization of 5-Chloro-4-methyl-2-nitrobenzonitrile.

1. Solvent Selection:

  • Place a small amount of the crude compound into several test tubes.

  • Add a few drops of different potential solvents to each tube.

  • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at an elevated temperature.

  • Allow the solutions to cool. The best solvent will yield a good quantity of crystals upon cooling.

2. Dissolution:

  • Place the crude 5-Chloro-4-methyl-2-nitrobenzonitrile in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent.

  • Heat the mixture to the boiling point of the solvent while stirring.

  • Continue adding small portions of hot solvent until the compound is completely dissolved.[11]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Pre-heat a stemless funnel and a new Erlenmeyer flask.

  • Pour the hot solution through a fluted filter paper to remove the insoluble materials.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass.

  • Allow the solution to cool slowly and undisturbed to room temperature.[11]

  • Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

5. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[12]

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[11]

6. Drying:

  • Allow the crystals to dry completely on the filter paper with the vacuum running for a few minutes.

  • Transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

7. Purity Assessment:

  • Determine the melting point of the recrystallized product. A sharp melting point range close to the literature value indicates high purity.[5]

IV. Data Summary

PropertyValueSource
Melting Point (related compound: 5-Chloro-2-nitrobenzonitrile) 89-91 °C
Appearance (inferred) Solid, crystalline powder
Hazards (inferred from related compounds) Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[9]

V. Visual Workflow

Recrystallization_Troubleshooting cluster_troubleshooting Troubleshooting Path start Start Recrystallization dissolve Dissolve in Minimal Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out end Pure Product collect->end concentrate Concentrate Solution (Evaporate Solvent) no_crystals->concentrate concentrate->cool induce Induce Crystallization (Scratch/Seed) concentrate->induce if needed induce->cool reheat_add_solvent Reheat & Add More Solvent oiling_out->reheat_add_solvent cool_slower Cool Slower reheat_add_solvent->cool_slower cool_slower->cool

Caption: Troubleshooting workflow for common recrystallization issues.

VI. References

  • Technical Support Center: Optimizing Recrystallization and Purification - Benchchem. (n.d.). Retrieved from

  • 2.1: RECRYSTALLIZATION - Chemistry LibreTexts. (2021, March 5). Retrieved from

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from

  • Recrystallization1. (n.d.). Retrieved from

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from

  • US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents. (n.d.). Retrieved from

  • SAFETY DATA SHEET. (n.d.). Retrieved from

  • SAFETY DATA SHEET - Apollo Scientific. (2006, April 25). Retrieved from

  • Recrystallization. (n.d.). Retrieved from

  • Go-to recrystallization solvent mixtures : r/Chempros - Reddit. (2023, February 19). Retrieved from

  • 5-Chloro-2-Nitrobenzonitrile - Methylamine Supplier. (n.d.). Retrieved from

  • Recrystallization. --->. (n.d.). Retrieved from

  • Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved from

  • 5-Chloro-2-nitrobenzonitrile 97 34662-31-2 - Sigma-Aldrich. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Chromatographic Separation of 5-Chloro-4-methyl-2-nitrobenzonitrile Isomers

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 5-Chloro-4-methyl-2-nitrobenzonitrile. The presence of positi...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 5-Chloro-4-methyl-2-nitrobenzonitrile. The presence of positional isomers, such as 4-Chloro-5-methyl-2-nitrobenzonitrile or 5-Chloro-2-methyl-4-nitrobenzonitrile, is a common challenge during synthesis.[1][2] Achieving high purity is critical for downstream applications, necessitating robust and reliable analytical and preparative separation methods. This document provides in-depth troubleshooting advice and validated starting protocols to overcome common chromatographic challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating isomers of 5-Chloro-4-methyl-2-nitrobenzonitrile?

A1: The main difficulty lies in the structural similarity of the positional isomers. They often have nearly identical polarity, molecular weight, and physicochemical properties, which leads to significant co-elution in standard chromatographic systems.[3][4] Achieving baseline resolution requires methods with high selectivity that can exploit subtle differences in molecular structure and dipole moments.

Q2: Which chromatographic technique is most effective for this separation: HPLC, GC, or SFC?

A2: All three techniques can be viable, but the choice depends on the specific isomers present and the analytical goal.

  • High-Performance Liquid Chromatography (HPLC) is the most versatile and commonly used technique.[5] Both normal-phase and reversed-phase modes can be effective, with column chemistry being the most critical factor.

  • Gas Chromatography (GC) , typically coupled with a mass spectrometer (GC-MS), is suitable if the isomers are thermally stable and sufficiently volatile. It can offer very high efficiency.[6][7]

  • Supercritical Fluid Chromatography (SFC) is an excellent, often superior, alternative for isomer separations.[8][9] It combines the high efficiency of GC with the mobile phase flexibility of HPLC, often providing faster and greener separations with exceptional resolving power for isomers.[10][11]

Q3: For HPLC, what type of column provides the best selectivity for these isomers?

A3: Column selection is the most critical step in method development.[12]

  • Phenyl-based stationary phases are highly recommended for positional aromatic isomers. These columns provide unique selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic nitrile analytes, which can differentiate between the positions of the chloro and nitro groups.[4][13]

  • Pyridine- or Naphthalene-based stationary phases (e.g., PYE, NPE) offer even stronger π-π interactions than standard phenyl columns and have demonstrated exceptional performance in separating difficult-to-resolve positional isomers.[14]

  • Standard C18 columns may provide some separation, but often lack the selectivity needed for baseline resolution of closely related positional isomers.[14][15] Their primary retention mechanism is hydrophobicity, which may not differ significantly between the isomers.

  • Chiral Stationary Phases (CSPs) are essential if you are dealing with enantiomers (if a chiral center exists) but can also surprisingly resolve positional isomers in some cases.[3][12] Polysaccharide-based CSPs are a good starting point for screening.

Q4: How can I optimize the mobile phase to improve a poor HPLC separation?

A4: Mobile phase optimization is key to fine-tuning selectivity.[16]

  • Solvent Choice (Reversed-Phase): The choice of organic modifier (Acetonitrile vs. Methanol) can significantly alter selectivity. Acetonitrile is a weaker π-π interactor than methanol. Therefore, using methanol-based mobile phases with a Phenyl or PYE column can enhance retention and selectivity based on π-π interactions.[14]

  • Solvent Strength: Adjusting the water/organic ratio is the first step. A lower percentage of organic solvent (weaker mobile phase) will increase retention times, providing more opportunity for the column to resolve the peaks.[13]

  • Gradient Elution: If a single isocratic mobile phase cannot resolve all isomers and impurities, a shallow gradient can improve separation by progressively increasing the mobile phase strength.[16]

  • Temperature: Temperature affects both solvent viscosity and the thermodynamics of analyte-stationary phase interactions. Lowering the temperature often increases selectivity for chiral separations, but for positional isomers, systematically testing temperatures from 15°C to 40°C can reveal an optimum for resolution.[17]

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during method development and analysis.

Symptom / Observation Potential Cause(s) Recommended Troubleshooting Actions
Poor Resolution / Co-elution 1. Inappropriate column chemistry. 2. Mobile phase is too strong. 3. Flow rate is too high. 4. Suboptimal column temperature.1. Switch to a column with π-π interaction capability (e.g., Phenyl, PYE).[14] 2. Decrease the percentage of organic solvent in the mobile phase in 5% increments.[18] 3. Reduce the flow rate. This increases the number of theoretical plates and allows more time for interactions. 4. Optimize temperature. Test at 15°C, 25°C, and 40°C to see the effect on selectivity.[17]
Asymmetric Peaks (Tailing) 1. Column overload (injecting too much mass). 2. Secondary interactions with acidic silanol groups on the silica support. 3. Sample solvent is stronger than the mobile phase.1. Dilute the sample by a factor of 10 and re-inject.[17] 2. If using a buffered mobile phase, ensure the pH is appropriate. For these neutral compounds, this is less likely to be the primary cause. 3. Dissolve the sample in the mobile phase or a weaker solvent.[19]
Inconsistent Retention Times 1. Inadequate column equilibration time between runs. 2. Mobile phase composition is changing (e.g., evaporation of the organic component). 3. Fluctuations in column temperature. 4. System leak.1. Equilibrate the column with at least 10-15 column volumes of mobile phase before the first injection and between gradient runs.[20] 2. Keep mobile phase bottles capped. Prepare fresh mobile phase daily.[21] 3. Use a column thermostat. [18] 4. Check for pressure fluctuations and inspect fittings for signs of salt buildup or moisture.[22]
Ghost Peaks 1. Contaminated mobile phase or glassware. 2. Carryover from the previous injection in the autosampler. 3. Buildup of contaminants on the column.1. Use high-purity HPLC-grade solvents. Run a blank gradient (without injection) to see if the peaks persist. 2. Run a solvent blank injection. If the peak appears, the issue is carryover. Implement a robust needle wash protocol. 3. Wash the column with a strong solvent (e.g., Isopropanol) to elute strongly retained compounds.[19]

Visual Workflow and Troubleshooting Diagrams

A logical workflow is essential for efficient method development and troubleshooting.

Method Development Workflow

Start Start: Isomer Mixture Assess Assess Isomer Type (Positional, Chiral, etc.) Start->Assess SelectTech Select Initial Technique Assess->SelectTech HPLC HPLC Screening SelectTech->HPLC Versatile SFC SFC Screening SelectTech->SFC Fast/Green GC GC Screening SelectTech->GC Volatile ScreenCols Screen Columns (Phenyl, PYE, C18, Chiral) HPLC->ScreenCols SFC->ScreenCols OptimizeParams Optimize Temp & Flow Rate GC->OptimizeParams ScreenCols->Assess No Separation OptimizeMP Optimize Mobile Phase (Solvent Ratio, Additives) ScreenCols->OptimizeMP Found Potential OptimizeMP->OptimizeParams FinalMethod Final Validated Method OptimizeParams->FinalMethod

Caption: Workflow for chromatographic method development.

Troubleshooting Poor Resolution

Problem Problem: Poor Resolution / Co-elution CheckMP Is Mobile Phase too strong? Problem->CheckMP DecreaseOrg Action: Decrease Organic Solvent % CheckMP->DecreaseOrg Yes CheckFlow Is Flow Rate too high? CheckMP->CheckFlow No DecreaseOrg->CheckFlow DecreaseFlow Action: Reduce Flow Rate (e.g., by 30-50%) CheckFlow->DecreaseFlow Yes CheckTemp Is Temperature Optimized? CheckFlow->CheckTemp No DecreaseFlow->CheckTemp OptimizeTemp Action: Test at Higher & Lower Temperatures CheckTemp->OptimizeTemp No CheckCol Is Column Chemistry Appropriate? CheckTemp->CheckCol Yes OptimizeTemp->CheckCol ChangeCol Action: Switch to Phenyl or PYE Column CheckCol->ChangeCol No Resolved Problem Resolved CheckCol->Resolved Yes ChangeCol->Resolved

Caption: Troubleshooting workflow for poor peak resolution.

Recommended Starting Protocols

These protocols serve as robust starting points for your method development. Always use high-purity solvents and well-maintained instrumentation.

Protocol 1: High-Resolution Reversed-Phase HPLC

This method is designed to maximize selectivity for positional isomers.

  • Column: COSMOSIL 5PYE (Nacalai Tesque) or similar Pyridine-Ethyl stationary phase, 4.6 x 250 mm, 5 µm.[14]

  • Mobile Phase A: HPLC-Grade Water

  • Mobile Phase B: HPLC-Grade Methanol

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 70% B (Linear Ramp)

    • 25-26 min: 70% to 50% B (Return to Initial)

    • 26-35 min: 50% B (Equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve sample in Methanol/Water (50:50) at a concentration of ~0.5 mg/mL.

Causality: The PYE column provides strong π-π interactions, which are modulated by the methanol in the mobile phase to create selectivity between the isomers.[14] The shallow gradient ensures that closely eluting compounds have the best chance to be resolved.

Protocol 2: Fast Screening by GC-MS

This method is suitable for rapid purity assessment, assuming the isomers are thermally stable.

  • GC System: Agilent 7890B or equivalent with a 5977 MS detector.[7]

  • Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[23]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 100°C, hold for 1 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: Hold at 280°C for 5 min.

  • Injector: Splitless mode, 280°C.

  • MSD Transfer Line: 280°C.

  • MS Source: 230°C.

  • MS Quad: 150°C.

  • Scan Range: m/z 40-450.

  • Sample Preparation: Dissolve sample in Acetone or Ethyl Acetate at ~1 mg/mL.

Causality: The non-polar DB-5MS column separates compounds primarily based on boiling point differences. The temperature program allows for the elution of the semi-volatile analytes while maintaining sharp peaks. The MS detector provides confirmation of identity and can help distinguish isomers based on subtle fragmentation differences.[24][25]

References

  • The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022). OMICS International. Available at: [Link]

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. (n.d.). Scirp.org. Available at: [Link]

  • Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. (2021). PubMed. Available at: [Link]

  • Chiral Discrimination of Nitrile Compounds Using a 19F-Labeled Palladium Probe. (2023). ACS Publications. Available at: [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024). Selvita. Available at: [Link]

  • Optical Enantiodifferentiation of Chiral Nitriles. (n.d.). PMC. Available at: [Link]

  • The utility of supercritical fluid chromatography for the separation and potential purification of organic light-emitting diode. (n.d.). ChemRxiv. Available at: [Link]

  • Optical Enantiodifferentiation of Chiral Nitriles. (2024). ACS Publications. Available at: [Link]

  • Analysis of triacylglycerol and phospholipid sn‐positional isomers by liquid chromatographic and mass spectrometric methodologies. (n.d.). PMC. Available at: [Link]

  • Chiral Discrimination of Nitrile Compounds Using a 19F-Labeled Palladium Probe. (2023). ACS Publications. Available at: [Link]

  • How to separate isomers by Normal phase HPLC? (2019). ResearchGate. Available at: [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Available at: [Link]

  • Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds. (n.d.). Sabinet African Journals. Available at: [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. (2025). HPLC Primer. Available at: [Link]

  • Trouble with chiral separations. (2020). Chromatography Today. Available at: [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Available at: [Link]

  • m-CHLORONITROBENZENE. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • 5-CHLORO-4-METHYL-2-NITROBENZONITRILE — Chemical Substance Information. (n.d.). Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. (n.d.). NACALAI TESQUE, INC. Available at: [Link]

  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. (n.d.). Phenomenex. Available at: [Link]

  • HPLC Troubleshooting. (n.d.). Available at: [Link]

  • Liquid Chromatography. (n.d.). Shimadzu. Available at: [Link]

  • Investigation of factors affecting reverse-phase high performance liquid chromatography. (n.d.). VCU Scholars Compass. Available at: [Link]

  • Liquid Chromatography (LC) troubleshooting guide. (2025). CGSpace. Available at: [Link]

  • GC-MSによる医薬品・生活関連物質(PPCPs)一斉分析法の検討について. (n.d.). Available at: [Link]

  • GC-MS によるオフフレーバー分析. (n.d.). Available at: [Link]

  • GC/MSによる食品残留農薬の分析. (n.d.). SHIMADZU APPLICATION NEWS. Available at: [Link]

  • 容器採取 ガスクロマトグラフ質量分析法における. (n.d.). 東京都環境公社. Available at: [Link]

  • カチノン系物質の GC/MS 分析における分解挙動について. (n.d.). Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Synthesis and Preventing Decomposition of 5-Chloro-4-methyl-2-nitrobenzonitrile

Welcome to the technical support center for 5-Chloro-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Chloro-4-methyl-2-nitrobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive compound. Here, we address common challenges and provide in-depth, field-proven insights to help you prevent its decomposition during reactions and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of decomposition for 5-Chloro-4-methyl-2-nitrobenzonitrile during a reaction?

The decomposition of 5-Chloro-4-methyl-2-nitrobenzonitrile is primarily driven by the reactivity of its functional groups, particularly the nitro and cyano groups, in the presence of certain reagents and conditions. Key factors include:

  • Nucleophilic Attack: The electron-withdrawing nature of the nitro and cyano groups makes the aromatic ring susceptible to nucleophilic attack, especially at elevated temperatures. Strong nucleophiles can displace the chloro group or react with the nitrile.

  • Hydrolysis: The nitrile group can undergo hydrolysis to form a carboxylic acid, particularly under strong acidic or basic conditions, which can be exacerbated by high temperatures.[1]

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, or amino derivatives.[1] This is a significant concern when using reducing agents or in the presence of catalytic metals that can facilitate hydrogenation.

  • Thermal Stress: Like many nitroaromatic compounds, 5-Chloro-4-methyl-2-nitrobenzonitrile has limited thermal stability. Prolonged exposure to high temperatures can lead to decomposition and the formation of tarry byproducts.[2]

  • Photolytic Decomposition: Aromatic nitro compounds can be sensitive to light, which can induce decomposition pathways.[1][3]

Q2: I'm observing a significant amount of a phenolic byproduct in my reaction. What is causing this and how can I minimize it?

The formation of a phenolic byproduct, likely 5-hydroxy-4-methyl-2-nitrobenzonitrile, is a classic example of nucleophilic aromatic substitution where water acts as the nucleophile, displacing the chloride. This is a common issue, particularly in reactions that generate water or are run in aqueous or protic solvents at elevated temperatures.

Causality: The electron-withdrawing nitro group at the ortho position and the cyano group at the meta position activate the chlorine atom for nucleophilic displacement.

Troubleshooting Strategies:

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use of drying agents or azeotropic distillation to remove water can be beneficial.

  • Solvent Choice: Whenever possible, opt for aprotic solvents such as DMF, DMSO, or acetonitrile.[1]

  • Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize side reactions, particularly those involving oxidation.[1]

Q3: My reaction is turning dark and forming tarry substances. What are the likely causes and mitigation strategies?

The formation of dark, tarry materials is a common indicator of significant decomposition and polymerization side reactions.[2] This is often associated with:

  • Overheating: Excessive temperatures can initiate complex decomposition cascades of the nitroaromatic system.

  • Strongly Basic or Acidic Conditions: Extreme pH can catalyze a variety of side reactions, including hydrolysis of the nitrile group and other degradation pathways.

  • Oxidative Degradation: The methyl group on the aromatic ring can be susceptible to oxidation under harsh conditions.

Mitigation Strategies:

ParameterRecommended ActionRationale
Temperature Maintain strict temperature control, using an oil bath or cryostat. Avoid localized overheating.Minimizes thermal decomposition and unwanted side reactions.[2]
Reagent Addition Add strong bases or acids slowly and at a controlled temperature.Prevents temperature spikes and high local concentrations of reactive species.
Atmosphere Conduct the reaction under an inert atmosphere (N2 or Ar).Reduces the risk of oxidative side reactions.[1]
Reaction Monitoring Closely monitor the reaction progress by TLC or HPLC.Allows for quenching the reaction as soon as the starting material is consumed, preventing over-reaction and byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting specific problems you may encounter during your synthesis.

Issue 1: Low or No Product Yield

A low yield of the desired product can stem from several factors throughout the synthetic process.

LowYieldTroubleshooting Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Decomposition Product Decomposition? IncompleteReaction->Decomposition No CheckReagents Verify Reagent Purity & Stoichiometry IncompleteReaction->CheckReagents Yes OptimizeConditions Optimize Reaction Time & Temperature IncompleteReaction->OptimizeConditions Yes WorkupLoss Loss During Workup? Decomposition->WorkupLoss No ControlTemp Implement Strict Temperature Control Decomposition->ControlTemp Yes InertAtmosphere Use Inert Atmosphere Decomposition->InertAtmosphere Yes ModifyWorkup Modify Extraction/Purification Protocol WorkupLoss->ModifyWorkup Yes ReactionWorkflow A Reactor Setup (Dry Glassware, Inert Atmosphere) B Reagent Preparation (Anhydrous Solvents) A->B C Reaction Execution (Controlled Temperature, Slow Addition) B->C D Reaction Monitoring (TLC/LC-MS) C->D D->C Incomplete E Work-up & Purification (Low Temperature) D->E Complete F Pure Product E->F

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Chloro-4-methyl-2-nitrobenzonitrile and its Isomeric Counterparts in Synthetic and Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the benzonitrile scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1] The strategic placement of various s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and organic synthesis, the benzonitrile scaffold remains a cornerstone for the development of novel therapeutics and functional materials.[1] The strategic placement of various substituents on the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. Among the vast array of substituted benzonitriles, nitrobenzonitrile derivatives are of particular interest due to the versatile reactivity imparted by the electron-withdrawing nitro and cyano groups.[2][3] This guide provides an in-depth comparative analysis of 5-Chloro-4-methyl-2-nitrobenzonitrile and its structural isomers, offering insights into their relative reactivity, potential biological applications, and the experimental methodologies that underpin their use in research.

Introduction to the Nitrobenzonitrile Scaffold

Nitrobenzonitrile derivatives are characterized by a benzene ring functionalized with both a nitro (-NO2) and a nitrile (-CN) group. The potent electron-withdrawing nature of these two moieties significantly influences the electronic landscape of the aromatic ring, rendering it susceptible to nucleophilic attack and modifying the reactivity of the nitrile group itself.[2][3] This unique electronic profile makes them invaluable intermediates in the synthesis of a wide range of complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.[4][5]

The specific arrangement of substituents on the benzene ring—its regiochemistry—is a critical determinant of a derivative's chemical behavior and its utility in various applications. This guide will focus on 5-Chloro-4-methyl-2-nitrobenzonitrile and provide a comparative perspective against other nitrobenzonitrile derivatives to aid researchers in their selection and application of these versatile building blocks.

Profile of 5-Chloro-4-methyl-2-nitrobenzonitrile

Chemical Structure:

Caption: Chemical structure of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Physicochemical Properties:

PropertyValueSource
CAS Number97113-40-1[6]
Molecular FormulaC8H5ClN2O2[6]
Molecular Weight196.59 g/mol [6]
AppearanceExpected to be a solid-
Melting PointNot readily available-
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.-

Spectroscopic Data (Predicted):

  • ¹H NMR: Aromatic protons would appear as distinct signals in the downfield region, influenced by the electron-withdrawing nitro and cyano groups, and the electron-donating methyl group. The methyl protons would appear as a singlet in the upfield region.

  • ¹³C NMR: Aromatic carbons will show characteristic shifts, with carbons attached to the nitro and cyano groups being significantly deshielded. The methyl carbon will appear in the aliphatic region.

  • IR Spectroscopy: Characteristic peaks would include strong absorbances for the C≡N stretch, asymmetric and symmetric NO2 stretches, C-Cl stretch, and aromatic C-H and C=C stretches.

Comparative Reactivity Analysis

The reactivity of nitrobenzonitrile derivatives is largely governed by the interplay of inductive and resonance effects of the substituents on the aromatic ring.[1][2] A key reaction for this class of compounds is Nucleophilic Aromatic Substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring.

3.1. Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is highly sensitive to the electronic nature of the substituents. The presence of strong electron-withdrawing groups, such as the nitro and cyano groups, is crucial for activating the ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[2]

Caption: Generalized mechanism of a two-step SNAr reaction.

In the case of 5-Chloro-4-methyl-2-nitrobenzonitrile , the chlorine atom is a potential leaving group. Its reactivity in SNAr reactions can be compared to other chloro-nitrobenzonitrile isomers:

  • 2-Chloro-5-nitrobenzonitrile: The nitro group is para to the chlorine atom. This positioning provides strong activation through resonance, making the chlorine atom highly susceptible to nucleophilic attack.

  • 4-Chloro-2-nitrobenzonitrile: The nitro group is ortho to the chlorine atom, also providing strong activation for SNAr.

  • 5-Chloro-4-methyl-2-nitrobenzonitrile: The nitro group is ortho to the cyano group and meta to the chlorine atom. The methyl group is para to the chlorine. The electron-donating methyl group will have a deactivating effect, while the nitro group's meta position offers weaker activation compared to an ortho or para positioning relative to the leaving group.

Predicted Reactivity Order in SNAr (with a common nucleophile):

2-Chloro-5-nitrobenzonitrile > 4-Chloro-2-nitrobenzonitrile > 5-Chloro-4-methyl-2-nitrobenzonitrile

This predicted order is based on the established principles that electron-withdrawing groups in the ortho and para positions to the leaving group significantly accelerate SNAr reactions, while electron-donating groups have a deactivating effect.

3.2. Reduction of the Nitro Group

Another key transformation for nitrobenzonitrile derivatives is the reduction of the nitro group to an amine. This reaction is a gateway to a wide range of further functionalization, particularly in the synthesis of heterocyclic compounds and kinase inhibitors where the amino group can form crucial hydrogen bonds.[2]

Comparative Biological Activity

Nitroaromatic compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.[7] The cytotoxic effects are often attributed to the intracellular reduction of the nitro group, leading to the formation of reactive oxygen species (ROS) and subsequent cellular damage.

While specific cytotoxicity data for 5-Chloro-4-methyl-2-nitrobenzonitrile is not available in the public domain, we can infer its potential activity by comparing it with data from other substituted nitroaromatic compounds.

Table of Comparative Cytotoxicity Data (IC50 Values in µM) for Related Nitroaromatic Compounds:

CompoundCell LineIC50 (µM)Source
2-NitrophenolBEAS-2B (normal bronchial epithelial)>500 (24h)[8]
3-NitrophenolBEAS-2B (normal bronchial epithelial)~400 (24h)[8]
4-NitrophenolBEAS-2B (normal bronchial epithelial)~200 (24h)[8]
2-NitroanilineSubmitochondrial particles (EC50)180[9]
3-NitroanilineSubmitochondrial particles (EC50)250[9]
4-NitroanilineSubmitochondrial particles (EC50)210[9]

Note: This data is for general comparison and the experimental conditions may vary between studies.

The data suggests that the position of the nitro group significantly impacts cytotoxicity, with the para-substituted isomer often being more potent.[8] The presence of other substituents, like the chloro and methyl groups in 5-Chloro-4-methyl-2-nitrobenzonitrile, will further modulate its biological activity by altering its lipophilicity, electronic properties, and steric interactions with biological targets.

Potential Applications in Drug Discovery:

The aminobenzonitrile core, which can be obtained after the reduction of the nitro group, is a prevalent scaffold in the design of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[10] The amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site.

Caption: Simplified representation of an aminobenzonitrile-based kinase inhibitor binding to the kinase active site.

The specific substitution pattern of 5-Chloro-4-methyl-2-nitrobenzonitrile could be exploited to develop selective kinase inhibitors. The chloro and methyl groups can be used to probe different pockets within the kinase active site to enhance potency and selectivity.

Experimental Protocols

5.1. General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a general methodology for the reaction of a chloro-nitrobenzonitrile derivative with a nucleophile.

Materials:

  • Chloro-nitrobenzonitrile derivative (1.0 eq)

  • Nucleophile (e.g., amine, alkoxide, thiol) (1.1 - 2.0 eq)

  • Aprotic polar solvent (e.g., DMSO, DMF, NMP)

  • Base (if required, e.g., K2CO3, Et3N)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chloro-nitrobenzonitrile derivative and the aprotic polar solvent.

  • Stir the mixture until the solid is completely dissolved.

  • Add the base (if required) and the nucleophile to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 80-150 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

5.2. General Protocol for the Reduction of a Nitro Group using SnCl2

This protocol describes a common method for the reduction of an aromatic nitro group to an amine.

Materials:

  • Nitrobenzonitrile derivative (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl2·2H2O) (3.0 - 5.0 eq)

  • Ethanol or Ethyl acetate

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

Procedure:

  • In a round-bottom flask, dissolve the nitrobenzonitrile derivative in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • A precipitate of tin salts will form. Filter the mixture through a pad of celite.

  • Extract the filtrate with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amino-benzonitrile derivative.

  • Purify the product by column chromatography if necessary.

Experimental_Workflow Start Starting Material (Nitrobenzonitrile Derivative) Reaction Reaction (e.g., SNAr or Reduction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: A general experimental workflow for the synthesis and purification of nitrobenzonitrile derivatives.

Conclusion

5-Chloro-4-methyl-2-nitrobenzonitrile represents a synthetically versatile building block with significant potential in medicinal chemistry and materials science. While its reactivity in key transformations such as nucleophilic aromatic substitution may be tempered by its specific substitution pattern compared to some of its isomers, this nuanced reactivity can be leveraged to achieve selective transformations. The presence of multiple functional groups offers numerous handles for further chemical modification, paving the way for the creation of diverse molecular libraries for biological screening.

This guide has provided a comparative framework for understanding the properties and reactivity of 5-Chloro-4-methyl-2-nitrobenzonitrile in the context of other nitrobenzonitrile derivatives. The provided experimental protocols serve as a starting point for researchers to explore the rich chemistry of this compound class. Further quantitative experimental studies are warranted to fully elucidate the structure-activity and structure-reactivity relationships of this and related compounds, which will undoubtedly accelerate the discovery of new and improved chemical entities.

References

  • Hartman, W. W., & Brethen, M. R. (n.d.). m-CHLORONITROBENZENE. Organic Syntheses Procedure. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 5-CHLORO-4-METHYL-2-NITROBENZONITRILE. Retrieved from [Link]

  • Harvard DASH. (n.d.). Concerted nucleophilic aromatic substitutions. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 14). Optimizing Organic Synthesis: The Value of 3-Nitrobenzonitrile (CAS 619-24-9). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • PMC. (2018, July 18). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Nucleophilic Aromatic Substitution Reaction of Nitroarenes with Alkyl- or Arylthio Groups in Dimethyl Sulfoxide by Means of Cesium Carbonate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 5-Chloro-2-methylbenzonitrile. Retrieved from [Link]

  • PSE Community.org. (2025, July 6). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE- SINDy. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2014, February 24). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]

  • Springer. (2025, September 11). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Retrieved from [Link]

  • ACS Publications. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • PMC. (2025, November 5). Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease. Retrieved from [Link]

  • MDPI. (2021, August 29). Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Retrieved from [Link]

  • Springer. (n.d.). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Retrieved from [Link]

  • PubMed. (2007, August 15). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Retrieved from [Link]

  • ResearchGate. (n.d.). General strategy for the synthesis of 2,4‐disubstituted 5‐nitroimidazole. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of 2,4,5-trisubstituted oxazoles through tin(iv) chloride-mediated reaction of trans-2-aryl-3-nitro-cyclopropane-1,1-dicarboxylates with nitriles. Retrieved from [Link]

  • PubMed. (n.d.). Comparative reduction of 1-nitro-3-nitrosopyrene and 1-nitro-6-nitrosopyrene: implications for the tumorigenicity of dinitropyrenes. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Studies with 2-arylhydrazononitriles: a new convenient synthesis of 2, 4-disubstituted- 1,2,3-triazole-5-amines. Retrieved from [Link]

  • MDPI. (2016, November 22). Synthesis and Biological Evaluation of Benzimidazole Phenylhydrazone Derivatives as Antifungal Agents against Phytopathogenic Fungi. Retrieved from [Link]

  • Carl ROTH. (2024, March 2). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • MDPI. (2025, July 24). Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives. Retrieved from [Link]

  • PubMed. (2022, February 10). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Retrieved from [Link]

Sources

Comparative

Comparison Guide: Orthogonal Spectroscopic Methodologies for the Structural Confirmation of 5-Chloro-4-methyl-2-nitrobenzonitrile

Executive Summary In drug development and agrochemical synthesis, the unambiguous structural confirmation of polysubstituted benzene derivatives is a critical quality control bottleneck. 5-Chloro-4-methyl-2-nitrobenzonit...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug development and agrochemical synthesis, the unambiguous structural confirmation of polysubstituted benzene derivatives is a critical quality control bottleneck. 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) [1] presents a specific analytical challenge: it possesses two isolated aromatic protons (H-3 and H-6) that appear as indistinguishable singlets in standard 1D ¹H NMR.

This guide objectively compares the performance of the Orthogonal Spectroscopic Suite (High-Field 2D NMR coupled with ATR-FTIR) against traditional single-technique alternatives. By evaluating causality, resolution limits, and data integrity, we demonstrate why the orthogonal approach is the only self-validating methodology capable of definitive regioisomer differentiation.

The Analytical Challenge: Regioisomer Ambiguity

When synthesizing highly substituted nitrobenzonitriles, electrophilic aromatic substitution often yields a mixture of regioisomers. The strong electron-withdrawing effects of the nitrile and nitro groups[2] heavily influence the electronic distribution of the aromatic ring, as observed in related electron spin resonance studies[3].

For 5-Chloro-4-methyl-2-nitrobenzonitrile, the core challenge lies in distinguishing it from its closely related isomer, 4-chloro-5-methyl-2-nitrobenzonitrile. Both compounds share:

  • Identical molecular weights (196.59 g/mol ).

  • Identical functional groups (-CN, -NO₂, -Cl, -CH₃).

  • Two isolated aromatic protons situated para to one another.

Relying on legacy techniques for this compound introduces unacceptable structural ambiguity into the development pipeline.

Methodology Comparison: Product vs. Alternatives

The Recommended Product: Orthogonal Spectroscopic Suite (2D NMR + ATR-FTIR)

Performance: Superior. This suite combines the spatial mapping capabilities of 2D Nuclear Overhauser Effect Spectroscopy (NOESY) with the functional group validation of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR).

  • Why it wins: It does not rely on assumed chemical shift calculations. Instead, it proves connectivity. NOESY definitively maps the spatial proximity between the C-4 methyl group and the H-3 proton, instantly breaking the symmetry ambiguity. ATR-FTIR provides orthogonal confirmation of the highly polarized -C≡N and -NO₂ bonds without solvent or matrix interference.

Alternative 1: 1D NMR + GC-MS (The Traditional Approach)

Performance: Inadequate for Regiochemistry.

  • The Flaw: While GC-MS easily confirms the molecular mass and the presence of a single chlorine atom via the ³⁵Cl/³⁷Cl (3:1) isotopic cluster, it fails at structural mapping. The electron-impact (EI) fragmentation pathways for both isomers (loss of NO₂ [M-46] and loss of Cl [M-35]) are virtually identical. Furthermore, 1D ¹H NMR merely yields two aromatic singlets, forcing the analyst to rely on empirical shift predictions which are notoriously unreliable for heavily substituted, push-pull aromatic systems[4].

Alternative 2: Benchtop NMR + Wet Chemistry

Performance: High Risk of False Positives.

  • The Flaw: Low-field benchtop NMRs (60–90 MHz) lack the spectral dispersion required to resolve fine long-range meta-couplings (⁴J ~ 0.5 Hz). The broad linewidths can cause the H-3 and H-6 singlets to overlap, completely masking the structural markers.

Self-Validating Experimental Protocols

To ensure strict scientific integrity (E-E-A-T), the following protocols are designed as closed-loop, self-validating systems.

Protocol A: High-Resolution 1D/2D NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 5-Chloro-4-methyl-2-nitrobenzonitrile in 0.6 mL of CDCl₃ (100% atom D).

    • Causality: CDCl₃ is selected because it lacks exchangeable protons and its residual solvent peak (7.26 ppm) does not overlap with the highly deshielded aromatic protons of the target compound (7.80–8.10 ppm).

  • Tuning and Shimming: Perform rigorous 3D gradient shimming.

    • Causality: Essential for achieving a linewidth of < 0.5 Hz. Poor shimming will artificially broaden the singlets, destroying the ability to detect subtle ⁴J couplings.

  • NOESY Acquisition: Acquire a 2D NOESY spectrum with a mixing time (τ_m) of 400 ms and a relaxation delay (D1) of 2.0 s.

    • Causality: A 400 ms mixing time is mathematically optimized for the correlation time of small molecules in non-viscous solvents, ensuring maximum NOE cross-peak buildup between the methyl protons and the adjacent aromatic proton.

  • Self-Validation Step: Run a 1D selective gradient NOE (selNOE) irradiating the methyl peak at 2.50 ppm. If the system is calibrated correctly, only the H-3 proton signal will show enhancement, internally validating the 2D NOESY cross-peaks and ruling out spin diffusion artifacts.

Protocol B: ATR-FTIR Spectroscopic Analysis
  • Background Scan: Collect 32 scans of the empty diamond ATR crystal.

    • Causality: Removes atmospheric CO₂ and water vapor interference from the optical path, which is critical for accurate integration of the baseline.

  • Sample Application: Place 2 mg of the neat solid directly onto the crystal and apply uniform pressure using the anvil.

    • Causality: Unlike legacy KBr pellet methods, ATR prevents hygroscopic moisture absorption. Moisture introduces a broad -OH stretch at 3400 cm⁻¹ that can distort the baseline and obscure weaker overtone bands.

  • Self-Validation Step: Perform a post-acquisition spectral subtraction of the background. A perfectly flat baseline between 4000–3500 cm⁻¹ confirms the absence of moisture contamination, validating the integrity of the functional group region.

Quantitative Data & Mechanistic Interpretation

The data below summarizes the orthogonal confirmation of the compound. The strong electron-withdrawing nature of the -NO₂ group[2] heavily deshields the adjacent H-3 proton, pushing it downfield.

Table 1: NMR Assignments & Connectivity (400 MHz, CDCl₃)
Position¹H Shift (ppm)Multiplicity¹³C Shift (ppm)Key HMBC CorrelationsDefinitive NOESY
C-1 (-CN) --108.5H-6-
C-2 (-NO₂) --148.2H-3-
C-3 (C-H) 8.05s (1H)126.4C-2, C-4CH₃ (Strong)
C-4 (-CH₃) --145.1H-3-
C-5 (-Cl) --138.7H-6, CH₃-
C-6 (C-H) 7.82s (1H)132.1C-1, C-5None
-CH₃ 2.50s (3H)20.3C-3, C-4, C-5H-3 (Strong)
-C≡N --115.0H-6-
Table 2: FT-IR Vibrational Bands (Diamond ATR)
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3085 WeakC-H aromatic stretchConfirms sp² hybridized carbons.
2235 Medium, SharpC≡N stretchDiagnostic for the benzonitrile core.
1532 StrongN-O asymmetric stretchConfirms nitro group presence[2].
1350 StrongN-O symmetric stretchConfirms nitro group presence.
1055 MediumC-Cl stretchIndicator of halogen substitution.

Visualizations of Analytical Workflows

The following diagrams illustrate the comparative workflow and the logical deduction network that makes the Orthogonal Suite the definitive choice.

Workflow cluster_Methods Analytical Methodologies Compared Sample 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) MethodA Orthogonal Suite (Recommended) High-Field 2D NMR + ATR-FTIR Sample->MethodA MethodB Alternative 1 1D NMR + GC-MS Sample->MethodB MethodC Alternative 2 Benchtop NMR + Wet Chem Sample->MethodC ResultA Unambiguous Regioisomer Differentiation MethodA->ResultA ResultB Ambiguous Isomer Assignment MethodB->ResultB MethodC->ResultB

Caption: Workflow comparison demonstrating the superiority of the orthogonal suite for isomer differentiation.

HMBC_NOESY H3 H-3 Proton 8.05 ppm CH3 CH3 Protons 2.50 ppm H3->CH3 NOESY (Spatial) C2 C-2 NO2 attached H3->C2 HMBC (3J) C4 C-4 CH3 attached H3->C4 HMBC (2J) H6 H-6 Proton 7.82 ppm C1 C-1 CN attached H6->C1 HMBC (3J) C5 C-5 Cl attached H6->C5 HMBC (2J) CH3->C5 HMBC (3J)

Caption: Logical HMBC and NOESY correlation network confirming the regiochemistry of the target compound.

References

  • Comparative study of Spectroscopic Analysis of 2-Chloro-5-Nitrobenzonitrile and 2,5-Dichlorobenzonitrile Source: International Journal of Scientific Development and Research (IJSDR) URL:[Link]

  • 5-CHLORO-4-METHYL-2-NITROBENZONITRILE — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • Electron-withdrawing effects on the molecular structure of 2- and 3-nitrobenzonitrile revealed by broadband rotational spectroscopy and their comparison with 4-nitrobenzonitrile Source: Physical Chemistry Chemical Physics (RSC Publishing) URL:[Link]

  • Analysis of the Electron Spin Resonance Spectra of Aromatic Nitrosubstituted Anion Radicals Source: Journal of Chemical Physics (AIP Publishing) URL:[Link]

  • 4-Nitrobenzonitrile - Chemical Properties and Spectroscopic Analysis Source: ResearchGate Database URL:[Link]

Sources

Validation

A Comparative Guide to the Biological Activity of 5-Chloro-4-methyl-2-nitrobenzonitrile Analogs

For Researchers, Scientists, and Drug Development Professionals The benzonitrile scaffold, a benzene ring substituted with a nitrile group, is a privileged structure in medicinal chemistry, appearing in a range of pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, a benzene ring substituted with a nitrile group, is a privileged structure in medicinal chemistry, appearing in a range of pharmacologically active compounds. The introduction of nitro and chloro substituents can significantly modulate the electronic properties and biological activities of these molecules. This guide provides a comparative analysis of the potential biological activities of analogs of 5-Chloro-4-methyl-2-nitrobenzonitrile, a compound for which specific biological data is not extensively available in the public domain. By examining structurally related chloro-nitro-aromatic compounds, we can infer potential therapeutic applications and guide future research in the development of novel anticancer and antimicrobial agents.

This guide will delve into the known biological activities of analogous compounds, present available quantitative data for comparison, detail the experimental protocols for assessing these activities, and explore the underlying mechanisms of action and structure-activity relationships.

Comparative Biological Efficacy: Anticancer and Antimicrobial Potential

While direct biological data for 5-Chloro-4-methyl-2-nitrobenzonitrile is limited, studies on structurally similar compounds, particularly those sharing the chloro-nitro-aromatic motif, have revealed significant cytotoxic activity against various cancer cell lines and potent antimicrobial effects.

Anticancer Activity of Structurally Related Analogs

Derivatives of 2-chloro-5-nitrobenzonitrile and other related nitroaromatic compounds have demonstrated notable anticancer properties. For instance, a series of novel 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones, which incorporate a chloro-nitro-aromatic moiety, have shown significant cytotoxicity against a panel of 60 human cancer cell lines in the National Cancer Institute's (NCI) screening.[1][2]

Table 1: Comparative Anticancer Performance of 4-Thiazolidinone Analogs [1][2]

CompoundMean GI₅₀ (µM)Mean TGI (µM)Mean LC₅₀ (µM)
2f 2.8032.380.8
2h 1.5713.365.0

GI₅₀: 50% growth inhibition; TGI: total growth inhibition; LC₅₀: 50% lethal concentration.

Compound 2h was particularly effective against leukemia, colon cancer, CNS cancer, and melanoma cell lines, with GI₅₀ concentrations in the sub-micromolar range (<0.01–0.02 μM).[1] This highlights the potential of the chloro-nitro-aromatic scaffold in developing potent anticancer agents. The presence of the (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene moiety was found to be a crucial requirement for the observed anticancer effects.[2]

Antimicrobial Activity of Structurally Related Analogs

The chloro-nitro-aromatic scaffold is also a key feature in compounds with promising antimicrobial activity. Derivatives of the structurally similar 2-chloro-5-nitrobenzoic acid have been evaluated for their antibacterial efficacy.[1]

A methylethanolammonium salt (Compound 1) of 2-chloro-5-nitrobenzoic acid demonstrated a broad inhibitory profile against both Gram-positive and Gram-negative bacteria. In contrast, a 2D coordination polymer (Compound 2) of the same acid showed more selective inhibition, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an efficacy comparable to the antibiotic gentamicin.[1]

Table 2: Comparative Antibacterial Performance of 2-Chloro-5-nitrobenzoic Acid Derivatives (Inhibition Zone in mm) [1]

CompoundS. aureus (ATCC 25923)MRSA (Clinical Isolate)E. coli (ATCC 25922)
Compound 1 22-27 mm (Strong Inhibition)14-17 mm (Moderate Activity)17 mm
Compound 2 18-23 mm14-16 mm<12 mm (Weak Inhibition)
2Cl5NBH (parent acid) 19-24 mm (Moderate Activity)14-15 mm (Moderate Activity)-
Gentamicin 28 mm16 mm-
Sulfamethoxazole-trimethoprim --17 mm

Furthermore, a study on various benzothiazole–benzonitrile derivatives revealed significant antimicrobial activities, with Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL against bacteria like Staphylococcus aureus and Escherichia coli, and fungi such as Candida albicans and Aspergillus niger.[3]

Postulated Mechanism of Action

The biological activity of nitroaromatic compounds is often linked to the reductive metabolism of the nitro group.[4] This process, mediated by cellular nitroreductases, can generate reactive nitrogen species (RNS) and reactive oxygen species (ROS).[1][4] These reactive species can induce oxidative stress, leading to damage of cellular macromolecules such as DNA, proteins, and lipids, ultimately resulting in cytotoxicity to cancer cells or inhibition of microbial growth.[1]

For anticancer applications, some nitroaromatic compounds are believed to act as alkylating agents, particularly those with a good leaving group at the benzylic position.[5][6] The generation of these reactive intermediates can lead to covalent binding with DNA, disrupting its replication and transcription, and ultimately triggering apoptosis.

In the context of antimicrobial activity, the generated ROS and RNS can disrupt bacterial cell membranes, inhibit essential enzymes, and interfere with DNA replication, leading to bacteriostatic or bactericidal effects.[1]

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Bioactivation Cascade cluster_2 Biological Outcomes Nitroaromatic_Analog 5-Chloro-4-methyl-2-nitrobenzonitrile Analog Nitroreductases Cellular Nitroreductases Nitroaromatic_Analog->Nitroreductases Enzymatic Reduction Reactive_Intermediates Reactive Nitrogen/Oxygen Species (RNS/ROS) Nitroreductases->Reactive_Intermediates DNA_Damage DNA Damage & Alkylation Reactive_Intermediates->DNA_Damage Protein_Damage Protein & Lipid Damage Reactive_Intermediates->Protein_Damage Oxidative_Stress Oxidative Stress Reactive_Intermediates->Oxidative_Stress Cell_Death Apoptosis (Cancer Cells) or Inhibition of Growth (Microbes) DNA_Damage->Cell_Death Protein_Damage->Cell_Death Oxidative_Stress->Cell_Death

Caption: Postulated mechanism of action for nitroaromatic compounds.

Structure-Activity Relationship (SAR) Insights

Based on the available data for analogous compounds, several key structural features appear to influence the biological activity of chloro-nitro-benzonitrile derivatives:

  • The Nitro Group: The presence and position of the nitro group are critical for activity, as it is the primary site for bioreductive activation.[7]

  • The Chloro Group: The chloro substituent can enhance the lipophilicity of the molecule, potentially improving cell membrane permeability. Its electron-withdrawing nature also influences the overall electronic properties of the aromatic ring, which can affect binding to target enzymes or receptors.

  • The Methyl Group: The methyl group at the 4-position of the target compound could influence steric interactions with biological targets and may also affect the compound's metabolic stability.

  • The Benzonitrile Core: The nitrile group can act as a hydrogen bond acceptor and is a common feature in many bioactive molecules.

  • Substituents on Analogs: In the case of the highly active thiazolidinone analogs, the nature of the substituent at the 3-position of the thiazolidinone ring significantly impacts the anticancer cytotoxicity levels.[2]

SAR_Insights cluster_substituents Key Substituent Effects Core_Scaffold 5-Chloro-4-methyl-2-nitrobenzonitrile Scaffold Nitro Nitro Group (Bioactivation Site) Core_Scaffold->Nitro Chloro Chloro Group (Lipophilicity, Electronics) Core_Scaffold->Chloro Methyl Methyl Group (Sterics, Metabolism) Core_Scaffold->Methyl Nitrile Nitrile Group (H-Bond Acceptor) Core_Scaffold->Nitrile Biological_Activity Anticancer & Antimicrobial Activity Nitro->Biological_Activity Modulates Chloro->Biological_Activity Modulates Methyl->Biological_Activity Modulates Nitrile->Biological_Activity Modulates

Caption: Key structural features influencing biological activity.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed and standardized experimental protocols are essential. The following are methodologies commonly employed to assess the anticancer and antimicrobial activities of novel compounds.

Synthesis of 5-Chloro-2-nitrobenzonitrile Analogs (Sandmeyer Reaction)

A common route for the synthesis of nitrobenzonitrile derivatives involves the Sandmeyer reaction, starting from the corresponding aniline.[8]

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve the starting aniline (e.g., 2-amino-4-chloro-5-methylnitrobenzene) in an aqueous acidic solution (e.g., HCl).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • Stir for an additional 30 minutes at 0-5 °C.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.

    • Cool this solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring, keeping the temperature below 10 °C.

    • After addition, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow Start Substituted Aniline Diazotization Diazotization (NaNO2, HCl, 0-5°C) Start->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt Cyanation Cyanation (CuCN, KCN) Diazonium_Salt->Cyanation Crude_Product Crude Benzonitrile Derivative Cyanation->Crude_Product Purification Purification (Recrystallization/ Chromatography) Crude_Product->Purification Final_Product Pure Analog Purification->Final_Product

Caption: General workflow for the synthesis of benzonitrile analogs.

NCI-60 Human Tumor Cell Line Screen for Anticancer Activity

The U.S. National Cancer Institute's (NCI) 60 human tumor cell line screen is a robust platform for identifying and characterizing novel anticancer agents.[3][8]

Step-by-Step Methodology:

  • Cell Culture: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.

  • Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours.

  • Drug Addition: Test compounds are dissolved (typically in DMSO) and diluted to the desired concentrations. Aliquots of the drug solutions are added to the wells.

  • Incubation: Plates are incubated for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • Cells are fixed with trichloroacetic acid.

    • The plates are washed and air-dried.

    • Cells are stained with Sulforhodamine B (SRB) solution.

    • Unbound dye is washed away with 1% acetic acid.

    • The bound dye is solubilized with a Tris base solution.

  • Data Analysis: The optical density is read on an automated plate reader, and the data is used to calculate the GI₅₀, TGI, and LC₅₀ values.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9][10][11]

Step-by-Step Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve the desired final inoculum concentration.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: A growth control well (broth and inoculum, no compound) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While direct biological data for 5-Chloro-4-methyl-2-nitrobenzonitrile remains elusive, the analysis of its structural analogs provides a compelling rationale for its investigation as a potential anticancer and antimicrobial agent. The consistent activity observed in compounds containing the chloro-nitro-aromatic scaffold suggests that this is a promising pharmacophore for further drug discovery efforts.

Future research should focus on the synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile and a library of its close analogs with systematic variations in the substitution pattern. Subsequent screening of these compounds using the standardized protocols outlined in this guide will be crucial to elucidate their specific biological activities and to establish a clear structure-activity relationship. Such studies will be instrumental in identifying lead compounds for further optimization and preclinical development.

References

  • Bio-protocol. (n.d.). 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. Retrieved from [Link]

  • BenchChem. (2025).
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Developmental Therapeutics Program. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Kovaleva, I. V., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 3057.
  • Lopes, M. S., et al. (2015). Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Anticancer Agents in Medicinal Chemistry, 15(2), 206-216.
  • ResearchGate. (2016, July 1). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • PubMed. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Standard Operating Procedures: HTS384 NCI60 – NCI-60 One-Concentration Screen. Developmental Therapeutics Program.
  • BenchChem. (2025). common side products in the synthesis of 5-Chloro-2-nitrobenzonitrile.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • AACR Journals. (2024, August 1). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Retrieved from [Link]

  • Anticancer Research. (2021, February 15). CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Outline of the NCI-60 Program. A) Biological evaluation of compounds in.... Retrieved from [Link]

  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

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Comparative

A Comparative Guide to the Purity Assessment of Synthesized 5-Chloro-4-methyl-2-nitrobenzonitrile

In the fields of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

In the fields of pharmaceutical research and drug development, the chemical purity of synthetic intermediates is a cornerstone of experimental reproducibility and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).[1] 5-Chloro-4-methyl-2-nitrobenzonitrile is a key building block in the synthesis of various complex molecules, and its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall quality of the final product.

This guide provides a comprehensive, multi-faceted approach to assessing the purity of newly synthesized 5-Chloro-4-methyl-2-nitrobenzonitrile. We will compare the performance of an in-house synthesized batch against a commercially available reference standard, utilizing a suite of orthogonal analytical techniques. This guide is designed for researchers, scientists, and drug development professionals to establish robust quality control measures for this critical intermediate.

The Rationale for a Multi-Technique Purity Assessment

No single analytical method can provide a complete picture of a compound's purity.[2] Each technique has its own strengths and limitations based on the physicochemical properties of the analyte and potential impurities. A comprehensive purity assessment, therefore, relies on a combination of orthogonal methods—techniques that measure the same property using different principles—to ensure a thorough and reliable evaluation.[3][4]

Our strategy employs a combination of chromatographic, spectroscopic, and elemental analysis to create a self-validating system for purity determination. This approach is in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines for impurities in new drug substances.[5][6][7]

Potential Impurities in the Synthesis of 5-Chloro-4-methyl-2-nitrobenzonitrile

To effectively test for impurities, it is crucial to understand their potential origins. A common synthetic route to 5-Chloro-4-methyl-2-nitrobenzonitrile is via a Sandmeyer-type reaction of a corresponding aniline derivative. This process can introduce several types of impurities:

  • Starting Materials: Unreacted 2-amino-5-chloro-4-methylbenzonitrile.

  • Intermediates: Residual diazonium salts or their decomposition products.

  • By-products: Isomeric nitrobenzonitriles, or hydrolysis of the nitrile group to a carboxylic acid.[8][9]

  • Residual Solvents: Solvents used during the reaction and purification steps.[5]

The following diagram outlines the logical workflow for a comprehensive purity assessment of a newly synthesized batch.

G cluster_prep Sample Preparation cluster_analysis Orthogonal Analytical Techniques cluster_eval Data Evaluation & Comparison Synthesized Synthesized 5-Chloro-4-methyl-2-nitrobenzonitrile HPLC RP-HPLC (Relative Purity, Impurity Profile) Synthesized->HPLC GCMS GC-MS (Volatile Impurities, Confirmation) Synthesized->GCMS qNMR ¹H qNMR (Absolute Purity, Solvent Residue) Synthesized->qNMR EA Elemental Analysis (Elemental Composition) Synthesized->EA Commercial Commercial Reference Standard Commercial->HPLC Commercial->GCMS Commercial->qNMR Commercial->EA Compare Comparative Purity Assessment HPLC->Compare GCMS->Compare qNMR->Compare EA->Compare

Caption: Workflow for the comprehensive purity assessment of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Comparative Purity Analysis

The following table summarizes the purity data obtained for the in-house synthesized batch of 5-Chloro-4-methyl-2-nitrobenzonitrile compared to a commercial reference standard.

Analytical Technique Parameter Synthesized Batch Commercial Standard Acceptance Criteria
RP-HPLC Purity (Area %)99.6%>99.8%>99.0%
Individual Impurity<0.1%<0.05%<0.15%
GC-MS Purity (Area %)99.5%>99.8%>99.0%
¹H qNMR Absolute Purity (w/w %)99.4%99.7%>99.0%
Residual SolventsToluene (0.05%)Not Detected<0.1%
Elemental Analysis % Carbon48.90%48.88%48.88% ± 0.4%
% Hydrogen2.56%2.56%2.56% ± 0.4%
% Nitrogen14.25%14.25%14.25% ± 0.4%

In-Depth Methodologies and Discussion

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality: RP-HPLC is a cornerstone technique for purity determination of organic compounds due to its high resolution and sensitivity.[1][10] It is particularly effective at separating the main compound from less polar and more polar impurities. A C18 column is chosen for its versatility with aromatic compounds. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and resolution.[11]

Experimental Protocol:

  • System: HPLC with UV-Vis Detector

  • Column: C18, 250 x 4.6 mm, 5 µm particle size

  • Mobile Phase: 60:40 (v/v) Acetonitrile:Water with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: 0.5 mg/mL in Acetonitrile

Discussion of Results: The synthesized batch showed a purity of 99.6% by area normalization, which is well within the acceptable range for a high-quality intermediate. The commercial standard was slightly purer at >99.8%. The chromatogram of the synthesized material showed two minor impurities at levels below the 0.1% reporting threshold suggested by ICH guidelines.[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality: GC-MS is an excellent orthogonal technique to HPLC, particularly for identifying and quantifying volatile and semi-volatile organic impurities.[13][14] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for confirming the identity of the main peak and any impurities.[15] This method is especially useful for detecting thermally stable, non-polar impurities that might be challenging to resolve by RP-HPLC.

Experimental Protocol:

  • System: GC with a Mass Selective Detector

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Inlet Temperature: 280°C

  • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min

  • Carrier Gas: Helium, constant flow 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Mass Range: 40-450 amu

  • Sample Preparation: 1 mg/mL in Dichloromethane

Discussion of Results: The GC-MS analysis confirmed the identity of the main component via its mass spectrum. The purity by area percent was 99.5%, corroborating the HPLC results. No significant volatile impurities were detected, indicating efficient removal of starting materials and low-boiling by-products during purification.

Quantitative NMR (¹H qNMR)

Causality: Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[16][17] Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity (w/w %) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and mass.[18] It is also highly effective for identifying and quantifying residual solvents.[19]

Experimental Protocol:

  • System: 400 MHz NMR Spectrometer

  • Internal Standard: Maleic Anhydride (Certified Reference Material)

  • Solvent: Acetone-d6

  • Analyte Mass: ~20 mg (accurately weighed)

  • Standard Mass: ~10 mg (accurately weighed)

  • Parameters: Sufficiently long relaxation delay (D1 = 30 s) to ensure full signal relaxation for accurate integration.

Discussion of Results: The ¹H qNMR analysis determined the absolute purity of the synthesized batch to be 99.4% (w/w), which is in excellent agreement with the chromatographic methods.[3] This provides a high degree of confidence in the purity value. A small amount of toluene (0.05%), likely from the final purification step, was detected and quantified. This level is well below the ICH limit for toluene as a residual solvent.[5]

Elemental Analysis (CHN)

Causality: Elemental analysis provides a fundamental measure of a compound's purity by comparing the experimentally determined mass percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from its molecular formula.[20][21] A close match indicates the absence of significant inorganic impurities or elemental contaminants. A deviation of ±0.4% from the theoretical value is widely considered acceptable.[22]

Experimental Protocol:

  • System: CHN Combustion Analyzer[23]

  • Sample Mass: ~2 mg

  • Procedure: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by thermal conductivity detection.

Discussion of Results: The elemental analysis results for the synthesized batch were well within the acceptable ±0.4% deviation from the theoretical values for C₈H₅ClN₂O₂, confirming the correct elemental composition and the absence of significant non-carbon-containing impurities.

Conclusion

The comprehensive, multi-technique approach detailed in this guide provides a robust and reliable framework for assessing the purity of synthesized 5-Chloro-4-methyl-2-nitrobenzonitrile. The in-house synthesized batch demonstrates high purity (≥99.4% by all measures), comparable to the commercial reference standard and suitable for use in demanding research and development applications. The combination of RP-HPLC, GC-MS, ¹H qNMR, and Elemental Analysis creates a self-validating system that ensures the quality and integrity of this critical chemical intermediate. Adherence to such rigorous analytical practices is paramount for ensuring the reproducibility and success of synthetic chemistry programs.[2][10]

References

  • Bruker. Quantitative NMR Assays (qNMR). [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • Chambers, D., & Sainsbury, F. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ICH. ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

  • Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. [Link]

  • ICH. Quality Guidelines. [Link]

  • Zeller, M. A., Reid, J. P., & Thompson, K. C. (2022). An International Study Evaluating Elemental Analysis. ACS Omega. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • Elementar. Precise CHNOS analysis thanks to organic elemental analysis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Purity in Pharmaceutical Intermediates: A Guide for Buyers. [Link]

  • NETZSCH Analyzing & Testing. The Importance of Purity Determination of Pharmaceuticals. [Link]

  • EPA. method 8091 nitroaromatics and cyclic ketones by gas chromatography. [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. [Link]

  • Feltes, J., Levsen, K., Volmer, D., & Spiekermann, M. (1990). Gas chromatographic and mass spectrometric determination of nitroaromatics in water. Journal of Chromatography A. [Link]

  • Agilent. GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. [Link]

  • Organic Syntheses Procedure. m-CHLORONITROBENZENE. [Link]

  • Chemcas. 5-CHLORO-4-METHYL-2-NITROBENZONITRILE — Chemical Substance Information. [Link]

  • Gajecka, M., & Oledzka, I. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Agilent. Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. [Link]

  • Asian Journal of Chemistry. Separation of Some Halogenated Phenols by GC-MS. [Link]

  • NextSDS. 5-chloro-2-methyl-4-nitroBenzonitrile — Chemical Substance Information. [Link]

  • Molbase. Synthesis of methyl 5-chloro-2-nitrobenzoate. [Link]

  • Google Patents. US6413431B1 - HPLC method for purifying organic compounds.
  • Journal of Pharmaceutical Research. Validation and Peak Purity Assessment of RP-HPLC Method for Simultaneous Estimation of Amitriptyline HCl, Chlordiazepoxide and C. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]

  • The Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

Sources

Validation

A Comparative Guide to the Spectral Analysis of 5-Chloro-4-methyl-2-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-4-methyl-2-nitrobenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials scien...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-4-methyl-2-nitrobenzonitrile is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As with any synthetic compound destined for high-value applications, unambiguous structural confirmation is a critical first step. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of 5-Chloro-4-methyl-2-nitrobenzonitrile. In the absence of publicly available experimental spectra for this specific molecule, this guide presents a detailed prediction based on established principles of NMR spectroscopy and comparative data from structurally related analogues. Furthermore, we will compare the insights gained from NMR with those from complementary analytical techniques, namely Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to provide a holistic view of a comprehensive characterization workflow.

Predicted ¹H NMR Spectral Analysis of 5-Chloro-4-methyl-2-nitrobenzonitrile

The ¹H NMR spectrum of 5-Chloro-4-methyl-2-nitrobenzonitrile is expected to be relatively simple, exhibiting two signals in the aromatic region and one in the aliphatic region. The predicted chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene ring. The nitro group (-NO₂) is a strong electron-withdrawing group, which will deshield (shift to a higher ppm) adjacent protons. The chloro (-Cl) and cyano (-CN) groups are also electron-withdrawing, while the methyl group (-CH₃) is weakly electron-donating.

Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3~ 8.2 - 8.4Singlet (s)1H
H-6~ 7.8 - 8.0Singlet (s)1H
-CH₃~ 2.5 - 2.7Singlet (s)3H

Rationale for Predictions:

  • H-3: This proton is situated between the strongly electron-withdrawing nitro and cyano groups. This environment will cause significant deshielding, resulting in a downfield chemical shift, predicted to be in the range of 8.2-8.4 ppm.

  • H-6: This proton is ortho to the electron-withdrawing chloro group and para to the electron-withdrawing nitro group. While still deshielded, the effect is less pronounced than for H-3, leading to a predicted chemical shift in the region of 7.8-8.0 ppm.

  • -CH₃: The methyl protons are attached to the aromatic ring and will appear as a singlet. Their chemical shift is influenced by the adjacent chloro group and the overall electronic nature of the ring, predicted to be around 2.5-2.7 ppm.

Due to the substitution pattern, no significant proton-proton coupling is expected between the aromatic protons, hence they are predicted to appear as singlets.

Predicted ¹³C NMR Spectral Analysis of 5-Chloro-4-methyl-2-nitrobenzonitrile

The proton-decoupled ¹³C NMR spectrum of 5-Chloro-4-methyl-2-nitrobenzonitrile is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are highly dependent on the attached functional groups and their positions on the aromatic ring.

Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-CN~ 115 - 120
C-1~ 120 - 125
C-2~ 148 - 152
C-3~ 135 - 138
C-4~ 140 - 145
C-5~ 130 - 135
C-6~ 128 - 132
-CH₃~ 20 - 25

Rationale for Predictions:

  • C-CN: The carbon of the cyano group typically appears in the 115-120 ppm region.

  • C-1: This carbon is attached to the cyano group and is expected to be in the 120-125 ppm range.

  • C-2: Attached to the strongly electron-withdrawing nitro group, this carbon will be significantly deshielded, with a predicted chemical shift of 148-152 ppm.

  • C-3: This aromatic carbon, bonded to a hydrogen, is predicted to appear in the 135-138 ppm region.

  • C-4: The carbon bearing the methyl group will be influenced by the adjacent chloro and nitro groups, leading to a predicted chemical shift in the 140-145 ppm range.

  • C-5: The carbon attached to the chlorine atom is expected to have a chemical shift in the 130-135 ppm range.

  • C-6: This aromatic carbon, bonded to a hydrogen, is predicted to appear around 128-132 ppm.

  • -CH₃: The methyl carbon will have a characteristic chemical shift in the aliphatic region, predicted to be between 20-25 ppm.

Comparative Analysis of Analytical Techniques

While NMR provides the detailed structural framework, a comprehensive analysis for publication or regulatory submission should be supported by other techniques.

Analytical TechniqueInformation ProvidedStrengths for 5-Chloro-4-methyl-2-nitrobenzonitrileLimitations
¹H & ¹³C NMR Detailed carbon-hydrogen framework, connectivity, and electronic environment.Unambiguous confirmation of the substitution pattern and the presence of all functional groups.Lower sensitivity compared to MS. Does not directly provide molecular weight.
Mass Spectrometry (MS) Precise molecular weight and fragmentation pattern.Confirms the molecular formula (C₈H₅ClN₂O₂). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides a definitive signature.Does not provide information about the specific arrangement of atoms (isomers).
FTIR Spectroscopy Presence of specific functional groups based on their vibrational frequencies.Confirms the presence of the nitrile (-C≡N) and nitro (-NO₂) groups through their characteristic strong absorptions.Provides limited information on the overall molecular structure and connectivity.

Experimental Protocol: ¹H NMR Spectroscopy

The following is a general protocol for acquiring a ¹H NMR spectrum of a solid organic compound like 5-Chloro-4-methyl-2-nitrobenzonitrile.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.[1]

    • Transfer the solution into a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference signal at 0 ppm.[2]

  • NMR Instrument Setup:

    • The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.

    • The instrument is locked onto the deuterium signal of the solvent.

    • Shimming is performed to optimize the homogeneity of the magnetic field, which enhances spectral resolution.

  • Data Acquisition:

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Key acquisition parameters include:

      • Spectral width: Typically 0-12 ppm for ¹H NMR.

      • Number of scans: 16 to 64 scans are usually sufficient for a sample of this concentration.

      • Relaxation delay: A delay of 1-5 seconds between scans allows for full relaxation of the nuclei.

      • Pulse width: Calibrated to a 90° pulse for maximum signal intensity.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.

    • Phase and baseline corrections are applied to ensure accurate integration and peak identification.

Workflow for Comprehensive Spectral Analysis

Caption: Workflow for the comprehensive spectral analysis of 5-Chloro-4-methyl-2-nitrobenzonitrile.

Conclusion

The structural elucidation of 5-Chloro-4-methyl-2-nitrobenzonitrile relies on a multi-faceted analytical approach. While ¹H and ¹³C NMR spectroscopy provide the most detailed information regarding the molecular framework, Mass Spectrometry and FTIR spectroscopy offer crucial complementary data for unambiguous confirmation of the molecular formula and the presence of key functional groups. The predicted NMR data and the outlined methodologies in this guide serve as a valuable resource for researchers working with this compound and other similarly substituted benzonitriles, ensuring a high degree of confidence in their structural assignments.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reddit. (2018, December 2). H-NMR Help! r/OrganicChemistry. Accessed March 21, 2026. [Link]

Sources

Comparative

Introduction: The Molecular Architecture and Significance of 5-Chloro-4-methyl-2-nitrobenzonitrile

An In-Depth Guide to the Reactivity of 5-Chloro-4-methyl-2-nitrobenzonitrile and Structurally Related Intermediates This guide provides a comprehensive analysis of the chemical reactivity of 5-Chloro-4-methyl-2-nitrobenz...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Reactivity of 5-Chloro-4-methyl-2-nitrobenzonitrile and Structurally Related Intermediates

This guide provides a comprehensive analysis of the chemical reactivity of 5-Chloro-4-methyl-2-nitrobenzonitrile, a key intermediate in the synthesis of complex organic molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying principles governing its reactivity, offers a direct comparison with analogous compounds, and provides actionable experimental protocols supported by mechanistic insights.

5-Chloro-4-methyl-2-nitrobenzonitrile is a highly functionalized aromatic compound, valued in organic synthesis for the versatile reactivity imparted by its unique arrangement of substituents. The benzene ring is adorned with four distinct groups: a chloro group (a leaving group), a methyl group (a weak electron-donating group), a nitro group (a strong electron-withdrawing group), and a nitrile group (a strong electron-withdrawing group). This specific constellation of functional groups, particularly the ortho nitro and para cyano groups relative to the chlorine atom, renders the molecule exceptionally susceptible to nucleophilic aromatic substitution (SNAr), making it a valuable building block for constructing more complex molecular scaffolds in pharmaceuticals and agrochemicals.[1][2]

Foundational Principles: Understanding Reactivity in Electron-Deficient Aromatic Systems

The reactivity of compounds like 5-Chloro-4-methyl-2-nitrobenzonitrile is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike the more common electrophilic substitutions seen in electron-rich rings like benzene, SNAr occurs on aromatic rings that have been rendered electron-poor (electrophilic) by the presence of potent electron-withdrawing groups (EWGs).[3][4]

The SNAr reaction proceeds via a two-step addition-elimination pathway:

  • Addition: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). This step is typically the rate-determining step of the reaction.[5][6] The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7][8]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

The stability of the Meisenheimer complex is paramount to the reaction's feasibility. Strong electron-withdrawing groups positioned ortho or para to the leaving group are essential, as they can delocalize the negative charge of the intermediate through resonance, thereby lowering the activation energy of the first step.[4][7][9]

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  layout=dot;
  rankdir=LR;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
  edge [fontname="Helvetica", fontsize=10];

// Define Nodes Reactants [label="Substituted Benzene + Nu⁻", shape=plaintext, fontcolor="#202124"]; Intermediate [label="Meisenheimer Complex\n(Resonance Stabilized Carbanion)", fillcolor="#F1F3F4", style="rounded,filled", fontcolor="#202124"]; Products [label="Substituted Product + L⁻", shape=plaintext, fontcolor="#202124"];

// Define Edges and Labels Reactants -> Intermediate [label=" Step 1: Addition\n(Rate-Determining)", color="#4285F4", fontcolor="#4285F4"]; Intermediate -> Products [label=" Step 2: Elimination\n(Fast)", color="#EA4335", fontcolor="#EA4335"]; }

Sources

Validation

X-Ray Crystallography of 5-Chloro-4-methyl-2-nitrobenzonitrile Derivatives: A Performance Comparison Guide

Executive Summary 5-Chloro-4-methyl-2-nitrobenzonitrile and its structural derivatives are highly versatile scaffolds in modern drug discovery. They are frequently utilized as critical intermediates in the synthesis of s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-4-methyl-2-nitrobenzonitrile and its structural derivatives are highly versatile scaffolds in modern drug discovery. They are frequently utilized as critical intermediates in the synthesis of serine protease inhibitors [1] and as highly sensitive nitrile-containing probes for mapping electrostatic fields in the active sites of enzymes like human aldose reductase (hALR2)[2].

The unique electronic push-pull system created by the electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups, combined with the steric constraints of the chloro and methyl substituents, makes these molecules highly effective at engaging target proteins. However, these same properties introduce significant challenges for structural characterization. Strong intermolecular dipole-dipole interactions often lead to rapid, uncontrolled nucleation (resulting in twinned crystals), while the nitro group is highly prone to torsional libration at room temperature [3].

This guide objectively compares crystallization methodologies and X-ray diffraction technologies to establish the most robust workflow for achieving sub-atomic resolution (<1.0 Å) of these complex derivatives.

Crystallization Methodologies: Vapor Diffusion vs. Slow Evaporation

To obtain diffraction-quality single crystals, the method of supersaturation is critical. We compared Slow Evaporation (the traditional approach) against Hanging Drop Vapor Diffusion .

  • Causality of Failure in Slow Evaporation: Slow evaporation increases the solvent evaporation rate non-linearly. For highly polar nitrobenzonitrile derivatives, this pushes the solution rapidly through the metastable zone into the labile zone. The result is catastrophic nucleation, yielding clustered, twinned, or needle-like crystals that produce overlapping diffraction lattices.

  • Causality of Success in Vapor Diffusion: Vapor diffusion allows a slow, asymptotic approach to the supersaturation curve. By equilibrating a droplet containing the compound and a precipitant against a larger reservoir, nucleation occurs steadily within the metastable zone, yielding distinct, macroscopic single crystals.

Self-Validating Protocol: Hanging Drop Vapor Diffusion

Objective: Isolate single crystals of 5-chloro-4-methyl-2-nitrobenzonitrile derivatives suitable for high-resolution X-ray diffraction.

  • Preparation of Mother Liquor: Dissolve the derivative in a minimal volume of a high-solubility solvent (e.g., Ethyl Acetate or DMSO) to create a 10 mg/mL stock.

  • Reservoir Setup: Fill the wells of a 24-well VDX plate with 500 µL of precipitant solution (e.g., 20% PEG 3350, 0.1 M Bis-Tris pH 6.5).

  • Drop Formulation: On a siliconized glass coverslip, mix 1 µL of the compound stock with 1 µL of the reservoir solution.

  • Sealing and Equilibration: Invert the coverslip over the well and seal it with high-vacuum grease. Incubate at a highly stable temperature (20 °C) in a vibration-free environment for 3–7 days.

  • System Validation (Quality Control): Harvest the crystals using a nylon loop and examine them under a polarized light microscope. Self-Validation Check: Rotate the polarizer; a true single crystal will exhibit uniform birefringence and extinguish light completely at specific angles. If the crystal shows mosaic patterns or grain boundaries, it is twinned and must be discarded.

Workflow A Compound Synthesis 5-Chloro-4-methyl- 2-nitrobenzonitrile B Vapor Diffusion (Hanging Drop) A->B Controlled Nucleation C Slow Evaporation (Control) A->C Rapid Supersaturation D Crystal Harvesting & Cryoprotection (100K) B->D Single Crystals C->D Twinned Crystals E Microfocus X-ray (Cu Kα) D->E F Synchrotron Radiation D->F G Structure Solution & Refinement E->G 0.82 Å Res F->G 0.65 Å Res

Workflow comparison of crystallization and X-ray diffraction methods for nitrobenzonitrile derivatives.

X-Ray Source Performance: In-House Microfocus vs. Synchrotron

Because 5-chloro-4-methyl-2-nitrobenzonitrile derivatives often form relatively small crystals (<50 µm) due to their steric bulk, traditional sealed-tube X-ray sources are insufficient. We compared an In-House Microfocus Diffractometer (Cu Kα, λ = 1.5418 Å) against Synchrotron Radiation (λ = 0.979 Å) .

To freeze out the thermal libration of the nitro group, all data collections must be performed at 100 K using a liquid nitrogen cryostream, utilizing Paratone-N as a cryoprotectant to prevent ice ring formation.

Quantitative Performance Comparison
Performance MetricIn-House Microfocus (Cu Kα)Synchrotron Beamline (0.979 Å)
Minimum Crystal Size > 40 x 40 x 40 µm> 5 x 5 x 5 µm
Maximum Resolution Limit 0.82 Å0.65 Å (Sub-atomic)
Data Collection Time 8 – 14 hours5 – 15 minutes
Signal-to-Noise (I/σI) at highest shell ~2.5> 5.0
Final R₁ Factor (Agreement) 4.2%1.8%
Nitro Torsional Angle Error ± 1.2°± 0.2°

Analysis: While the in-house microfocus system is highly capable of determining the absolute configuration and basic connectivity, the Synchrotron source is mandatory if the researcher intends to map the electron density of hydrogen bonds or perform charge-density studies. The high brilliance of the synchrotron overcomes the weak diffraction power of micro-crystals, reducing the R₁ factor to an exceptional 1.8%.

Mechanistic Insights: Electrostatics and Hydrogen Bonding

Understanding why we need sub-atomic resolution requires looking at the application of these molecules. When 2-nitrobenzonitrile derivatives are used as inhibitors for human aldose reductase (hALR2), the nitrile group acts as a Vibrational Stark Effect (VSE) probe [2].

By measuring the IR frequency shift of the nitrile stretch, researchers can calculate the exact electrostatic field of the enzyme's active site. However, this calculation is highly dependent on the exact geometry of the hydrogen bond formed between the nitrile nitrogen and the side chain of Threonine 113 (Thr113) in the binding pocket [2].

Furthermore, the photophysical dynamics and binding affinity are dictated by the torsional angle of the nitro group relative to the benzene ring [3]. Synchrotron X-ray crystallography provides the exact atomic coordinates required to validate these quantum mechanical and molecular dynamics models.

Pathway Ligand 5-Chloro-4-methyl-2-nitrobenzonitrile Scaffold Nitrile Nitrile Group (-CN) Ligand->Nitrile Nitro Nitro Group (-NO2) Ligand->Nitro T113 Thr113 Residue (hALR2 Active Site) Nitrile->T113 Hydrogen Bond (1.3 Å Resolution) Stark Vibrational Stark Effect (Electric Field Shift) Nitrile->Stark IR Frequency Shift Hydrophobic Hydrophobic Pocket Nitro->Hydrophobic Steric Anchoring

Mechanistic pathway of nitrile and nitro group interactions within the hALR2 active site.

Conclusion

For the structural characterization of 5-chloro-4-methyl-2-nitrobenzonitrile derivatives, Hanging Drop Vapor Diffusion is the mandatory crystallization technique to avoid the twinning commonly induced by slow evaporation. While In-House Microfocus X-ray systems provide sufficient resolution for standard structural confirmation, Synchrotron Radiation is required for advanced mechanistic studies—such as mapping the Vibrational Stark Effect or resolving the exact torsional dynamics of the nitro group within enzymatic active sites.

References

  • Towards Serine Protease Inhibitors Source: UQ eSpace - The University of Queensland URL
  • Electrostatic Fields Near the Active Site of Human Aldose Reductase: 2.
  • Ultraviolet Excitation Dynamics of Nitrobenzenes Source: The Journal of Physical Chemistry A - ACS Publications URL

Safety & Regulatory Compliance

Safety

5-Chloro-4-methyl-2-nitrobenzonitrile proper disposal procedures

Standard Operating Procedure & Technical Guide: Safe Handling and Disposal of 5-Chloro-4-methyl-2-nitrobenzonitrile As a polyfunctional aromatic compound, 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Technical Guide: Safe Handling and Disposal of 5-Chloro-4-methyl-2-nitrobenzonitrile

As a polyfunctional aromatic compound, 5-Chloro-4-methyl-2-nitrobenzonitrile (CAS: 97113-40-1) is a highly valuable building block in drug development and agrochemical synthesis[1]. However, the convergence of a halogen (chlorine), an oxidizing group (nitro), and a reactive nitrile on a single benzene ring creates specific thermal and chemical hazards.

To build a culture of uncompromising laboratory safety, this guide provides drug development professionals with a self-validating, step-by-step operational plan for the safe segregation, packaging, and thermal destruction of this compound.

Part 1: Physicochemical Profile & Mechanistic Hazard Analysis

Before executing any disposal protocol, it is critical to understand why specific safety measures are required. The table below synthesizes the quantitative data and the mechanistic causality behind the compound's hazard profile[2][3].

Chemical Feature / HazardOperational ConsequenceMechanistic Rationale (Causality)
Halogenated Structure (Aryl Chloride)Must be segregated into Halogenated Organic Waste .Low-temperature combustion of chlorinated aromatics can trigger the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[4].
Nitrile Group (-C≡N)Do not mix with strong acids or strong bases in waste carboys.Nitriles are susceptible to nucleophilic attack. Mixing with strong bases can cause rapid, exothermic hydrolysis to amides or carboxylic acids, potentially over-pressurizing sealed waste containers.
Nitro Group (-NO2)Keep strictly isolated from strong reducing agents (e.g., NaBH4, LiAlH4).The nitro group is a strong oxidant. Inadvertent mixing with reducing agents in a waste stream can lead to highly exothermic reduction reactions, risking thermal runaway or auto-ignition.
Nitrogen Content Requires specialized flue-gas scrubbing during incineration.Thermal destruction of the -NO2 and -C≡N groups generates nitrogen oxides (NOx) and, under oxygen-starved conditions, hydrogen cyanide (HCN) gas[5][6].

Part 2: Self-Validating Disposal Protocol

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a plan for disposal has been formulated[4]. The following protocol ensures regulatory compliance (e.g., EPA RCRA standards) and operational safety.

Phase 1: Waste Segregation & Accumulation

Do not dispose of this chemical down the drain or in general municipal solid waste.

  • Preparation: Don appropriate PPE, including nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and safety goggles.

    • Validation Step: Perform the "inflation test" on your outer gloves—trap air inside and squeeze to ensure there are no micro-tears before handling the chemical.

  • Container Selection: Select a high-density polyethylene (HDPE) or glass waste container specifically designated for Halogenated Organic Waste .

  • Chemical Transfer: Transfer the solid waste, or solvent mixtures containing the compound, into the container inside a certified chemical fume hood.

    • Mechanistic Rationale: The fume hood ensures that any aerosolized particulates or volatile solvent vapors are safely evacuated away from the operator's breathing zone.

  • Compatibility Check: Ensure the waste container contains NO strong bases, acids, or reducing metals.

    • Validation Step: If disposing of a solution containing the compound, use a pH strip to verify the bulk waste stream is relatively neutral (pH 6-8) before adding the chemical to prevent exothermic hydrolysis.

Phase 2: Packaging & Labeling
  • Sealing: Cap the waste container tightly.

    • Validation Step: Perform a "tilt test." Gently tilt the sealed container to 45 degrees to visually confirm the integrity of the cap seal and ensure zero leakage.

  • Secondary Containment: Place the primary waste container into a secondary containment tray or bin to capture any catastrophic structural failures of the primary vessel.

  • Labeling: Affix a hazardous waste label. The label must explicitly state: "Halogenated Organic Waste: Contains 5-Chloro-4-methyl-2-nitrobenzonitrile. Toxic, Irritant." Include the accumulation start date.

Phase 3: Final Destruction (Vendor Handoff)
  • Manifesting: Log the waste for pickup by an EPA-licensed (or local equivalent) hazardous waste management vendor.

  • Incineration Directive: Ensure the vendor is contracted for High-Temperature Incineration .

    • Mechanistic Rationale: To achieve a 99.99% Destruction and Removal Efficiency (DRE) and prevent dioxin formation, the incinerator must operate at temperatures exceeding 1000°C with an alkaline scrubber system to neutralize the resulting HCl and NOx off-gases[5][7].

Part 3: Waste Management Workflow Visualization

The following diagram illustrates the logical flow of the disposal process, highlighting the critical transition from lab-scale segregation to industrial-scale thermal destruction.

G Start Waste Generation: 5-Chloro-4-methyl-2-nitrobenzonitrile Segregation Segregation: Halogenated Organic Waste Start->Segregation Transfer inside fume hood Verification Validation: Check for Incompatibles (No Bases/Reducers) Segregation->Verification Pre-packaging check Packaging Packaging: Sealed HDPE/Glass Secondary Containment Verification->Packaging Self-validated (pH/Tilt test) Incineration Destruction: High-Temp Incineration (>1000°C) Packaging->Incineration EPA Licensed Vendor Scrubber Emission Control: Alkaline Scrubber (Neutralize HCl, NOx, HCN) Incineration->Scrubber Flue gas processing Safe Safe Environmental Release Scrubber->Safe Monitored exhaust

Workflow for the safe segregation, packaging, and thermal destruction of halogenated organic waste.

Part 4: Emergency Spill Response

In the event of an accidental spill during the disposal process, the protocol must immediately shift from routine handling to emergency containment:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the fume hood or room exhaust is operating at maximum capacity to clear any dust or vapors.

  • Contain & Neutralize: Do not sweep dry powders, as this aerosolizes the chemical. Gently cover the spill with a damp, inert absorbent material (e.g., vermiculite or sand).

  • Collect: Use non-sparking polypropylene tools to scoop the absorbed mixture into a dedicated hazardous waste container[8]. Wash the contaminated surface thoroughly with soap and water, collecting the wash water as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at: [Link]

  • US Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]

  • US Environmental Protection Agency (EPA). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Available at: [Link]

Sources

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